2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Description
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Properties
IUPAC Name |
N-(2-bromoprop-2-enyl)-N-methylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrN/c1-9(11)8-12(2)10-6-4-3-5-7-10/h10H,1,3-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBISAVNHRYOWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=C)Br)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218157 | |
| Record name | Cyclohexanamine, N-(2-bromo-2-propen-1-yl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306746-96-2 | |
| Record name | Cyclohexanamine, N-(2-bromo-2-propen-1-yl)-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306746-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanamine, N-(2-bromo-2-propen-1-yl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Introduction
Allylic amines are crucial structural motifs in a wide array of biologically active molecules and serve as versatile intermediates in organic synthesis.[1][2][3][4] Their synthesis has been a subject of considerable research, with numerous methods developed to access these valuable compounds.[5] This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound, a functionalized allylic amine with potential applications in medicinal chemistry and materials science. The strategic incorporation of a bromine atom on the double bond and a secondary amine on the allylic position offers multiple points for further chemical derivatization.
This document, intended for researchers and professionals in drug development and chemical synthesis, will detail a two-step synthesis commencing with the preparation of the key intermediate, 2,3-dibromopropene, followed by a nucleophilic substitution with N-methylcyclohexylamine. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection at the C-N bond. This bond can be formed through a nucleophilic substitution reaction. The nitrogen atom of N-methylcyclohexylamine acts as the nucleophile, while a suitable 3-carbon electrophile is required. 2,3-Dibromopropene is an ideal candidate for this role. The allylic bromine at the C3 position is significantly more susceptible to nucleophilic attack than the vinylic bromine at the C2 position, ensuring regioselectivity. The precursor, 2,3-dibromopropene, can be synthesized from 1,2,3-tribromopropane through an elimination reaction.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Key Intermediate: 2,3-Dibromopropene
The synthesis of 2,3-dibromopropene is well-documented and can be reliably achieved through the dehydrobromination of 1,2,3-tribromopropane using a strong base, such as sodium hydroxide.[6] This elimination reaction is a robust method for preparing the necessary di-halogenated alkene intermediate.
Reaction Mechanism
The reaction proceeds via an E2 elimination mechanism. The hydroxide ion acts as a base, abstracting a proton from a carbon atom adjacent to a carbon bearing a bromine atom. This is followed by the concerted departure of a bromide ion and the formation of a double bond.
Caption: Synthesis of 2,3-Dibromopropene from 1,2,3-Tribromopropane.
Experimental Protocol
This protocol is adapted from a verified procedure in Organic Syntheses.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,3-Tribromopropane | 280.79 | 200 g | 0.71 |
| Sodium Hydroxide (pellets) | 40.00 | 50 g | 1.25 |
| Water | 18.02 | 10 mL | - |
| Calcium Chloride (anhydrous) | 110.98 | As needed | - |
Procedure:
-
A 500-mL round-bottomed flask is equipped with a wide, bent glass tube connected to an efficient condenser. The condenser outlet is fitted with an adapter leading to a 500-mL receiving flask cooled in an ice bath.
-
200 g (0.71 mole) of 1,2,3-tribromopropane and 10 mL of water are added to the reaction flask.
-
50 g (1.25 moles) of sodium hydroxide pellets are added to the flask at once with vigorous shaking.
-
The reaction is exothermic and proceeds rapidly. The 2,3-dibromopropene product co-distills with water and any unreacted starting material. The distillation should be complete within 20-30 minutes.
-
The distillate in the receiving flask will separate into two layers. The mixture is transferred to a separatory funnel and washed with an additional 150 mL of water.
-
The lower organic layer, containing the crude product, is separated and dried over anhydrous calcium chloride.
-
The dried product is purified by fractional distillation under reduced pressure. The fraction boiling at 73–76 °C / 75 mm Hg is collected. The expected yield of pure 2,3-dibromopropene is 105–120 g (74–84%).[6]
Part 2: Synthesis of this compound
The final step in the synthesis is the nucleophilic substitution of the allylic bromine of 2,3-dibromopropene with N-methylcyclohexylamine. This reaction leverages the higher reactivity of the allylic halide compared to the vinylic halide.
Reaction Mechanism
The reaction is a nucleophilic substitution, likely proceeding through an SN2 mechanism. The secondary amine, N-methylcyclohexylamine, acts as the nucleophile, attacking the electrophilic carbon atom bonded to the allylic bromine. A non-nucleophilic base, such as triethylamine, is included to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
Caption: Nucleophilic substitution for the synthesis of the target molecule.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 2,3-Dibromopropene | 199.87 | 2.045 | 10.0 g | 0.05 |
| N-Methylcyclohexylamine | 113.20 | 0.853 | 6.2 g (7.3 mL) | 0.055 |
| Triethylamine | 101.19 | 0.726 | 5.6 g (7.7 mL) | 0.055 |
| Acetonitrile (anhydrous) | 41.05 | 0.786 | 100 mL | - |
Procedure:
-
To a 250-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (0.05 moles) of 2,3-dibromopropene and 100 mL of anhydrous acetonitrile.
-
To this solution, add 6.2 g (0.055 moles) of N-methylcyclohexylamine and 5.6 g (0.055 moles) of triethylamine.
-
The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is taken up in 100 mL of diethyl ether and washed with 2 x 50 mL of water to remove the triethylammonium bromide salt.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.
Characterization
The structure of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals would include those for the vinyl protons, the allylic methylene protons adjacent to the nitrogen, the N-methyl group, and the cyclohexyl ring protons.
-
¹³C NMR: Will show signals for the sp² carbons of the double bond (one bonded to bromine), the allylic carbon bonded to nitrogen, and the carbons of the N-methyl and cyclohexyl groups.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₁₈BrN) should be observed, along with a characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=C double bond, C-N bond, and C-H bonds will be present.
Safety Considerations
-
1,2,3-Tribromopropane: Is a suspected carcinogen and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
2,3-Dibromopropene: Is a lachrymator and is flammable. It should be handled in a fume hood with proper PPE.[7]
-
N-Methylcyclohexylamine: Is a corrosive and flammable liquid.[8] Avoid contact with skin and eyes.
-
Sodium Hydroxide: Is highly corrosive. Handle with care to avoid skin and eye burns.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.
Conclusion
This guide outlines a robust and logical two-step synthetic pathway for the preparation of this compound. The synthesis relies on established and reliable chemical transformations, starting with the dehydrobromination of 1,2,3-tribromopropane to yield 2,3-dibromopropene, followed by a regioselective nucleophilic substitution with N-methylcyclohexylamine. The detailed experimental protocols and mechanistic discussions provided herein should enable researchers to successfully synthesize this and related functionalized allylic amines for further investigation in various fields of chemical and pharmaceutical research.
References
-
Lespieau, R., & Bourguel, M. (n.d.). 2,3-DIBROMOPROPENE. Organic Syntheses. Retrieved from [Link]
-
Shen, B., & Makino, K. (2014). Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine. PubMed Central. Retrieved from [Link]
-
Lin, S., et al. (2021). Electrochemical Synthesis of Allylic Amines from Alkenes and Amines. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2018). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. PubMed Central. Retrieved from [Link]
-
(n.d.). Synthesis of allylic amines. Organic Chemistry Portal. Retrieved from [Link]
-
Wang, Z., et al. (2018). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science. Retrieved from [Link]
-
(n.d.). Exploring the Synthesis and Reactivity of 2,3-Dibromopropene. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
(n.d.). 2,3-Dibromopropene, 80%, technical grade. Lab Supplies. Retrieved from [Link]
-
(n.d.). N-Methylcyclohexylamine. PubChem. Retrieved from [Link]
- Hendricus Gerardus Peer. (1966). Process for the preparation of 2-bromo 3-halo propene-1. U.S. Patent 3,271,466.
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- 2. researchgate.net [researchgate.net]
- 3. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scientificlabs.com [scientificlabs.com]
- 8. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" chemical properties
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
This technical guide provides a comprehensive overview of this compound, a novel compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry to detail a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its potential reactivity and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Rationale
Allylic amines are a significant class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and natural products.[1][2] The introduction of a bromine atom at the 2-position of the prop-1-ene backbone, combined with a substituted amino group at the 3-position, as in this compound, creates a multifunctional scaffold with distinct reactive sites. The interplay between the allylic amine and the vinyl bromide functionalities suggests that this molecule could be a versatile intermediate for further chemical transformations, making it a compound of interest for the synthesis of novel pharmaceutical agents.
Proposed Synthesis
The synthesis of this compound can be logically approached through the nucleophilic substitution of a suitable dibromopropene derivative with N-methylcyclohexylamine. A plausible and efficient synthetic route is outlined below.
Synthetic Pathway
The proposed synthesis involves the reaction of 2,3-dibromoprop-1-ene with N-methylcyclohexylamine. This reaction is a nucleophilic substitution where the secondary amine displaces one of the bromine atoms from the allylic position.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
2,3-Dibromoprop-1-ene
-
N-Methylcyclohexylamine
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylcyclohexylamine (1.0 equivalent) and a non-nucleophilic base (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,3-dibromoprop-1-ene (1.05 equivalents) in the same solvent to the reaction mixture with continuous stirring. The slight excess of the dibromo compound helps to ensure the complete consumption of the amine.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture will contain the desired product and the hydrobromide salt of the base. The salt can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water could potentially react with the electrophilic 2,3-dibromoprop-1-ene.
-
Non-nucleophilic Base: Its role is to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. A non-nucleophilic base is chosen to avoid its competition with the intended nucleophile.
-
Controlled Temperature: The initial cooling to 0 °C helps to manage the exothermicity of the reaction.
Predicted Physicochemical and Spectroscopic Properties
While experimental data is not available, the properties of this compound can be predicted based on its structure and by analogy to similar compounds.[3][4][5][6]
Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C10H18BrN | Based on the constituent atoms. |
| Molecular Weight | ~232.16 g/mol | Sum of the atomic weights. |
| Appearance | Colorless to pale yellow oil | Many similar allylic amines are liquids at room temperature. |
| Boiling Point | Estimated to be high | The presence of the polar C-N and C-Br bonds and the relatively high molecular weight would lead to a high boiling point, likely requiring vacuum distillation for purification. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Sparingly soluble in water. | The molecule has a significant nonpolar hydrocarbon backbone. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.
1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Vinylic protons (=CH2) | 5.5 - 6.0 | Two singlets or narrow doublets | 2H |
| Allylic protons (-CH2-N) | ~3.2 - 3.5 | Singlet | 2H |
| N-Methyl protons (-N-CH3) | ~2.3 - 2.5 | Singlet | 3H |
| Cyclohexyl methine proton (-CH-N) | ~2.5 - 2.8 | Multiplet | 1H |
| Cyclohexyl methylene protons | ~1.0 - 1.9 | Multiplets | 10H |
13C NMR Spectroscopy: The carbon NMR will provide information on the carbon framework.
| Carbon | Predicted Chemical Shift (ppm) |
| Vinylic C-Br | ~120 - 125 |
| Vinylic =CH2 | ~115 - 120 |
| Allylic -CH2-N | ~55 - 60 |
| N-Methyl -N-CH3 | ~40 - 45 |
| Cyclohexyl methine C-N | ~60 - 65 |
| Cyclohexyl methylene carbons | ~25 - 35 |
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm-1) |
| C=C stretch (alkene) | ~1640 - 1680 |
| C-N stretch (amine) | ~1000 - 1250 |
| C-H stretch (alkane and alkene) | ~2850 - 3100 |
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine. A key feature will be the presence of two molecular ion peaks (M and M+2) of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
Reactivity and Potential Applications in Drug Development
The unique combination of a vinyl bromide and an allylic amine in this compound opens up several avenues for further chemical modification, making it a valuable intermediate in drug discovery.
Key Reactive Sites
Caption: Key reactive sites of this compound.
-
The Vinyl Bromide: This functionality is an excellent handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, enabling the rapid generation of a library of diverse compounds for biological screening.
-
The Alkene: The double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, providing further opportunities for structural modification.
-
The Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated to form salts, which can be advantageous for improving the aqueous solubility and bioavailability of drug candidates. The amine can also be oxidized to an N-oxide, a common metabolite of amine-containing drugs.
Potential as a Pharmaceutical Scaffold
The structural motif of this compound can be envisioned as a scaffold for the development of new therapeutic agents. For instance, the cyclohexylamino moiety is present in a number of bioactive molecules. By using the vinyl bromide as a point for diversification through cross-coupling reactions, medicinal chemists can explore a large chemical space around this core structure in the search for new drugs targeting a variety of diseases.
Conclusion
While this compound is not a commercially available or extensively studied compound, its synthesis is feasible through established chemical transformations. Its predicted physicochemical and spectroscopic properties provide a basis for its characterization. The presence of multiple reactive functional groups makes it a promising and versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery and development. This technical guide provides a solid foundation for any researcher interested in exploring the chemistry and potential of this novel compound.
References
-
What is Allylic Bromination? - Master Organic Chemistry. (2013, November 25). Retrieved from [Link]
-
Synthesis of allylic amines - Organic Chemistry Portal. Retrieved from [Link]
-
Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis - PMC - NIH. (2022, April 15). Retrieved from [Link]
-
2-Bromo-3-methyl-2-cyclohexen-1-one - PubChem. Retrieved from [Link]
-
2-Bromo-3-methyl-2-cyclopenten-1-one - PubChem. Retrieved from [Link]
-
3-Bromo-2-methyl-1-propene | C4H7Br | CID 357785 - PubChem. Retrieved from [Link]
-
Methyl 2-bromo-3-cyclopentylpropanoate | C9H15BrO2 | CID 57919172 - PubChem. Retrieved from [Link]
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- 1. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 2. Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-3-methyl-2-cyclohexen-1-one | C7H9BrO | CID 14140200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-3-methyl-2-cyclopenten-1-one | C6H7BrO | CID 4437009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-2-methyl-1-propene | C4H7Br | CID 357785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-bromo-3-cyclopentylpropanoate | C9H15BrO2 | CID 57919172 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical endeavor. This guide provides an in-depth analysis of the anticipated spectroscopic data for 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene, a molecule possessing a unique combination of a vinyl bromide, an allylic amine, and a saturated N-methylcyclohexyl moiety. Understanding the characteristic spectral signatures of this compound is crucial for its unambiguous identification, purity assessment, and for predicting its reactivity in further chemical transformations. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, field-proven perspective on the interpretation of its spectral data.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecule's constituent parts is the first step in predicting and interpreting its spectroscopic behavior.
DOT Script for Molecular Structure
Caption: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton Environments
Proton NMR is a powerful tool for mapping the hydrogen environments within a molecule. The predicted chemical shifts (δ) for this compound are based on the influence of adjacent functional groups.
Predicted ¹H NMR Chemical Shifts:
| Proton(s) | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| =CH₂ | Vinylic protons | 5.5 - 6.0 | Singlet or Doublet | These protons are on a double bond and are deshielded. They may appear as a singlet or a doublet depending on coupling with the allylic proton. |
| -CH= | Vinylic proton | 6.0 - 6.5 | Triplet or Doublet of doublets | This proton is also on the double bond and deshielded. Its multiplicity will depend on coupling to the geminal and allylic protons. |
| -CH₂-N | Allylic protons | 3.0 - 3.5 | Doublet | These protons are adjacent to both the double bond and the nitrogen atom, leading to a downfield shift.[1][2] |
| N-CH₃ | N-methyl protons | 2.2 - 2.5 | Singlet | The methyl group attached to the nitrogen will be a singlet and shifted downfield due to the electronegativity of nitrogen.[3] |
| N-CH- (cyclohexyl) | Methine proton on cyclohexyl | 2.5 - 3.0 | Multiplet | This proton is directly attached to the nitrogen and will be deshielded. |
| -CH₂- (cyclohexyl) | Cyclohexyl methylene protons | 1.0 - 2.0 | Multiplets | These protons are part of the saturated cyclohexyl ring and will appear in the typical aliphatic region. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
DOT Script for ¹H NMR Workflow
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon Skeleton
Carbon NMR provides valuable information about the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon(s) | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| =CH₂ | Vinylic carbon | 115 - 125 | This sp² hybridized carbon is shielded compared to the substituted vinylic carbon. |
| -C(Br)= | Vinylic carbon | 130 - 140 | The attached bromine atom causes a downfield shift of this sp² carbon. |
| -CH₂-N | Allylic carbon | 50 - 60 | This sp³ carbon is deshielded by the adjacent nitrogen atom.[3] |
| N-CH₃ | N-methyl carbon | 35 - 45 | The methyl carbon attached to nitrogen is shifted downfield. |
| N-CH- (cyclohexyl) | Methine carbon on cyclohexyl | 60 - 70 | This carbon is directly bonded to the electronegative nitrogen, causing a significant downfield shift. |
| -CH₂- (cyclohexyl) | Cyclohexyl methylene carbons | 20 - 40 | These sp³ carbons of the cyclohexyl ring will appear in the typical aliphatic region. |
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3080 - 3010 | C-H stretch | =C-H (vinylic) | Medium |
| 2950 - 2850 | C-H stretch | -C-H (aliphatic) | Strong |
| 1640 - 1620 | C=C stretch | Alkene | Medium to Weak |
| 1250 - 1020 | C-N stretch | Amine | Medium |
| 1000 - 800 | C-H bend | Alkene (out-of-plane) | Strong |
| 600 - 500 | C-Br stretch | Alkyl bromide | Medium to Strong |
The presence of a medium to weak band around 1630 cm⁻¹ for the C=C stretch and strong bands in the 1000-800 cm⁻¹ region for C-H out-of-plane bending would be diagnostic for the alkene moiety.[4][5] The C-Br stretch is expected in the fingerprint region and can sometimes be difficult to assign definitively.[4]
Mass Spectrometry (MS): Fragmentation Pattern and Molecular Weight Determination
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular ion peak will be observed, and due to the presence of a single nitrogen atom, its m/z value will be an odd number (Nitrogen Rule).[6][7] The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
Major Fragmentation Pathways:
-
α-Cleavage: The most prominent fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[7][8] This would lead to the loss of a cyclohexyl radical or a methyl radical from the nitrogen, resulting in a stable iminium ion.
-
Allylic Cleavage: Cleavage of the bond between the allylic carbon and the nitrogen can occur, leading to a stable allylic cation.[6]
-
Loss of HBr: Elimination of a hydrogen bromide molecule is a possible fragmentation pathway for bromoalkanes.
-
DOT Script for MS Fragmentation
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
The spectroscopic data for this compound is predicted to exhibit a unique combination of signals corresponding to its vinyl bromide, allylic amine, and N-methylcyclohexyl functionalities. By carefully analyzing the chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, the characteristic absorptions in the IR spectrum, and the molecular ion and fragmentation patterns in the mass spectrum, a comprehensive and unambiguous structural assignment can be achieved. This guide provides a foundational framework for researchers to interpret the experimental data for this and structurally related molecules, ensuring scientific rigor and integrity in their drug discovery and development endeavors.
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"2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" mechanism of formation
An In-Depth Technical Guide to the Formation of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Abstract
This technical guide provides a comprehensive examination of the proposed mechanism for the formation of this compound, a substituted allylic amine of interest in synthetic organic chemistry. Due to the absence of direct literature on the synthesis of this specific molecule, this document puts forth a plausible and scientifically grounded synthetic strategy. The proposed pathway involves the electrophilic addition of bromine to an allene substrate in the presence of a secondary amine nucleophile. This guide will delve into the mechanistic intricacies of this transformation, supported by established principles of organic reaction mechanisms. A detailed, step-by-step experimental protocol is provided, alongside recommendations for reaction monitoring and product characterization. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who are engaged in the synthesis of novel organic compounds.
Introduction and Synthetic Rationale
The synthesis of highly functionalized alkenes is a cornerstone of modern organic chemistry, providing access to a diverse array of molecular architectures for applications in pharmaceuticals, agrochemicals, and materials science. The target molecule, this compound, incorporates a vinyl bromide and an allylic amine moiety. This combination of functional groups suggests its potential as a versatile synthetic intermediate.
A direct and efficient synthesis of this compound is proposed via a three-component reaction involving allene, a suitable bromine source, and N-methylcyclohexylamine. This approach is predicated on the known reactivity of allenes towards electrophiles and the subsequent trapping of the resulting carbocationic intermediate by a nucleophile.[1][2] N-Bromosuccinimide (NBS) is selected as the preferred brominating agent to maintain a low concentration of molecular bromine, thereby minimizing potential side reactions such as the dibromination of the allene.[3][4][5]
Proposed Reaction Mechanism
The formation of this compound is proposed to proceed through an electrophilic addition-nucleophilic capture sequence. The key steps of this mechanism are detailed below.
Step 1: Activation of the Bromine Source
While NBS itself can act as an electrophilic bromine source, it often serves to generate a low concentration of molecular bromine (Br₂) in the presence of a proton source, such as trace amounts of HBr that may be present or generated in situ.[6][7] For the purpose of this mechanism, we will consider the electrophilic species to be Br⁺, which can be thought of as being delivered by Br₂.
Step 2: Electrophilic Attack on Allene
The reaction is initiated by the electrophilic attack of a bromine species on one of the π-bonds of allene (prop-1,2-diene). This attack leads to the formation of a resonance-stabilized vinyl carbocation. The positive charge is shared between the central and terminal carbon atoms.
Caption: Electrophilic attack of Br⁺ on allene.
Step 3: Nucleophilic Attack by N-methylcyclohexylamine
The resonance-stabilized carbocation is then intercepted by the nucleophilic N-methylcyclohexylamine. The attack occurs at the terminal carbon (C3), which is sterically more accessible and leads to the thermodynamically more stable product. This results in the formation of a protonated amine intermediate.
Step 4: Deprotonation
The final step of the mechanism is the deprotonation of the ammonium intermediate by a weak base present in the reaction mixture, such as another molecule of the amine or the succinimide anion (if NBS is the bromine source). This regenerates the lone pair on the nitrogen and yields the final product, this compound.
Overall Mechanistic Pathway
The complete proposed mechanism is illustrated in the following diagram:
Caption: Proposed overall reaction mechanism.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the proposed synthesis.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Allene (in a lecture bottle) | C₃H₄ | 40.06 | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥99% | Sigma-Aldrich |
| N-methylcyclohexylamine | C₇H₁₅N | 113.20 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet tube, and a nitrogen inlet, add N-Bromosuccinimide (1.78 g, 10 mmol).
-
Solvent and Amine Addition: Add anhydrous dichloromethane (100 mL) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath. To this suspension, add N-methylcyclohexylamine (1.13 g, 10 mmol) via syringe.
-
Allene Addition: Bubble allene gas (approximately 0.40 g, 10 mmol) through the cooled reaction mixture via the gas inlet tube for 15-20 minutes. The flow rate should be controlled to ensure efficient dissolution and reaction.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Workup: Upon completion, quench the reaction by adding 50 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques. The following table presents the expected data for the final product.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.6-5.8 (m, 2H, =CH₂), 3.4-3.6 (s, 2H, -CH₂-N), 2.2-2.4 (s, 3H, -N-CH₃), 1.0-2.0 (m, 11H, cyclohexyl protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 125-130 (C=C), 115-120 (=CH₂), 60-65 (-CH₂-N), 55-60 (cyclohexyl-CH-N), 40-45 (-N-CH₃), 25-35 (cyclohexyl carbons) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₁₉BrN⁺, found. Isotopic pattern for bromine should be observed. |
| FT-IR (neat) | ν (cm⁻¹): ~3080 (C-H, sp²), ~2930, 2850 (C-H, sp³), ~1640 (C=C), ~1100 (C-N) |
Conclusion
This technical guide has outlined a plausible and robust mechanism for the formation of this compound. The proposed synthesis leverages the electrophilic reactivity of allenes in a three-component reaction, offering a potentially efficient route to this functionalized alkene. The detailed experimental protocol and expected characterization data provide a solid foundation for researchers to undertake the synthesis and further explore the utility of this compound in organic synthesis. The principles discussed are grounded in well-established reaction mechanisms and provide a logical framework for understanding this transformation.
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A Methodological Guide to the Structural and Conformational Analysis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Executive Summary: The structural and conformational properties of novel chemical entities are paramount in determining their potential applications, particularly in drug development and materials science. This guide provides a comprehensive framework for the in-depth analysis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene, a molecule for which limited public data exists. By leveraging foundational principles of analytical chemistry and computational modeling, this document outlines a rigorous, multi-technique approach. It details the strategic application of mass spectrometry, multinuclear and multidimensional Nuclear Magnetic Resonance (NMR), and computational chemistry to elucidate the molecule's connectivity, stereochemistry, and dynamic conformational behavior. This whitepaper is intended for researchers and scientists, offering a self-validating workflow for the complete characterization of this and structurally related flexible molecules.
Introduction: Deconstructing the Analytical Challenge
This compound is a multifaceted molecule presenting several distinct analytical challenges. Its structure combines a reactive vinyl bromide moiety with a flexible N-methylcyclohexylamino group. The vinyl bromide introduces potential for E/Z isomerism, while the substituted cyclohexane ring and the allylic amine linkage confer significant conformational flexibility. A thorough understanding of its three-dimensional structure and dynamic behavior is critical for predicting its reactivity, biological activity, and physical properties.
This guide establishes a systematic workflow to address these challenges, integrating experimental data with theoretical calculations to build a complete molecular picture.
Proposed Analytical Workflow
A robust characterization plan begins with confirmation of the molecular identity and proceeds through increasingly detailed levels of structural and conformational analysis. The proposed workflow is designed to be logical and self-validating, where the results of each step inform the next.
Caption: Key conformational equilibria in the target molecule.
Dynamic NMR (DNMR) for Experimental Validation
Dynamic NMR techniques are used to experimentally measure the energy barriers of conformational changes that are rapid on the human timescale but slow on the NMR timescale. [1][2][3][4] Protocol:
-
Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a range of temperatures.
-
Identify Exchange Broadening: Monitor signals that are expected to change based on the computational predictions. For example, the signals of the cyclohexyl protons may be averaged at room temperature due to rapid ring flipping. As the temperature is lowered, this process slows down.
-
Coalescence Point: At a specific temperature, known as the coalescence temperature (Tc), the two exchanging signals will merge into a single broad peak. [1]4. Lineshape Analysis: By analyzing the broadening of the peaks or using the coalescence temperature, the rate of exchange (k) can be determined. The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can then be calculated using the Eyring equation.
Expected Outcome: VT-NMR experiments will allow for the measurement of the energy barrier for cyclohexane ring flipping and potentially for rotation around the C-N bond. [5]If the barrier is sufficiently high (typically > 5 kcal/mol), distinct signals for axial and equatorial protons may be observable at low temperatures. These experimental barriers can then be directly compared to the values predicted by DFT calculations, providing a powerful validation of the computational model. [6]
Conclusion
The comprehensive characterization of this compound requires an integrated analytical strategy. By combining high-resolution mass spectrometry for formula confirmation, a suite of 1D and 2D NMR experiments for unambiguous structural assignment, and a synergistic approach of computational modeling and dynamic NMR for conformational analysis, a complete and reliable picture of the molecule can be established. This methodological guide provides a robust and scientifically rigorous framework for researchers to apply to this molecule and other structurally complex and flexible targets, ensuring a high degree of confidence in the final structural and dynamic assignment.
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A Theoretical Exploration of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene: A Novel Functionalized Allylamine
Introduction
In the landscape of modern medicinal chemistry and materials science, the synthesis and characterization of novel molecules with tailored functionalities are paramount. This guide provides a comprehensive theoretical overview of a putative compound, "2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene." As this molecule is not readily found in current chemical databases, this document serves as a forward-looking exploration of its chemical identity, potential synthetic pathways, predicted properties, and prospective applications. This work is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this unique molecular architecture.
The structure of this compound combines an allylic bromide with a secondary amine, N-methylcyclohexylamine. This arrangement suggests a versatile scaffold with potential for further functionalization and biological activity. Functionalized allylamines are recognized as important intermediates in the synthesis of pharmaceuticals, including antifungal agents.[1][2][3][4]
Chemical Identity: Nomenclature and Identification
A crucial first step in the study of any new chemical entity is the establishment of its unambiguous identification.
IUPAC Name
Based on the principles of IUPAC nomenclature for organic compounds, the systematic name for the target molecule is determined by identifying the parent chain and the substituents.[5][6][7][8] The longest carbon chain containing the double bond is a propene. The bromine atom is at the second position, and the N-methylcyclohexylamino group is at the third position.
Therefore, the correct IUPAC Name is 2-bromo-N-cyclohexyl-N-methylprop-2-en-1-amine .
For the purpose of this guide, we will continue to refer to it by the initially provided name, "this compound," while acknowledging its formal IUPAC designation.
CAS Number
A Chemical Abstracts Service (CAS) Registry Number is a unique identifier assigned to a specific chemical substance.[9][10][11][12][13] As "this compound" is a novel, theoretical compound, it does not have a CAS number . A CAS number would be assigned upon synthesis, characterization, and registration with the Chemical Abstracts Service.
Proposed Synthesis and Mechanism
The synthesis of this compound can be logically approached through a two-step process, starting from readily available precursors. The proposed synthetic route involves the allylic bromination of propene followed by a nucleophilic substitution with N-methylcyclohexylamine.
Step 1: Allylic Bromination of Propene
The initial step would involve the formation of an allylic bromide from propene. A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or a peroxide).[14]
Reaction: Propene + N-Bromosuccinimide (NBS) --(radical initiator)--> 3-bromo-prop-1-ene
Causality of Experimental Choices: NBS is chosen as the brominating agent to maintain a low concentration of bromine in the reaction mixture, which favors allylic substitution over the electrophilic addition to the double bond.
Step 2: Nucleophilic Substitution
The resulting 3-bromo-prop-1-ene would then be reacted with N-methylcyclohexylamine. The secondary amine will act as a nucleophile, displacing the bromide ion from the allylic position.
Reaction: 3-bromo-prop-1-ene + N-methylcyclohexylamine --> 2-bromo-N-cyclohexyl-N-methylprop-2-en-1-amine
Causality of Experimental Choices: This reaction is a standard nucleophilic substitution. The use of a non-nucleophilic base may be required to scavenge the HBr formed during the reaction, preventing the protonation of the amine. The reaction would likely be carried out in a polar aprotic solvent to facilitate the substitution.
Experimental Protocol: A Proposed Synthesis
Materials:
-
Propene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
N-methylcyclohexylamine
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous diethyl ether (or other suitable solvent)
Procedure:
-
Allylic Bromination:
-
In a round-bottom flask equipped with a reflux condenser and a light source, dissolve NBS in carbon tetrachloride.
-
Add a catalytic amount of a radical initiator.
-
Bubble propene gas through the solution while irradiating with UV light.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Upon completion, filter the succinimide byproduct and wash the filtrate with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield 3-bromo-prop-1-ene.
-
-
Nucleophilic Substitution:
-
In a separate reaction vessel, dissolve N-methylcyclohexylamine and triethylamine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Add the prepared 3-bromo-prop-1-ene dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the triethylammonium bromide salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Predicted Physicochemical and Spectroscopic Properties
The physical and chemical properties of "this compound" can be inferred from its structure and by comparison with analogous compounds like allyl bromide.[15][16][17]
| Property | Predicted Value |
| Molecular Formula | C10H18BrN |
| Molecular Weight | 232.16 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| Solubility | Likely soluble in organic solvents, sparingly soluble in water |
| Stability | Potentially unstable to heat and light, typical of allylic bromides |
Spectroscopic Characterization
The structure of the target molecule could be unequivocally confirmed using a combination of spectroscopic techniques.[18]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the N-methyl protons, and the protons of the propene backbone. The vinyl protons would appear as multiplets in the downfield region.[19][20][21]
-
¹³C NMR: The carbon NMR would show distinct peaks for the ten carbon atoms in the molecule, including the two sp² hybridized carbons of the double bond.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=C double bond, C-N stretching, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
Potential Applications in Drug Development and Research
The structural motifs within "this compound" suggest several potential avenues for its application, particularly in the realm of drug discovery.
-
Antifungal Agents: Allylamines are a known class of antifungal drugs that act by inhibiting squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis.[2][3][4][22] The novel substitution pattern of the target molecule could lead to new derivatives with improved efficacy or a broader spectrum of activity.
-
Chemical Probe: The presence of a reactive allylic bromide moiety makes this compound a potential tool for chemical biology. It could be used to covalently label proteins or other biomolecules to study their function.
-
Synthetic Intermediate: This molecule could serve as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of both the double bond and the C-Br bond.
Safety, Handling, and Storage
Given the presence of an allylic bromide and a secondary amine, "this compound" should be handled with extreme caution.
-
Toxicity: Allylic bromides are known to be toxic, irritants, and lachrymators.[15][23][24][25][26] Skin contact and inhalation should be strictly avoided.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Storage: The compound should be stored in a cool, dark, and dry place, under an inert atmosphere if possible, to prevent decomposition.
Conclusion
While "this compound" remains a theoretical construct at present, this in-depth guide provides a robust framework for its future investigation. From its formal IUPAC name to a plausible synthetic route and predicted properties, this document lays the groundwork for its potential synthesis and characterization. The intriguing combination of functional groups suggests that this novel allylamine could be a valuable addition to the chemist's toolbox, with potential applications in medicinal chemistry and beyond. Further experimental work is warranted to bring this molecule from theory to reality.
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An In-depth Technical Guide to the Potential Reactivity and Stability of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Abstract
This technical guide provides a comprehensive analysis of the potential reactivity and stability of the novel compound 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles of organic chemistry, drawing parallels from the known reactivity of analogous structures such as allylic bromides, vinyl bromides, and secondary amines. This guide is intended for researchers, scientists, and professionals in drug development, offering predictive insights into the molecule's chemical behavior, which are crucial for its synthesis, handling, and application in medicinal chemistry and materials science.
Introduction: Unveiling a Multifunctional Scaffold
The molecule this compound presents a unique combination of functional groups: a vinyl bromide, an allylic amine, and a sterically demanding N-methylcyclohexyl substituent. This intricate arrangement suggests a rich and varied chemical reactivity profile, making it a potentially valuable, yet challenging, building block in organic synthesis. Understanding its inherent reactivity and stability is paramount for harnessing its synthetic potential and ensuring safe and efficient experimental design. This guide will explore the key reactive sites, predict plausible reaction pathways, and discuss the factors governing its stability under various conditions.
Structural Analysis and Inherent Reactivity
The core structure of this compound features two key reactive moieties: the allylic system and the secondary amine.
-
The Allylic Bromide System: The bromine atom is attached to a carbon adjacent to a carbon-carbon double bond, classifying it as an allylic bromide. Allylic halides are known to be excellent substrates for nucleophilic substitution reactions due to the formation of a resonance-stabilized allylic carbocation intermediate. They can undergo both SN1 and SN2 type reactions.[1] The π system of the double bond can stabilize an adjacent carbocation or radical through resonance, enhancing reactivity.[2]
-
The Secondary Amine: The N-methylcyclohexylamino group is a secondary amine, which can act as both a nucleophile and a base. Its nucleophilicity will be a key factor in potential intramolecular reactions, while its basicity could influence elimination pathways.
-
The Vinyl Bromide Moiety: The bromine atom is also part of a vinyl bromide structure. Vinyl halides are generally less reactive towards nucleophilic substitution than their alkyl or allylic counterparts due to the high instability of the resulting vinyl cation.[3][4] However, under specific conditions, such as in the presence of strong acids, their hydrolysis can be accelerated.[3]
The interplay of these functional groups dictates the overall chemical personality of the molecule.
Potential Reactivity Pathways
Based on the structural features, several key reaction pathways can be predicted for this compound.
Nucleophilic Substitution Reactions
The allylic bromide is the most probable site for nucleophilic attack. Both SN1 and SN2 mechanisms are plausible, with the reaction conditions playing a decisive role.
-
SN2 Reactions: In the presence of strong, non-bulky nucleophiles and in polar aprotic solvents, an SN2 reaction is likely.[1][5] The rate of SN2 reactions on allylic halides is often enhanced compared to their saturated analogues due to stabilization of the transition state.[5]
-
SN1 Reactions: In polar protic solvents or with weaker nucleophiles, an SN1 mechanism may be favored due to the formation of a resonance-stabilized allylic carbocation.
-
Allylic Rearrangement (SN2' Reactions): A significant aspect of allylic halide reactivity is the potential for allylic rearrangement, where the nucleophile attacks the γ-carbon of the double bond, leading to a shift in the double bond's position.[6] This SN2' pathway can compete with the direct SN2 substitution.[6]
Elimination Reactions (Dehydrobromination)
The presence of a bromine atom and adjacent protons makes the molecule susceptible to elimination reactions, primarily through E1 and E2 mechanisms, to form a conjugated diene.[7][8]
-
E2 Mechanism: A strong, sterically hindered base would favor a bimolecular (E2) elimination.[9] The use of ethanolic sodium hydroxide is a common condition for promoting E2 reactions in halogenoalkanes.[10]
-
E1 Mechanism: In the absence of a strong base and under conditions that favor carbocation formation (e.g., heat, polar protic solvent), a unimolecular (E1) elimination can occur, often in competition with SN1 reactions.[11]
Intramolecular Reactions
The proximate secondary amine can act as an internal nucleophile, potentially leading to cyclization reactions. For instance, an intramolecular SN2 reaction could lead to the formation of a nitrogen-containing heterocyclic ring system.
Reactions Involving the Double Bond
The carbon-carbon double bond can undergo typical electrophilic addition reactions, although the electron-withdrawing effect of the bromine atom might slightly deactivate it. Reactions such as halogenation, hydrohalogenation, and epoxidation are conceivable.
Stability Profile and Handling Considerations
The stability of this compound is influenced by several factors:
-
Thermal Stability: Allylic amines and halides can be susceptible to thermal degradation.[12][13] At elevated temperatures, elimination of HBr or decomposition of the amino group could occur.
-
Hydrolytic Stability: The vinyl bromide moiety, while generally resistant to hydrolysis, can be cleaved under acidic conditions to yield a ketone after tautomerization of the initial enol product.[3][14] The allylic portion of the molecule could also undergo hydrolysis.
-
Light Sensitivity: Similar to many halogenated organic compounds, this molecule may be sensitive to light, which could initiate radical reactions. Allylic positions are particularly susceptible to radical bromination.[15][16]
-
Acid/Base Sensitivity: The presence of the amine group makes the molecule basic and susceptible to reaction with acids to form an ammonium salt. Strong bases can promote elimination reactions.
Recommended Handling and Storage:
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C | To minimize thermal decomposition and side reactions. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Light Conditions | Amber vial or stored in the dark | To prevent light-induced degradation and radical formation. |
| pH | Neutral | To avoid acid-catalyzed hydrolysis or base-promoted elimination. |
Predictive Experimental Protocols
The following are hypothetical, yet scientifically grounded, protocols for investigating the reactivity of this compound.
Protocol 5.1: Investigation of Nucleophilic Substitution (SN2 Conditions)
Objective: To assess the susceptibility of the title compound to SN2 displacement of the bromide with a common nucleophile.
Methodology:
-
Dissolve 1 equivalent of this compound in anhydrous acetone.
-
Add 1.2 equivalents of sodium iodide to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5.2: Investigation of Elimination Reaction (E2 Conditions)
Objective: To determine if the title compound undergoes base-induced elimination to form a diene.
Methodology:
-
Dissolve 1 equivalent of this compound in ethanol.
-
Add 1.5 equivalents of potassium tert-butoxide to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the formation of the diene product by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work up the reaction by adding water and extracting with pentane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent.
Visualizing Reaction Pathways
Diagram 6.1: Competing Nucleophilic Substitution Pathways
Caption: E2 elimination leading to a conjugated diene.
Conclusion and Future Directions
This compound is a molecule with a rich and complex predicted reactivity profile. Its allylic bromide functionality is expected to be the primary site for nucleophilic substitution and elimination reactions, while the secondary amine introduces the possibility of intramolecular reactions and influences the molecule's acid-base properties. The vinyl bromide moiety adds another layer of potential reactivity, particularly under acidic conditions.
Future experimental work should focus on systematically exploring these predicted pathways. Kinetic studies would be invaluable in determining the relative rates of competing reactions such as SN2 versus SN2' and substitution versus elimination under various conditions. Furthermore, investigating the impact of the sterically demanding N-methylcyclohexyl group on reaction rates and regioselectivity will be crucial for fully understanding and exploiting the synthetic utility of this promising chemical entity.
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"2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical reactions to biological systems. This guide provides a comprehensive overview of the solubility of this compound, a molecule of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of specific experimental data for this compound, this document focuses on the theoretical principles governing its solubility, predictive assessments based on its molecular structure, and detailed experimental protocols for its empirical determination. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively assess and utilize the solubility characteristics of this and similar novel chemical entities.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum amount of a solute that can dissolve in a specified amount of a solvent at a given temperature and pressure, is a fundamental parameter in the chemical and pharmaceutical sciences.[1] For drug development professionals, poor aqueous solubility can be a major impediment to a candidate's bioavailability, while in process chemistry, solubility dictates the choice of solvents for reactions, purification, and formulation.[1][2] Understanding the solubility of a novel compound like this compound in various organic solvents is therefore a prerequisite for its further development and application.
This guide will delve into the structural features of this compound to predict its solubility profile. It will then provide a robust framework for the experimental determination of its solubility, ensuring scientific integrity and reproducibility.
Molecular Structure Analysis and Solubility Prediction
The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[3] To predict the solubility of this compound, we must first analyze its molecular structure for key features that influence its polarity and hydrogen bonding capacity.
Molecular Structure: this compound
-
Nonpolar Moieties: The cyclohexyl group and the prop-1-ene backbone are significant nonpolar components. These hydrocarbon regions will favor interactions with nonpolar solvents through London dispersion forces.
-
Polar Moieties: The presence of a bromine atom introduces a dipole moment due to its electronegativity. The tertiary amine (N-methylcyclohexylamino group) is also a polar functional group.
-
Hydrogen Bonding: The nitrogen atom in the amino group has a lone pair of electrons and can act as a hydrogen bond acceptor. However, as a tertiary amine, it lacks a hydrogen atom to act as a hydrogen bond donor.
Predicted Solubility Profile:
Based on this analysis, this compound is expected to be a moderately polar compound. Its solubility will be a balance between its nonpolar and polar characteristics.
-
High Solubility: Expected in moderately polar aprotic solvents that can engage in dipole-dipole interactions. Examples include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.
-
Moderate Solubility: Expected in nonpolar solvents like hexane and toluene, due to the presence of the large nonpolar cyclohexyl and propyl groups.
-
Lower Solubility: Expected in highly polar protic solvents like water and methanol. The lack of a hydrogen bond donor on the amine and the large nonpolar regions will likely limit its solubility in these solvents. The general principle that organic compounds with fewer than five carbon atoms tend to be water-soluble further supports this prediction, as this molecule has a significantly larger carbon count.[4]
The following Graphviz diagram illustrates the logical flow for predicting solubility based on molecular properties.
Caption: Experimental workflow for solubility measurement.
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvents.
| Solvent Classification | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Nonpolar | Hexane | Moderate | To be determined |
| Toluene | Moderate | To be determined | |
| Moderately Polar Aprotic | Dichloromethane | High | To be determined |
| Tetrahydrofuran | High | To be determined | |
| Ethyl Acetate | High | To be determined | |
| Polar Aprotic | Acetone | Moderate to High | To be determined |
| Polar Protic | Methanol | Low | To be determined |
| Ethanol | Low | To be determined |
Advanced Solubility Prediction Methods
For a more quantitative prediction of solubility, computational models can be employed. These methods, often utilizing machine learning or physics-based approaches, can provide valuable insights, especially in the early stages of drug discovery when experimental resources may be limited. [1][2][5]
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, logP, polar surface area) with experimentally determined solubility data. [1]* Machine Learning Approaches: Techniques like artificial neural networks, support vector machines, and random forests have been successfully applied to predict solubility with high accuracy. [2][6]These models are trained on large datasets of known solubilities.
-
Physics-Based Methods: These approaches, such as those based on thermodynamic cycles, aim to predict solubility from first principles by calculating the free energy of solvation. [1] While a detailed discussion of these methods is beyond the scope of this guide, researchers are encouraged to explore these powerful tools for in-silico solubility prediction.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental methodologies, researchers and drug development professionals can obtain the critical solubility data needed to advance their work. The principles and protocols outlined herein are broadly applicable to other novel chemical entities, serving as a valuable resource for the scientific community.
References
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A-00-00001: An In-Depth Technical Guide to 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Abstract: This technical guide provides a comprehensive overview of the novel chemical entity 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene. Due to the limited direct literature on this specific molecule, this document establishes a foundational understanding by examining its constituent chemical moieties, proposing robust synthetic pathways, predicting its reactivity, and exploring its potential applications in medicinal chemistry and synthetic organic chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded starting point for the synthesis, characterization, and investigation of this and structurally related compounds. All proposed methodologies are supported by established chemical principles and analogous reactions reported in peer-reviewed literature.
Introduction and Structural Elucidation
This compound is a halogenated allylamine derivative. Its structure comprises a prop-1-ene backbone with a bromine atom at the second position and an N-methylcyclohexylamino group at the third position. The presence of a vinyl bromide, an allylic amine, and a bulky, lipophilic cyclohexyl group suggests a unique combination of chemical properties and potential biological activities.
The key structural features are:
-
Vinyl Bromide: This functional group is a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.
-
Allylic Amine: The allylic amine moiety is a common pharmacophore in many biologically active compounds. The nitrogen atom can act as a hydrogen bond acceptor and a base, while the adjacent double bond can participate in various addition and rearrangement reactions.
-
N-methylcyclohexylamine: This bulky, non-polar group will significantly influence the compound's solubility, lipophilicity, and steric profile, which are critical factors for its interaction with biological targets.
Given the absence of direct literature, this guide will build a profile of the target molecule by dissecting its components and drawing parallels from well-documented analogous compounds.
Proposed Synthetic Pathways
The synthesis of this compound can be approached through several logical pathways. The most plausible route involves the reaction of a suitable three-carbon electrophile with N-methylcyclohexylamine.
Pathway 1: Nucleophilic Substitution of a Dihalopropene
A primary and straightforward approach is the nucleophilic substitution of a dihalopropene, such as 2,3-dibromoprop-1-ene, with N-methylcyclohexylamine. This reaction is a standard method for the synthesis of allylic amines.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Choice of Dihalopropene: 2,3-dibromoprop-1-ene is commercially available and highly reactive. The bromine atom at the 3-position is allylic and thus more susceptible to nucleophilic attack than the vinylic bromine at the 2-position.
-
Stoichiometry: An excess of N-methylcyclohexylamine can be used to drive the reaction to completion and to act as a base to neutralize the HBr byproduct. Alternatively, a non-nucleophilic base (e.g., triethylamine, potassium carbonate) can be added to the reaction mixture.
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF is suitable for this type of reaction as it can dissolve the reactants and stabilize the transition state.
Step-by-Step Experimental Protocol:
-
To a solution of 2,3-dibromoprop-1-ene (1.0 eq) in acetonitrile (0.1-0.5 M), add N-methylcyclohexylamine (2.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Self-Validating System:
-
The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The characteristic signals in the ¹H NMR spectrum would include the vinyl protons, the allylic protons, the N-methyl protons, and the protons of the cyclohexyl ring.
-
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (218.13 g/mol for C9H16BrN).
Pathway 2: Michael Addition Approach
An alternative synthesis could involve the Michael addition of N-methylcyclohexylamine to a suitable α-bromoacrylic acid derivative, followed by reduction or decarboxylation. For instance, the reaction with an α-bromoacrylate ester would yield a β-amino ester, which could then be further manipulated.[1]
Workflow Diagram:
Caption: Proposed Synthesis of the Target Compound.
Predicted Chemical Reactivity
The reactivity of this compound is dictated by its functional groups.
-
Vinyl Bromide: The C-Br bond can participate in various transition metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the molecule, which is a highly desirable feature in drug discovery.
-
Allylic Amine: The nitrogen atom is basic and nucleophilic. It can be protonated to form a salt or alkylated to form a quaternary ammonium salt. The double bond can undergo electrophilic addition reactions.
-
Potential for Intramolecular Reactions: Depending on the reaction conditions, there might be a possibility of intramolecular cyclization reactions.
Logical Relationship Diagram:
Caption: Predicted Reactivity of the Target Compound.
Potential Applications
While there is no direct data on the applications of this compound, its structural motifs are present in compounds with known biological activities.
-
Medicinal Chemistry:
-
Antifungal Agents: Allylamine derivatives are a well-known class of antifungal agents, with terbinafine being a prominent example.[2][3] The core structure of the target molecule shares similarities with these compounds.
-
Kinase Inhibitors: The vinyl halide moiety can serve as a key interaction point in the active site of certain kinases.
-
Scaffold for Library Synthesis: The dual reactivity of the vinyl bromide and the amine allows for the rapid generation of a library of diverse compounds for high-throughput screening.
-
-
Synthetic Organic Chemistry:
-
Building Block: The compound can serve as a versatile three-carbon building block in the synthesis of more complex molecules.
-
Ligand Synthesis: The amino group can be further functionalized to create novel ligands for catalysis.
-
Physicochemical Properties (Predicted)
The physicochemical properties of this compound can be predicted based on its structure.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 218.13 g/mol | C9H16BrN |
| Appearance | Likely a colorless to pale yellow oil | Similar to other secondary amines and halogenated hydrocarbons. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | The presence of the bulky, non-polar cyclohexyl group and the halogen will reduce water solubility. |
| Boiling Point | Estimated to be in the range of 200-250 °C at atmospheric pressure. | Based on structurally similar compounds. |
| pKa | The pKa of the conjugate acid is likely to be in the range of 9-11. | Typical for a secondary amine. |
Conclusion
This compound is a novel compound with significant potential in both medicinal and synthetic chemistry. While direct experimental data is currently unavailable, this guide provides a solid theoretical foundation for its synthesis, characterization, and exploration. The proposed synthetic route via nucleophilic substitution is robust and relies on well-established chemical principles. The predicted reactivity highlights the molecule's versatility as a scaffold and building block. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing molecule.
References
- Bhaskar, T., Mythili, C. V., & Banumathi, N. (n.d.). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol.
- Al-Mokhtar, M. A., et al. (2019). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. ChemistrySelect, 4(48).
- A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. (n.d.). ResearchGate.
- Nussbaumer, P., et al. (1995). Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. Journal of Medicinal Chemistry, 38(10), 1831-6.
- N-Methylcyclohexylamine. (n.d.). PubChem.
- The Preparation and Reactivity of 2-Bromo-3-(tri-n-butylstannyl)-1-propene. (n.d.). ResearchGate.
- 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. (2023). Polycyclic Aromatic Compounds, 44(2), 748-772.
- Nussbaumer, P., et al. (1995). Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. PubMed.
- Preparation method of 2-bromo-3,3,3-trifluoropropene. (2013). Google Patents.
- β-BROMOPROPIONIC ACID. (n.d.). Organic Syntheses Procedure.
- Genotoxicity of 2-bromo-3'-chloropropiophenone. (2013). PubMed.
- Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. (2021). PMC.
- 2-BroMo-3-(3-Methylpiperidino)prop-1-ene. (n.d.). ChemicalBook.
- Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. (n.d.). ResearchGate.
- Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. (n.d.). MDPI.
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A Comprehensive Guide to the Theoretical and Computational Modeling of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene. Tailored for researchers, scientists, and professionals in drug development, this document outlines a structured approach to elucidating the molecule's electronic, structural, and dynamic properties. By integrating quantum mechanics, molecular dynamics, and QSAR modeling, this guide offers a roadmap for predicting the behavior and potential applications of this novel chemical entity.
Introduction: The Rationale for a Computational Approach
The molecule this compound presents a unique combination of structural features: a reactive bromo-alkene moiety, a flexible N-methylcyclohexylamino group, and a stereocenter, suggesting a rich and complex chemical profile. A thorough understanding of its conformational landscape, electronic properties, and potential intermolecular interactions is paramount for any drug discovery and development endeavor. Computational modeling provides a powerful and cost-effective avenue to explore these characteristics before embarking on extensive experimental synthesis and testing.[1][2] This guide will detail the application of various computational techniques to build a comprehensive in-silico profile of the title compound.
Part 1: Foundational Analysis - Molecular and Electronic Structure
A fundamental understanding of a molecule's electronic structure is the cornerstone of predicting its reactivity and interactions. Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for this purpose.[3] For halogenated compounds, the choice of functional and basis set is critical to accurately capture the electronic effects of the bromine atom.[4][5]
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule.
Protocol 1: DFT Geometry Optimization
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder. Generate both R and S enantiomers.
-
Conformational Search: Due to the flexible cyclohexyl ring and the rotatable bonds, a thorough conformational search is necessary. This can be achieved using a combination of molecular mechanics (e.g., with the OPLS force field) followed by DFT refinement of the low-energy conformers.[6]
-
DFT Optimization: Perform geometry optimization using a hybrid DFT functional, such as B3LYP, which has shown good performance for organic molecules.[7][8] A Pople-style basis set, like 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost for molecules containing bromine.[4][9]
-
Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This analysis also provides the theoretical vibrational spectra (IR and Raman), which can be valuable for experimental comparison.
Electronic Properties and Reactivity Descriptors
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[9] It helps identify electrophilic (positive potential) and nucleophilic (negative potential) sites, which are critical for understanding non-covalent interactions, including hydrogen and halogen bonds.[10]
-
Mulliken Atomic Charges: These calculations provide the partial charge on each atom, offering further insight into the molecule's polarity and reactive sites.[9]
}
Part 2: Simulating Dynamic Behavior - Molecular Dynamics
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are essential for understanding its behavior over time in a biological or solution environment.[3] This is particularly important for a flexible molecule like this compound, as its conformation can significantly influence its interactions with biological targets.
Protocol 2: Solvated Molecular Dynamics Simulation
-
System Setup: Place the optimized structure of the molecule in a simulation box filled with a suitable solvent, such as water, to mimic physiological conditions. Add counter-ions to neutralize the system if necessary.
-
Force Field Selection: Choose an appropriate force field, such as OPLS-AA or AMBER, which are well-parameterized for organic and drug-like molecules.[6][11]
-
Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to achieve a stable density.
-
Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the molecule.
-
Analysis: Analyze the trajectory to understand the molecule's conformational flexibility, hydrogen bonding with the solvent, and overall dynamic behavior.[12][13]
}
Part 3: Predicting Biological Activity - QSAR and Docking
For drug development professionals, predicting the biological activity and potential targets of a new molecule is a key objective. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful in-silico tools for this purpose.
QSAR Modeling
QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activity.[14] While a full QSAR study requires a dataset of analogous compounds with known activities, we can still calculate the relevant descriptors for this compound to understand its "drug-likeness" and potential for biological activity.[15]
Key Descriptors for QSAR:
-
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
-
Physicochemical Descriptors: These include properties like molecular weight, logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These are crucial for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Electronic Descriptors: Quantum mechanically derived properties such as HOMO/LUMO energies, dipole moment, and atomic charges can also be used as QSAR descriptors.[16]
A predictive QSAR modeling workflow involves developing a statistical model (e.g., using multiple linear regression or machine learning) based on a training set of molecules and then validating its predictive power on a separate test set.[17][18]
Molecular Docking
If a potential biological target is known or hypothesized, molecular docking can be used to predict the binding mode and affinity of this compound to the target's active site.
Protocol 3: Molecular Docking
-
Target Preparation: Obtain the 3D structure of the biological target (e.g., a protein receptor) from a database like the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation: Use the low-energy conformer of this compound obtained from DFT calculations.
-
Binding Site Definition: Define the binding site on the receptor, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, or GOLD) to systematically search for the optimal binding poses of the ligand within the receptor's active site. The program will score the different poses based on a scoring function that estimates the binding affinity.
-
Pose Analysis: Analyze the top-scoring poses to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds) that stabilize the ligand-receptor complex.[19]
Data Summary and Interpretation
To facilitate the analysis and comparison of the computational results, the quantitative data should be organized into clear and concise tables.
Table 1: Calculated Molecular Properties of this compound
| Property | Value | Method |
| Molecular Formula | C10H18BrN | - |
| Molecular Weight ( g/mol ) | 232.16 | - |
| Optimized Energy (Hartree) | Calculated Value | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | Calculated Value | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | Calculated Value | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | Calculated Value | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | Calculated Value | B3LYP/6-311++G(d,p) |
| Polar Surface Area (Ų) | Calculated Value | - |
| logP | Calculated Value | - |
Conclusion: A Synergistic Computational Approach
The theoretical and computational modeling of this compound, as outlined in this guide, provides a comprehensive framework for its in-silico characterization. By employing a multi-faceted approach that combines quantum mechanics, molecular dynamics, and QSAR/docking studies, researchers can gain deep insights into the molecule's structure, reactivity, and potential as a drug candidate. This computational workflow not only accelerates the research and development process but also enables a more rational and targeted approach to drug design.
References
- Uniting Cheminformatics and Chemical Theory To Predict the Intrinsic Aqueous Solubility of Crystalline Druglike Molecules. (2014).
- Property Prediction of Drug-like Molecules. Protheragen.
- Using Quantum Molecular Design & Cloud Computing to Improve the Accuracy & Success Probability of Drug Discovery. Cloud Pharmaceuticals.
- Prediction of Drug-Like Properties. (1999).
- First Principles Density Functional Theory Investigation on the Structural, Energetic and Electronic Properties of 6–Bromo–4–Oxo–4H–Chromene–3–Carbaldehyde. Scientific.Net.
- Molecular structures and properties of the complete series of bromophenols: Density functional theory calcul
- On the DFT Ground State of Crystalline Bromine and Iodine.
- Application of Molecular Simulation Techniques in Drug Design: Theoretical Foundations and Practices of Quantum Mechanics and Molecular Mechanics. (2026).
- Molecular dynamics simulations of helix-forming, amine-functionalized m-poly(phenyleneethynylene)s. PubMed.
- Synthesis, Crystal Structure, Density Functional Theory (DFT)
- Fluid and interfacial properties of amines by Molecular Dynamics simul
- A Molecular Dynamics Simulation Study of Amine-Carboxyl Ionic Interactions and Their Distribution in a Polysiloxanes Network.
- Computer Modeling of Halogen Bonds and Other σ-Hole Interactions. (2017). arXiv.
- Density functional theory calculations and vibrational spectra of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol.
- Functional-Group Effect of Ligand Molecules on the Aggregation of Gold Nanoparticles: A Molecular Dynamics Simul
- Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (2016). PubMed.
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC.
- Predictive QSAR modeling workflow, model applicability domains, and virtual screening. PubMed.
- Quantitative structure–activity relationship-based comput
- Predicting Antiviral Inhibitory Activity of Dihydrophenanthrene Derivatives Using Image-Derived 3D Discrete Tchebichef Moments: A Machine Learning-Based QSAR Approach. MDPI.
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Methodological & Application
Synthesis of "2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" from N-methylcyclohexylamine
An Application Note and Protocol for the Synthesis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene from N-methylcyclohexylamine
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable functionalized allylic amine intermediate for organic synthesis. The protocol details a direct and efficient method for the selective N-alkylation of the secondary amine, N-methylcyclohexylamine, using 2,3-dibromopropene. The core of this synthesis relies on the differential reactivity between the allylic and vinylic bromides of the alkylating agent, enabling a regioselective nucleophilic substitution. This guide covers the underlying chemical principles, a detailed step-by-step experimental protocol, methods for purification and characterization, critical safety precautions, and a troubleshooting guide to assist researchers in achieving a successful synthesis.
Introduction and Reaction Principle
Allylic amines are a crucial class of compounds in medicinal chemistry and materials science, serving as versatile precursors for a wide range of more complex molecules.[1][2] The target molecule, this compound, incorporates a secondary amine, a bulky cycloalkyl group, and a vinyl bromide moiety, making it a potentially useful building block for further functionalization, such as in palladium-catalyzed cross-coupling reactions.[3]
The synthetic strategy presented here is a nucleophilic substitution reaction. The secondary amine, N-methylcyclohexylamino, acts as the nucleophile, attacking the electrophilic allylic carbon of 2,3-dibromopropene. The key to the selectivity of this reaction lies in the structure of 2,3-dibromopropene, which possesses two distinct halogen atoms:
-
An allylic bromide at the C-3 position, which is highly reactive towards S_N_2 substitution due to the stabilization of the transition state by the adjacent π-system.[3]
-
A vinylic bromide at the C-2 position, which is significantly less reactive in nucleophilic substitutions because the nucleophile would have to approach in the plane of the double bond, and the resulting vinylic carbocation is unstable.[3]
This inherent reactivity difference allows for the selective displacement of the allylic bromide, leaving the vinyl bromide intact for subsequent chemical transformations. The reaction generates hydrobromic acid (HBr) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent the protonation and deactivation of the starting amine.
Reaction Scheme
Caption: Overall reaction for the synthesis of the target compound.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Concentration | Supplier Notes |
| N-Methylcyclohexylamine | C₇H₁₅N | 113.20 | ≥98% | Corrosive, Flammable Liquid |
| 2,3-Dibromopropene | C₃H₄Br₂ | 199.87 | ≥97% | Toxic, Lachrymator |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99%, dried | Corrosive, Flammable Liquid |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Anhydrous | Flammable, Toxic |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Extremely Flammable |
| Saturated NaCl solution | NaCl(aq) | - | Saturated | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | Granular | Drying Agent |
| Silica Gel | SiO₂ | - | 60 Å, 230-400 mesh | For column chromatography |
| Hexanes | C₆H₁₄ | 86.18 | HPLC Grade | For column chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | For column chromatography |
Instrumentation
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser and heating mantle with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for flash column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer (≥400 MHz for ¹H)
-
FT-IR Spectrometer
Detailed Experimental Protocol
Reaction Setup
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Assemble a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Establish an inert atmosphere by flushing the system with dry nitrogen or argon.
Synthesis Procedure
-
To the reaction flask, add N-methylcyclohexylamine (1.0 eq, e.g., 2.26 g, 20.0 mmol) and anhydrous acetonitrile (40 mL).
-
Add dried triethylamine (1.5 eq, 3.04 g, 4.2 mL, 30.0 mmol). Stir the solution at room temperature.
-
In a separate, dry flask, prepare a solution of 2,3-dibromopropene (1.1 eq, 4.40 g, 2.2 mL, 22.0 mmol) in anhydrous acetonitrile (10 mL).
-
Transfer the 2,3-dibromopropene solution to a dropping funnel and add it dropwise to the stirred amine solution over 20-30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 40-50 °C and stir for 12-24 hours.
Reaction Monitoring
-
The progress of the reaction should be monitored by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system). Spot the reaction mixture against the N-methylcyclohexylamine starting material. The reaction is complete when the starting amine spot is fully consumed.
Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.
-
Re-dissolve the resulting residue in diethyl ether (50 mL).
-
A white precipitate of triethylammonium bromide will form. Filter the solid and wash it with a small amount of cold diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with water (2 x 30 mL) and saturated brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow or brown oil.
Purification
-
The crude product should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 1% to 10% ethyl acetate in hexanes is typically effective. The exact ratio should be determined by TLC analysis.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a pale yellow oil.
Characterization and Validation
The identity and purity of the final product must be confirmed through spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | δ ~ 6.1-5.8 (2H, m, vinylic CH₂), 3.4-3.2 (2H, s, allylic N-CH₂), 2.8-2.5 (1H, m, cyclohexyl CH-N), 2.3 (3H, s, N-CH₃), 2.0-1.0 (10H, m, cyclohexyl CH₂) |
| ¹³C NMR | δ ~ 128 (C=CH₂), 125 (C-Br), 65-60 (cyclohexyl CH-N), 60-55 (allylic N-CH₂), 40-35 (N-CH₃), 35-25 (cyclohexyl CH₂) |
| FT-IR | ν (cm⁻¹) ~ 3080 (C-H, sp²), 2930, 2850 (C-H, sp³), 1630 (C=C stretch), 1150 (C-N stretch) |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₉H₁₇BrN⁺: 218.0593; Found: 218.05xx |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
N-methylcyclohexylamine: Corrosive and flammable.[4] Avoid skin and eye contact.
-
2,3-dibromopropene: Toxic upon inhalation and skin contact; it is also a lachrymator (causes tearing).[5] Handle with extreme care.
-
Triethylamine: Corrosive and has a strong, unpleasant odor.
-
Solvents: Acetonitrile, diethyl ether, and hexanes are flammable. Ensure there are no ignition sources nearby.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Process Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive amine due to protonation (insufficient base).2. Reagents are wet.3. Insufficient temperature or reaction time. | 1. Use 1.5-2.0 equivalents of freshly distilled, dry triethylamine.2. Ensure all reagents and solvents are anhydrous.3. Increase temperature to 60 °C and/or extend reaction time, monitoring by TLC. |
| Formation of Side Products | 1. Dialkylation of the amine.2. Elimination of HBr from 2,3-dibromopropene. | 1. Use a slight excess of the N-methylcyclohexylamine starting material.2. Maintain a moderate temperature (below 70 °C). Add the alkylating agent slowly. |
| Difficult Purification | 1. Product co-elutes with impurities.2. Product is unstable on silica gel. | 1. Adjust the polarity of the eluent system for better separation. Try a different solvent system (e.g., Toluene/Ethyl Acetate).2. Neutralize the silica gel by pre-treating it with a 1% triethylamine solution in the eluent. |
References
- Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (n.d.). International Journal of Pharma and Bio Sciences.
-
Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (2022). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Synthesis of allylic amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Allylic Substitution Reactions. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. (2022). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
2,3-Dibromopropene 513-31-5 wiki. (n.d.). Molbase. Retrieved from [Link]
-
Electrochemical Synthesis of Allylic Amines from Alkenes and Amines. (2020). Journal of the American Chemical Society. Retrieved from [Link]
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N-Methylcyclohexylamine | C7H15N | CID 7514. (n.d.). PubChem. Retrieved from [Link]
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The Synthetic Versatility of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene: A Guide for the Research Chemist
Abstract: This document provides a comprehensive technical guide to the synthesis, properties, and potential applications of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene, a functionalized allylic amine with significant potential as a versatile synthetic intermediate. While specific literature on this exact molecule is sparse, this guide extrapolates from established chemical principles and data on structurally related compounds to provide researchers with a robust framework for its use in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. We present detailed protocols for its putative synthesis, explore its key reactive sites, and propose applications in the construction of complex molecular architectures.
Introduction: The Promise of a Bifunctional Building Block
Allylic amines are a cornerstone of modern organic synthesis, serving as precursors to a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Their utility is further enhanced by the introduction of additional functional groups that allow for orthogonal chemical transformations. The subject of this guide, this compound, represents a compelling, albeit underexplored, example of such a bifunctional building block. Its structure combines the nucleophilicity and synthetic versatility of a secondary allylic amine with the reactivity of a vinyl bromide, opening avenues for diverse and sequential chemical modifications.
The N-methylcyclohexyl moiety provides lipophilicity and steric bulk, which can be advantageous in tuning the pharmacological properties of target molecules.[3][4] The vinyl bromide offers a handle for a variety of cross-coupling reactions, while the allylic amine can participate in numerous transformations, including Michael additions, cyclizations, and further functionalization. This guide aims to provide the practicing chemist with the foundational knowledge and practical protocols to harness the synthetic potential of this intermediate.
Proposed Synthesis of this compound
A straightforward and logical approach to the synthesis of the title compound is the nucleophilic substitution of a dihalogenated propene with N-methylcyclohexylamine. 2,3-Dibromopropene is a commercially available and suitable starting material for this purpose.
Reaction Principle
The reaction proceeds via a nucleophilic attack of the secondary amine, N-methylcyclohexylamine, on one of the electrophilic carbons of 2,3-dibromopropene. The allylic carbon is the more likely site of initial attack due to the lability of the allylic bromide, leading to the desired product. A potential side reaction is the double substitution, which can be minimized by controlling the stoichiometry of the reactants.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2,3-Dibromopropene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous acetonitrile (10 mL per 10 mmol of 2,3-dibromopropene).
-
Add N-methylcyclohexylamine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to the flask.
-
Slowly add 2,3-dibromopropene (1.2 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Self-Validation and Causality:
-
Stoichiometry: A slight excess of 2,3-dibromopropene is used to ensure complete consumption of the amine. Using a large excess of the amine could favor the formation of the disubstituted product.
-
Base: Potassium carbonate is used as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation and deactivation of the nucleophilic amine.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reaction.
-
Purification: Column chromatography is essential to separate the desired product from any unreacted starting materials and potential side products.
Physicochemical and Spectroscopic Data (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₈BrN |
| Molecular Weight | 232.16 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not determined; expected to be >200°C |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). Insoluble in water. |
| ¹H NMR | Expect signals for the vinyl protons, the allylic protons, the N-methyl group, and the cyclohexyl ring protons. |
| ¹³C NMR | Expect signals for the sp² carbons of the double bond (one bearing bromine), the allylic carbon, the N-methyl carbon, and the carbons of the cyclohexyl ring. |
| Mass Spectrometry | Expect a molecular ion peak with the characteristic isotopic pattern for a compound containing one bromine atom. |
Synthetic Applications and Protocols
The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of a variety of more complex molecules. The vinyl bromide and the allylic amine moieties can be reacted selectively.
Reactions at the Vinyl Bromide Moiety
The vinyl bromide functionality is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[7][8]
Caption: Potential cross-coupling reactions at the vinyl bromide moiety.
Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the title compound with an arylboronic acid.
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100°C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Reactions Involving the Allylic Amine
The allylic amine functionality can be utilized for a range of transformations, including the synthesis of heterocyclic compounds and other functionalized amines.[9][10]
Protocol: Intramolecular Cyclization to form a Substituted Piperidine
This speculative protocol outlines a potential pathway to a piperidine derivative, which are common motifs in pharmaceuticals.[11]
-
The product from a Suzuki coupling (where the aryl group has an ortho-formyl substituent) is subjected to reductive amination conditions.
-
Dissolve the substituted allylic amine in a suitable solvent (e.g., methanol).
-
Add a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) and a catalytic amount of acetic acid.
-
Stir the reaction at room temperature until cyclization is complete.
-
Work-up the reaction by quenching with a base, extracting with an organic solvent, and purifying by chromatography.
Safety and Handling
-
2,3-Dibromopropene: This is a lachrymator and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Methylcyclohexylamine: This is a corrosive and flammable liquid.[12] Handle with care, avoiding contact with skin and eyes.
-
This compound: As a novel compound, its toxicological properties are unknown. It should be handled with caution as a potentially hazardous substance. All manipulations should be carried out in a fume hood with appropriate PPE.
Conclusion
This compound is a promising synthetic intermediate that offers two distinct and reactive functional handles for molecular elaboration. Although not extensively described in the literature, its synthesis is feasible through standard organic chemistry transformations. This guide provides a foundational understanding of its potential synthesis, reactivity, and applications, empowering researchers to explore its utility in the development of novel chemical entities. The protocols and insights presented herein are intended to serve as a starting point for further investigation and optimization in the research laboratory.
References
- Kabalka, G. W., Sastry, K. A. R., Knapp, F. F., & Srivastava, P. C. (1983). Synthesis of Vinyl Bromides Via Reaction of Vinyl Boronic Acids with Sodium Bromide.
-
ResearchGate. Synthesis of N‐functionalized N‐(2‐bromoallyl)amines from allyl carbamate 4. [Link]
- Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095.
-
Wikipedia. Vinyl bromide. [Link]
- Kuehnel, M. F., & St-Gelais, M. (2013). Zinc-Mediated Regiodiverse Synthesis of Vinyl Bromide Derivatives and Their in situ Palladium-Catalysed Cross-Coupling Reactions. Synthesis, 45(15), 2095-2104.
-
Royal Society of Chemistry. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. [Link]
-
Home Sunshine Pharma. N-Methylcyclohexylamine in Pharmaceutical Synthesis. [Link]
-
Home Sunshine Pharma. N-Methylcyclohexylamine CAS 100-60-7 Manufacturers, Suppliers, Factory. [Link]
-
National Institutes of Health. Direct synthesis of branched amines enabled by dual-catalyzed allylic C H amination of alkenes with amines. [Link]
-
Queen's University Belfast Research Portal. Regioselective synthesis of multifunctional allylic amines; access to ambiphilic aziridine scaffolds. [Link]
-
Organic Chemistry Portal. Synthesis of allylic amines. [Link]
-
CORE. Selective Transformations of Allylic Compounds and Enol Derivatives. [Link]
-
ResearchGate. Methods for the synthesis of allylic amines. [Link]
-
Royal Society of Chemistry. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. [Link]
-
National Institutes of Health. Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines. [Link]
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- 1. Direct synthesis of branched amines enabled by dual-catalyzed allylic C─H amination of alkenes with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. CAS 100-60-7: N-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
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- 6. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
- 7. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 8. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
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- 12. N-Methylcyclohexylamine CAS 100-60-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Application Notes and Protocols: The Potential of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block
In the landscape of modern organic synthesis, the quest for novel molecular scaffolds is relentless, driven by the demands of drug discovery and materials science. Bifunctional molecules, which possess multiple reactive centers, are of particular interest as they offer pathways to complex molecular architectures through selective and sequential chemical transformations. "2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" is one such intriguing, albeit underexplored, building block. Its structure, featuring a vinyl bromide and an allylic amine, presents a unique opportunity for strategic functionalization via palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive overview of the prospective applications of this compound in cross-coupling chemistry, with a focus on the Mizoroki-Heck reaction. While specific literature on this exact substrate is sparse, this document leverages established principles of palladium catalysis to propose a robust and scientifically sound protocol for its use. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to explore the synthetic utility of this promising, yet uncharacterized, reagent.
Molecular Profile and Reactivity Considerations
The structure of this compound suggests two primary sites for reactivity in the context of cross-coupling reactions:
-
The Vinyl Bromide: The C(sp²)-Br bond is a classical handle for a variety of palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The electronic and steric environment of the vinyl bromide will influence its reactivity.
-
The Allylic Amine: The tertiary amine moiety introduces a basic site into the molecule. This can have several implications:
-
Coordination to the Palladium Catalyst: The nitrogen lone pair could coordinate to the palladium center, potentially influencing the catalytic activity.
-
Acid-Base Chemistry: The amine can be protonated under acidic conditions, altering its electronic properties and solubility.
-
Potential for Side Reactions: While the N-methylcyclohexyl group is sterically bulky, the allylic position of the amine could, under certain conditions, be susceptible to rearrangement or other side reactions.
-
Given this molecular profile, the vinyl bromide is the most probable site of reaction under typical palladium-catalyzed cross-coupling conditions. The Heck reaction, which couples a vinyl halide with an alkene, represents a logical and highly valuable transformation to explore with this substrate.[1][2]
Prospective Application: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of substituted alkenes.[1] In the context of this compound, a successful Heck coupling would introduce a new substituent at the 2-position of the prop-1-ene backbone, leading to a more complex and potentially biologically active molecule.
Reaction Principle
The catalytic cycle of the Mizoroki-Heck reaction is well-established and proceeds through a series of key steps:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond of this compound, forming a palladium(II) complex.
-
Alkene Coordination and Insertion: The alkene coupling partner coordinates to the palladium(II) center, followed by migratory insertion into the Pd-C bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate, forming the new C=C bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst, completing the catalytic cycle.[3]
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// Edges VinylBr -> Pd0 [style=invis]; // for positioning Pd0 -> PdII_Complex [label="R-X"]; PdII_Complex -> Pd_Alkyl [label="Alkene"]; Pd_Alkyl -> Pd_Hydride [label="Product"]; Pd_Hydride -> Pd0 [label="Base"]; } caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a detailed methodology for a hypothetical Heck reaction between this compound and styrene. This specific example is chosen for its illustrative value, as styrene is a common and well-behaved coupling partner in Heck reactions.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equiv. |
| This compound | N/A | (Assumed ~246.19) | 1.0 | 1.0 |
| Styrene | 100-42-5 | 104.15 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive flow of argon, add anhydrous DMF (5 mL) to the flask. Stir the mixture for 10 minutes at room temperature to allow for the formation of the active palladium(0) catalyst.
-
Add this compound (246 mg, 1.0 mmol), styrene (156 mg, 1.5 mmol), and triethylamine (0.28 mL, 2.0 mmol) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Immerse the Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.
-
Causality Behind Experimental Choices
-
Catalyst System: Palladium(II) acetate is a common and cost-effective palladium precursor that is reduced in situ to the active Pd(0) species.[1] Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand that can stabilize the palladium catalyst and promote oxidative addition.[4]
-
Base: Triethylamine is a common base used in Heck reactions to neutralize the HBr generated during the catalytic cycle.[1]
-
Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reactants and the palladium catalyst.
-
Temperature: Elevated temperatures are often required to drive the Heck reaction to completion, particularly with less reactive substrates.
Self-Validating System: Characterization and Quality Control
To ensure the successful synthesis and purity of the target compound, a comprehensive analytical approach is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the product. The appearance of new signals corresponding to the styrene moiety and the disappearance of the vinyl proton signal of the starting material would be indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the product molecule.
Potential Challenges and Optimization Strategies
Given the novelty of using this compound as a substrate, several challenges may arise. The following table outlines potential issues and suggests strategies for optimization:
| Potential Challenge | Proposed Optimization Strategy |
| Low Reactivity/Incomplete Conversion | * Increase reaction temperature or time. * Screen alternative palladium catalysts and ligands (e.g., Pd₂(dba)₃ with XPhos or SPhos). * Use a different base, such as potassium carbonate or sodium acetate.[1] |
| Catalyst Deactivation | * Ensure strictly anhydrous and anaerobic conditions. * Increase catalyst loading. |
| Formation of Side Products (e.g., Homocoupling) | * Adjust the stoichiometry of the reactants. * Lower the reaction temperature. |
Expanding the Synthetic Horizon: Other Cross-Coupling Reactions
While this guide has focused on the Heck reaction, the vinyl bromide moiety of this compound is also amenable to other important cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent would lead to the formation of a new C-C bond, providing access to a wide range of substituted allylic amines.[5][6][7][8]
-
Sonogashira Coupling: Coupling with a terminal alkyne would introduce an enyne moiety, a valuable functional group in organic synthesis.[9][10][11][12][13]
-
Buchwald-Hartwig Amination: While the substrate already contains an amine, intramolecular cyclization or intermolecular coupling with a different amine could be envisioned under specific conditions, although this would be a more complex transformation to control.[14][15][16]
dot graph "Synthetic_Pathways" { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
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// Edges Start -> Heck; Start -> Suzuki; Start -> Sonogashira; Heck -> Product_Heck; Suzuki -> Product_Suzuki; Sonogashira -> Product_Sonogashira; } caption: Potential cross-coupling pathways.
Conclusion
This compound represents a promising, yet largely untapped, resource for synthetic chemists. Its bifunctional nature, combining a reactive vinyl bromide with a sterically hindered allylic amine, opens the door to a multitude of cross-coupling transformations. The detailed protocol for the Mizoroki-Heck reaction provided in this guide serves as a robust starting point for the exploration of this substrate's synthetic utility. By leveraging the principles of palladium catalysis and employing rigorous analytical validation, researchers can unlock the potential of this and similar building blocks to accelerate the discovery and development of novel chemical entities.
References
- Vertex AI Search. (n.d.). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin).
- Vertex AI Search. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Publications.
-
Wikipedia. (2024, December 23). Heck reaction. Retrieved January 19, 2026, from [Link]
- Vertex AI Search. (n.d.). Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles | Organic Letters - ACS Publications - American Chemical Society.
-
Wikipedia. (2024, November 27). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
- Vertex AI Search. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH.
- Vertex AI Search. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications.
- Vertex AI Search. (n.d.). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]
- Vertex AI Search. (n.d.). Allylic Amination and N-Arylation-Based Domino Reactions Providing Rapid Three-Component Strategies to Fused Pyrroles with Different Substituted Patterns - NIH.
- Vertex AI Search. (n.d.). Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines - PMC.
- Google Patents. (n.d.). US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved January 19, 2026, from [Link]
- Vertex AI Search. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). The Preparation and Reactivity of 2-Bromo-3-(tri-n-butylstannyl)-1-propene. Retrieved January 19, 2026, from [Link]
- Vertex AI Search. (n.d.). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC - NIH.
-
PrepChem.com. (n.d.). Synthesis of C. 2-Bromo-3-(2-thienyl)-1-propene. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes: application to the formal synthesis of a glucagon antagonist - New Journal of Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
- Vertex AI Search. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH.
-
PubMed. (2022, July 19). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. Retrieved January 19, 2026, from [Link]
- Vertex AI Search. (n.d.). 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC - NIH.
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- 5. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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Application Notes and Protocols for Heterocyclic Synthesis using 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Introduction: A Novel Building Block for Piperidine Scaffolds
The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] The development of efficient and modular synthetic routes to functionalized piperidines is therefore a critical endeavor for drug discovery and development professionals.[2][3] This document introduces 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene , a versatile, yet underexplored, bifunctional reagent with significant potential for the synthesis of complex heterocyclic systems. Its unique structure, featuring a vinyl bromide and a sterically hindered secondary allylic amine, opens avenues for novel intramolecular cyclization strategies to access substituted tetrahydropyridine and piperidine derivatives.
These application notes provide a comprehensive guide to the proposed use of this reagent, focusing on a robust protocol for an acid-catalyzed intramolecular cyclization. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and discuss the potential for further derivatization, thereby showcasing its utility for researchers, scientists, and drug development professionals.
Proposed Application: Intramolecular Cyclization to a Substituted Tetrahydropyridine
The strategic placement of a nucleophilic secondary amine and an electrophilic vinyl bromide within the same molecule makes this compound an ideal candidate for intramolecular cyclization. We propose an acid-catalyzed intramolecular hydroamination-type reaction to construct a highly functionalized 1,2,3,6-tetrahydropyridine ring system. This class of heterocycles serves as a valuable precursor for the synthesis of various piperidine derivatives.[4][5][6][7]
Mechanistic Rationale: An Acid-Catalyzed Pathway
The proposed reaction proceeds via a cationic mechanism initiated by the protonation of the allylic amine. This enhances the electrophilicity of the alkene, facilitating an intramolecular nucleophilic attack by the nitrogen atom. The subsequent loss of a proton and tautomerization would lead to the stable tetrahydropyridine product. The choice of a non-nucleophilic strong acid is crucial to avoid competing side reactions.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1-cyclohexyl-1-methyl-1,2,3,4-tetrahydropyridinium trifluoromethanesulfonate
This protocol details a representative procedure for the acid-catalyzed intramolecular cyclization of this compound.
Materials:
-
This compound
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acid Addition: Slowly add trifluoromethanesulfonic acid (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a suggested starting point) to afford the pure tetrahydropyridine product.
Data Presentation: Expected Outcomes and Variations
The following table outlines the expected outcomes and potential variations for the proposed synthesis.
| Parameter | Proposed Condition | Variation | Expected Outcome/Rationale |
| Acid Catalyst | Trifluoromethanesulfonic acid (TfOH) | p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA) | Strong, non-nucleophilic acids are preferred to promote cyclization without competing addition reactions. Weaker acids may require higher temperatures or longer reaction times. |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE), Acetonitrile (MeCN) | Aprotic, non-coordinating solvents are ideal. Chlorinated solvents are often effective for cationic reactions. |
| Temperature | 0 °C to Room Temperature | -78 °C to reflux | The optimal temperature will balance reaction rate with the stability of the cationic intermediates. Lower temperatures may improve selectivity, while higher temperatures may be needed for less reactive substrates. |
| Yield | - | - | Expected to be moderate to high (60-85%) based on similar intramolecular hydroamination reactions.[8][9] |
| Diastereoselectivity | - | - | The stereochemical outcome will depend on the transition state of the cyclization and may be influenced by the bulky cyclohexyl group. |
Workflow and Logical Relationships
The overall workflow for the synthesis and potential subsequent functionalization of the resulting tetrahydropyridine is depicted below.
Conclusion and Future Perspectives
This application note outlines a promising and scientifically grounded approach for the utilization of this compound as a novel precursor for the synthesis of functionalized tetrahydropyridines. The proposed acid-catalyzed intramolecular cyclization offers a straightforward and atom-economical route to a valuable heterocyclic scaffold. The resulting product, bearing a vinyl bromide handle, is primed for a variety of subsequent transformations, such as palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of a library of diverse piperidine-based molecules. This methodology is anticipated to be a valuable tool for researchers in medicinal chemistry and organic synthesis, enabling the exploration of new chemical space in the quest for novel therapeutic agents.
References
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-
Dahmardeh, S., et al. (2021). Multicomponent synthesis of highly functionalized piperidines. Synthetic Communications, 51(6), 843-874. [Link]
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Donohoe, T. J., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240. [Link]
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Taylor & Francis Online. (2020). Multicomponent synthesis of highly functionalized piperidines. [Link]
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Wang, C., et al. (2014). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 12(3), 459-473. [Link]
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Ellman, J. A., & Wasa, M. (2011). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society, 133(19), 7464–7467. [Link]
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Poremba, K. E., & Grotjahn, D. B. (2010). The Mechanism of Hydroamination of Allenes, Alkynes, and Alkenes Catalyzed by Cyclopentadienyltitanium – Imido Complexes: A Density Functional Study. Organometallics, 29(4), 844–850. [Link]
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Soleimani-Amiri, S., et al. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances, 7(45), 28407-28418. [Link]
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Komeyama, K., et al. (2009). Cu(I)-Catalyzed Intramolecular Hydroamination of Unactivated Alkenes Bearing a Primary or Secondary Amino Group in Alcoholic Solvents. Organic Letters, 11(10), 2137–2140. [Link]
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Soleimani-Amiri, S., et al. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances, 7(45), 28407-28418. [Link]
-
Müller, T. E., et al. (2015). Hydroamination of Alkenes. Organic Reactions. [Link]
-
Soleimani-Amiri, S., et al. (2017). Intramolecular cyclization of: N-allyl propiolamides: A facile synthetic route to highly substituted γ-lactams (a review). RSC Advances, 7(45), 28407-28418. [Link]
-
Organic Chemistry Portal. (2014). Synthesis of 1,2,3,4-tetrahydropyridines. [Link]
-
Chemistry LibreTexts. (2023). Hydroamination. [Link]
-
Request PDF. (2023). Intramolecular hydroamidation of alkenes enabling asymmetric synthesis of β-lactams via transposed NiH catalysis. [Link]
-
Enders, D., & Wang, C. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6064–6067. [Link]
-
Widenhoefer, R. A., & Mukherjee, P. (2011). Gold(I)-Catalyzed Intramolecular Amination of Allylic Alcohols With Alkylamines. Organic Letters, 13(10), 2634–2637. [Link]
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Khan, M. M., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16(3), 2007-2029. [Link]
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Application Notes & Protocols: 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene in Medicinal Chemistry
A Guide for Senior Application Scientists and Drug Development Professionals
Forward-Looking Statement
The landscape of medicinal chemistry is in a perpetual state of innovation, demanding the exploration of novel chemical scaffolds to address unmet medical needs. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound, 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene . While direct literature on this specific molecule is nascent, this guide synthesizes data from structurally related compounds, including bromo-enamines and N-methylcyclohexylamine derivatives, to provide a robust framework for its synthesis, characterization, and potential therapeutic applications. Our objective is to equip research teams with the foundational knowledge and detailed protocols necessary to investigate this promising chemical entity.
Introduction: The Scientific Rationale
The molecule this compound integrates three key structural motifs, each with established significance in medicinal chemistry:
-
The Bromo-Enamine System: The vinyl bromide and enamine functionalities create a unique electronic and steric environment. Enaminones and related structures are recognized as versatile building blocks in organic synthesis due to their dual nucleophilic and electrophilic nature.[1] Analogs containing this moiety have demonstrated a wide array of pharmacological activities, including antiviral, anti-inflammatory, antitumor, and anticonvulsant properties.[1] The bromine atom, in particular, can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) or can enhance biological activity through halogen bonding.[2]
-
The N-Methylcyclohexylamine Moiety: This lipophilic group can significantly influence the pharmacokinetic properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability. N-Methylcyclohexylamine itself is a known intermediate in the synthesis of various pharmaceuticals, including Mps1 kinase inhibitors for cancer therapy and potential antituberculosis agents.[3][4] Derivatives of cyclohexylamine have also been explored as acetylcholinesterase inhibitors and have shown antimicrobial and antiproliferative activities.[5]
-
The Prop-1-ene Linker: This short hydrocarbon chain provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations for binding to biological targets.
The convergence of these features in a single molecule suggests a high potential for discovering novel biological activities.
Potential Therapeutic Applications & Mechanistic Hypotheses
Based on the pharmacology of structurally related compounds, we can hypothesize several promising avenues for investigation:
-
Oncology: The enamine scaffold is present in numerous anticancer agents.[1] Furthermore, the N-methylcyclohexylamine moiety is a component of Mps1 kinase inhibitors, which are being investigated for cancer treatment.[3][4] It is plausible that this compound could exhibit antiproliferative effects through kinase inhibition or other mechanisms.
-
Neuropharmacology: Brominated compounds have a long history of use as sedatives and antiepileptics due to their ability to decrease the sensitivity of the central nervous system.[6] The N-cyclohexyl moiety is also found in compounds with analgesic activity.[5] This suggests potential applications in treating neurological disorders.
-
Infectious Diseases: Enaminones and related structures have reported antimicrobial and antiviral activities.[1] The lipophilic nature of the N-methylcyclohexyl group could facilitate penetration of microbial cell membranes, making this compound a candidate for development as an anti-infective agent.
Hypothesized Mechanism of Action Pathway
Caption: Hypothesized mechanism of action for antiproliferative effects.
Synthesis & Characterization Protocols
Proposed Synthetic Protocol
A plausible synthetic route to this compound involves the reaction of a suitable 3-carbon building block with N-methylcyclohexylamine. A one-pot synthesis from 2,3-dibromoprop-1-ene is proposed below.
Materials and Equipment:
-
2,3-Dibromoprop-1-ene
-
N-Methylcyclohexylamine[7]
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL per 1 mmol of 2,3-dibromoprop-1-ene).
-
Addition of Reagents: Add N-methylcyclohexylamine (1.2 equivalents) and triethylamine (1.5 equivalents) to the stirring solvent. Cool the mixture to 0 °C in an ice bath.
-
Slow Addition: Slowly add 2,3-dibromoprop-1-ene (1.0 equivalent) dropwise to the cooled solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the vinyl protons, the cyclohexyl protons, and the N-methyl group.
-
¹³C NMR: Confirm the presence of the double bond carbons, the cyclohexyl carbons, and the N-methyl carbon.
-
-
Mass Spectrometry (MS): Determine the molecular weight and confirm the isotopic pattern for bromine.
-
Infrared (IR) Spectroscopy: Identify characteristic peaks for the C=C double bond and the C-N bond.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis and purification of the target compound.
Preliminary Biological Screening Protocols
In Vitro Antiproliferative Assay (e.g., MTT Assay)
Objective: To determine the cytotoxic effects of the compound on a panel of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria and fungi.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., E. coli, S. aureus, C. albicans) in the appropriate broth.
-
Compound Dilution: Prepare a serial dilution of the compound in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Interpretation & Next Steps
| Parameter | Description | Interpretation |
| IC50 (µM) | Concentration for 50% inhibition of cell growth. | Lower values indicate higher potency. |
| MIC (µg/mL) | Minimum inhibitory concentration. | Lower values indicate stronger antimicrobial activity. |
| Selectivity Index | Ratio of cytotoxicity in normal cells vs. cancer cells. | A high selectivity index is desirable. |
Based on the initial screening data, promising compounds can be advanced to secondary assays, such as mechanism of action studies, in vivo efficacy models, and preliminary ADME/Tox profiling.
Conclusion
This compound represents an unexplored yet promising scaffold in medicinal chemistry. By leveraging the known activities of its constituent fragments—the bromo-enamine system and the N-methylcyclohexylamine moiety—researchers have a strong rationale for investigating its potential as a novel therapeutic agent. The protocols outlined in this guide provide a comprehensive starting point for the synthesis, characterization, and biological evaluation of this compound and its analogs.
References
-
Suresh, S., et al. (2021). A Study of the Reactions of 3‐Bromopropenals with Anilines for the Synthesis of α‐Bromo Enaminones. Advanced Synthesis & Catalysis. Available from ResearchGate: [Link]
-
Scott, J. S., et al. (2021). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. [Link]
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BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
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Stork, G., et al. (1963). The Application of Enamines to a New Synthesis of β-Ketonitriles. Journal of the American Chemical Society. [Link]
-
Makoś, P., et al. (2023). Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry. [Link]
-
Autechaux, S. (n.d.). Key Applications of N-Methylcyclohexylamine (CAS 100-60-7) in Industry. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of the novel allylic amine, 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene. This protocol is designed for researchers and scientists in the fields of organic chemistry and drug development. The synthesis is achieved through a regioselective nucleophilic substitution reaction between the readily available starting materials, 2,3-dibromopropene and N-methylcyclohexylamine. This guide offers in-depth technical details, explains the rationale behind the experimental choices, and provides methods for purification and characterization of the target compound.
Introduction
Allylic amines are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] The unique reactivity of the allylic functional group allows for diverse downstream transformations, making the development of robust synthetic routes to novel allylic amines a significant endeavor in synthetic chemistry. This protocol details the synthesis of "this compound," a compound with potential applications in medicinal chemistry as a scaffold for the development of new therapeutic agents.
The synthetic strategy hinges on the differential reactivity of the two bromine atoms in 2,3-dibromopropene. The bromine atom at the allylic position is significantly more susceptible to nucleophilic attack than the vinylic bromine.[1][3] This inherent regioselectivity allows for a controlled reaction with a secondary amine, in this case, N-methylcyclohexylamine, to selectively form the desired N-alkylated product.
Reaction Principle
The core of this synthesis is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of N-methylcyclohexylamine acts as a nucleophile, attacking the electrophilic carbon atom attached to the allylic bromine of 2,3-dibromopropene. The reaction proceeds via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. A non-nucleophilic base is employed to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby preventing the protonation of the amine nucleophile and driving the reaction towards the product.
Experimental Workflow
Figure 1: Experimental workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2,3-Dibromopropene | C₃H₄Br₂ | 199.87 | ≥98% | Commercially Available |
| N-Methylcyclohexylamine | C₇H₁₅N | 113.20 | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Commercially Available |
| Acetone | C₃H₆O | 58.08 | Anhydrous, ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Commercially Available |
| n-Hexane | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |
| Triethylamine | (C₂H₅)₃N | 101.19 | ≥99% | Commercially Available |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Commercially Available |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Reflux condenser
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Standard laboratory glassware
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents).
-
Add anhydrous acetone (30 mL) to the flask and stir the suspension.
-
In a separate vial, dissolve N-methylcyclohexylamine (1.13 g, 10.0 mmol, 1.0 equivalent) in anhydrous acetone (10 mL).
-
Add the N-methylcyclohexylamine solution to the stirred suspension of potassium carbonate.
-
Cool the reaction mixture to 0 °C using an ice bath.
2. Addition of 2,3-Dibromopropene:
-
Slowly add 2,3-dibromopropene (1.99 g, 10.0 mmol, 1.0 equivalent) dropwise to the cooled and stirred reaction mixture over a period of 15 minutes. The dropwise addition is crucial to control the exothermicity of the reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
3. Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v with 1% triethylamine) as the eluent. The disappearance of the starting materials and the appearance of a new, higher Rf product spot indicates the progression of the reaction.
4. Work-up:
-
After 24 hours, filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts.
-
Wash the filter cake with acetone (2 x 10 mL).
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[4][5][6][7][8]
-
Column Preparation: Pack a chromatography column with silica gel in n-hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in n-hexane (e.g., 0% to 10% ethyl acetate) containing 1% triethylamine. The triethylamine is added to the eluent to prevent the basic amine product from tailing on the acidic silica gel.[4][5][6]
-
Collect the fractions containing the desired product (as determined by TLC analysis) and combine them.
-
Remove the solvent under reduced pressure to yield the purified this compound as a pale yellow oil.
Characterization
The structure of the synthesized compound can be confirmed by standard spectroscopic methods:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the vinylic protons, multiplets for the cyclohexyl protons, a singlet for the N-methyl protons, and a singlet for the allylic methylene protons. The chemical shifts of protons adjacent to the nitrogen will be downfield.[9][10][11]
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include those for the sp² carbons of the double bond, the sp³ carbons of the cyclohexyl ring, the N-methyl carbon, and the allylic methylene carbon.
-
FT-IR (thin film): Characteristic absorption bands would be expected for C-H stretching (aliphatic and vinylic), C=C stretching, and C-N stretching. The absence of an N-H stretch will confirm the formation of a tertiary amine.[9][10][12]
-
Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₈BrN), exhibiting the characteristic isotopic pattern for a bromine-containing compound.
Safety Precautions
-
2,3-Dibromopropene is a toxic and lachrymatory compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Methylcyclohexylamine is a corrosive and flammable liquid. Handle with care and avoid contact with skin and eyes.[13]
-
Acetone and other organic solvents are flammable. Work away from open flames and ignition sources.
-
Always follow standard laboratory safety procedures.
References
- Wei, Y., Liang, F., & Zhang, X. (2013). Dehydrative Amination of Allylic Alcohols with Amines Catalyzed by a Combination of MoO3/TiO2 and a Brønsted Acid. Organic Letters, 15(19), 5186–5189.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). Exploring the Synthesis and Reactivity of 2,3-Dibromopropene. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chemguide. (n.d.). AMINES AS NUCLEOPHILES. Retrieved from [Link]
-
University of Bristol. (n.d.). Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dibromopropene. Retrieved from [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]
-
Science Trove. (n.d.). Regioselectivity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, August 20). Regioselectivity of bromination of alkenes. Retrieved from [Link]
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- 13. chemguide.co.uk [chemguide.co.uk]
"2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" purification techniques (chromatography, crystallization)
Application Note & Protocol: High-Purity Isolation of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Abstract
This document provides a comprehensive guide to the purification of this compound, a key intermediate in pharmaceutical and organic synthesis. The protocols detailed herein focus on two primary, robust methods of purification: silica gel column chromatography and recrystallization. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth, step-by-step instructions and the scientific rationale behind each procedural choice to ensure the highest degree of purity and yield.
Introduction: The Importance of Purity
This compound is a versatile synthetic building block. Its utility in subsequent reactions is critically dependent on its purity. Common impurities, such as unreacted starting materials, by-products, or decomposition products, can interfere with downstream applications, leading to reduced yields, formation of undesirable side products, and complications in product isolation. Therefore, effective purification is a non-negotiable step in its preparation. This guide presents validated methods for achieving high purity of the target compound.
Compound Profile & Safety Considerations
-
IUPAC Name: this compound
-
Molecular Formula: C10H18BrN
-
Appearance (predicted): Colorless to pale yellow oil or low-melting solid.
-
Key Functional Groups: Secondary amine, vinyl bromide. The presence of the basic amine group is a critical consideration for chromatographic behavior and solubility.
Purification Strategy Overview
The purification of this compound will be approached in a stepwise manner. First, column chromatography will be employed to separate the target compound from major impurities based on polarity. Subsequently, for solid samples, crystallization will be used to achieve the highest possible purity.
Detailed Protocol: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1][2][3] For our target compound, the basic amine group will strongly interact with the slightly acidic silica gel.
Principle of Separation
The separation on a silica gel column is governed by the polarity of the compounds in the mixture.[2]
-
Non-polar impurities will have minimal interaction with the polar silica gel and will elute first with a non-polar solvent.
-
The target compound, with its moderate polarity due to the amine and bromo groups, will have a stronger interaction with the silica gel and will require a more polar solvent system to elute.
-
Highly polar impurities will be strongly adsorbed to the silica gel and will elute last, or may remain on the column.
Materials & Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh |
| Mobile Phase Solvents | Hexanes (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (TEA) |
| Apparatus | Glass chromatography column, collection tubes, TLC plates |
Experimental Workflow: Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare a solvent system of Hexanes:Ethyl Acetate. A good starting point for TLC analysis is a 9:1 Hexanes:EtOAc mixture.
-
To prevent streaking of the basic amine on the silica gel, add a small amount of triethylamine (TEA) to the mobile phase (e.g., 0.5-1% by volume).
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Before performing the column, determine the optimal solvent system using TLC.
-
Spot the crude reaction mixture on a TLC plate and develop it in various Hexanes:EtOAc ratios (with 1% TEA).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude material by weight).[2]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% Hexanes or a 98:2 Hexanes:EtOAc mixture).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[2][4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as dry loading and generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the least polar solvent mixture determined by TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. For example, you might start with 95:5 Hexanes:EtOAc and slowly increase to 80:20.
-
Collect the eluent in a series of numbered fractions.
-
-
Fraction Analysis:
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Detailed Protocol: Purification by Crystallization
Crystallization is an excellent final purification step if the target compound is a solid or can be converted into a crystalline salt. This technique separates the compound based on differences in solubility between the desired product and impurities in a given solvent system.
Principle of Crystallization
The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.
Solvent Selection
The choice of solvent is crucial for successful crystallization.[6] An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but completely at a higher temperature.
-
Not react with the compound.
-
Be easily removable after crystallization.
For amino compounds, a variety of solvent systems can be effective.[7][8] Given the structure of our target molecule, a two-solvent system is often a good approach.
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in ethanol and less soluble in water. Dissolve in hot ethanol and add water dropwise until turbidity appears. |
| Hexanes/Ethyl Acetate | The compound should be soluble in ethyl acetate and less so in hexanes. Dissolve in a minimal amount of warm ethyl acetate and add hexanes.[6] |
| Acidified Water/Base | For basic compounds like amines, dissolving in dilute acid (e.g., HCl) and then slowly neutralizing with a base can induce crystallization of the free base or its salt.[6][7] |
Experimental Workflow: Crystallization
Caption: General workflow for the purification of a solid compound by recrystallization.
Step-by-Step Protocol (Using a Two-Solvent System)
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (the one in which the compound is more soluble, e.g., ethyl acetate) and gently heat while stirring until the solid dissolves completely.
-
-
Inducing Crystallization:
-
Slowly add the "poor" solvent (the one in which the compound is less soluble, e.g., hexanes) dropwise to the hot solution until you observe persistent cloudiness (turbidity).
-
If necessary, add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
-
Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Conclusion
The successful synthesis of chemical entities for research and development hinges on the ability to obtain them in high purity. The column chromatography and crystallization protocols detailed in this application note provide robust and reliable methods for the purification of this compound. By understanding the principles behind these techniques and carefully following the outlined steps, researchers can consistently obtain this valuable intermediate in a highly purified form, suitable for the most demanding applications.
References
- Vertex AI Search. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- MH Chem. (2022).
- University of Rochester, Department of Chemistry.
- University of Colorado Boulder, Department of Chemistry.
- Unknown Source.
- Crochet, A. Guide for crystallization. University of Fribourg, Chemistry Department.
- Chem Help ASAP. (2021).
- Google Patents.
- University of Toronto Scarborough, Chemistry Online.
- Utah Tech University.
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- 5. m.youtube.com [m.youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Scale-Up Synthesis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene, a valuable intermediate in pharmaceutical and materials science research. The protocol herein details a robust and scalable nucleophilic substitution reaction between 2,3-dibromopropene and N-methylcyclohexylamine. Emphasis is placed on reaction optimization, safety considerations, and detailed analytical characterization to ensure high purity and yield, catering to the rigorous demands of drug development and scientific research professionals.
Introduction
Allylic amines are a pivotal class of organic compounds, serving as key building blocks in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] The title compound, this compound, incorporates both a reactive vinyl bromide moiety and a sterically hindered secondary amine, making it a versatile synthon for further chemical transformations. The development of a scalable and reproducible synthetic route is paramount for its practical application in larger-scale research and development endeavors.
This application note outlines a detailed protocol for the gram-scale synthesis of this compound. The synthetic strategy is predicated on the nucleophilic substitution of the highly reactive allylic bromine of 2,3-dibromopropene by N-methylcyclohexylamine.[3] We will delve into the rationale behind the choice of reagents and reaction conditions, provide a step-by-step experimental procedure, and discuss critical aspects of process safety, optimization, and product characterization.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical SN2 reaction mechanism. The lone pair of electrons on the nitrogen atom of N-methylcyclohexylamine acts as a nucleophile, attacking the electrophilic carbon bearing the allylic bromine in 2,3-dibromopropene. A base is employed to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards product formation.
Figure 1: General reaction mechanism for the synthesis.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2,3-Dibromopropene | 513-31-5 | 199.88 | ≥98% | Major Chemical Supplier |
| N-Methylcyclohexylamine | 100-60-7 | 113.20 | ≥99% | Major Chemical Supplier |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, ≥99% | Major Chemical Supplier |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous | Major Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | Prepared in-house |
| Brine (Saturated NaCl Solution) | - | - | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Major Chemical Supplier |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Digital thermometer
-
Addition funnel (250 mL)
-
Nitrogen/Argon inlet
-
Separatory funnel (1 L)
-
Rotary evaporator
-
High-vacuum pump
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol: Scale-Up Synthesis (Gram Scale)
This protocol is designed for the synthesis of approximately 20-25 grams of the target compound.
Figure 2: A summary of the experimental workflow.
Reaction Setup
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a digital thermometer, and a 250 mL addition funnel.
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas to maintain an anhydrous atmosphere.
-
To the flask, add anhydrous potassium carbonate (27.6 g, 0.2 mol, 2.0 equiv).
-
Add 200 mL of anhydrous acetonitrile to the flask.
Reagent Addition
-
To the stirred suspension of potassium carbonate in acetonitrile, add N-methylcyclohexylamine (11.3 g, 0.1 mol, 1.0 equiv) via syringe.
-
In the addition funnel, prepare a solution of 2,3-dibromopropene (22.0 g, 0.11 mol, 1.1 equiv) in 50 mL of anhydrous acetonitrile.
-
Cool the reaction flask to 0°C using an ice-water bath.
-
Add the 2,3-dibromopropene solution dropwise from the addition funnel to the stirred reaction mixture over a period of 1 hour, maintaining the internal temperature below 5°C. The slow addition is crucial to control the exothermic nature of the reaction.
Reaction and Monitoring
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Heat the mixture to a gentle reflux (approximately 50-60°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting N-methylcyclohexylamine is consumed.
Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the potassium salts. Wash the filter cake with an additional 50 mL of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in 200 mL of diethyl ether.
-
Transfer the ethereal solution to a 1 L separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
Purification
For many applications, the crude product may be of sufficient purity. However, for applications requiring high purity, the product can be purified by vacuum distillation or flash column chromatography on silica gel.
Process Optimization and Scale-Up Considerations
-
Choice of Base: While potassium carbonate is effective, other non-nucleophilic bases such as triethylamine or diisopropylethylamine can also be used. The choice may influence reaction time and work-up procedures.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction. Other solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) could also be employed, but reaction conditions may need to be re-optimized.
-
Temperature Control: Maintaining a low temperature during the addition of the electrophile is critical to prevent side reactions and ensure selective mono-alkylation.
-
Stoichiometry: A slight excess of the alkylating agent (2,3-dibromopropene) is used to ensure complete consumption of the more valuable amine.
-
Purification on a Large Scale: For larger scale syntheses, vacuum distillation is often a more practical and economical purification method than chromatography.[4]
Safety Precautions
-
2,3-Dibromopropene: This compound is a lachrymator and is harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
N-Methylcyclohexylamine: This is a corrosive and flammable liquid.[8] Avoid contact with skin and eyes, and keep away from ignition sources.
-
General Precautions: The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the reaction. All equipment should be properly grounded.[9][10]
Characterization of this compound
The structure and purity of the final product should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the methylene protons adjacent to the nitrogen and the vinyl group, the methine proton of the cyclohexyl ring, the N-methyl group, and the cyclohexyl methylene protons. N-methyl groups typically appear as a sharp singlet between 2.2 and 2.6 ppm.[11][12][13]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two sp² carbons of the double bond, the sp³ carbons of the propyl chain, and the carbons of the N-methyl and cyclohexyl groups. Carbons adjacent to the nitrogen atom are deshielded and will appear further downfield.[11][13]
Infrared (IR) Spectroscopy
The IR spectrum of a secondary amine will typically show a single N-H stretching absorption in the region of 3300-3500 cm⁻¹, although this will be absent in the tertiary amine product.[11][12][14] Key expected absorptions for the product include C=C stretching and C-H stretching and bending vibrations.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to the outlined safety precautions, researchers can confidently produce this valuable intermediate in high yield and purity, facilitating its use in further synthetic applications within the pharmaceutical and chemical industries.
References
- Exploring the Synthesis and Reactivity of 2,3-Dibromopropene. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- 2,3-dibromopropene. Organic Syntheses Procedure.
- 'In-water', nickel-catalyzed mild preparation of allylic amines employing alcohols: application to 'all-water' synthesis of pharmaceuticals. Green Chemistry (RSC Publishing).
- Methods for the synthesis of allylic amines.
- Large scale synthesis of primary allylic amine.
- Material Safety Data Sheet - 2,3-Dibromopropene, Tech., 80%. Cole-Parmer.
- SAFETY D
- 2,3-Dibromopropene SDS, 513-31-5 Safety D
- SAFETY D
- SAFETY D
- Spectroscopy of Amines.
- Spectroscopy of Amines. Organic Chemistry Class Notes - Fiveable.
- Spectroscopy of Amines. Chemistry LibreTexts.
- Spectroscopy of Amines. Organic Chemistry | OpenStax.
- Process for the purification of amines.
- N-Methylcyclohexylamine. PubChem.
Sources
- 1. ‘In-water’, nickel-catalyzed mild preparation of allylic amines employing alcohols: application to ‘all-water’ synthesis of pharmaceuticals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
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- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 14. fiveable.me [fiveable.me]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Welcome to the technical support center for the synthesis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific allylic amination reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate experimental issues but also to build a deeper understanding for future synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis typically stem from a few key areas: suboptimal reaction conditions, competing side reactions, or issues with reagent purity. The reaction is a nucleophilic substitution on an allylic bromide, which can be sensitive to a variety of factors.[1][2] Specifically, consider:
-
Base Strength and Stoichiometry: An inappropriate amount or type of base can either fail to deprotonate the secondary amine effectively or lead to side reactions.
-
Reaction Temperature: While heating can accelerate the reaction, excessive temperatures can promote elimination side products or decomposition.
-
Solvent Choice: The polarity of the solvent plays a crucial role in stabilizing intermediates and influencing the reaction pathway (SN1 vs. SN2).[2]
-
Purity of Starting Materials: Impurities in 2,3-dibromopropene or N-methylcyclohexylamine can introduce competing nucleophiles or reaction inhibitors.
Q2: I'm observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts?
The most common byproducts in this reaction are:
-
Unreacted Starting Materials: Incomplete conversion is a frequent issue.
-
Over-alkylation Product: The product, a secondary amine, can potentially react with another molecule of 2,3-dibromopropene, leading to a tertiary amine.
-
Elimination Product: Under strongly basic conditions or at elevated temperatures, elimination of HBr from 2,3-dibromopropene can occur.
-
Isomeric Products: Although less common in this specific reaction, allylic rearrangements can sometimes lead to the formation of isomeric products.
Q3: How can I effectively purify the final product from the reaction mixture?
Purification of this compound can be challenging due to the similar polarities of the product and some byproducts.[3] A combination of techniques is often most effective:
-
Aqueous Workup: A thorough wash with a dilute acid solution can help remove any remaining amine starting material. Subsequent washes with brine will help remove water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A gradient elution with a hexane/ethyl acetate system is a good starting point.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective deprotonation of N-methylcyclohexylamine. 2. Inactive 2,3-dibromopropene. 3. Reaction temperature is too low. | 1. Use a stronger, non-nucleophilic base like potassium carbonate or triethylamine. Ensure at least one equivalent is used. 2. Verify the purity of 2,3-dibromopropene by NMR or GC-MS. Consider purchasing from a different supplier. 3. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. |
| Formation of a White Precipitate (likely amine salt) | Excess acid from the workup or insufficient base during the reaction. | Ensure the reaction mixture is basic before extraction. During workup, use a saturated sodium bicarbonate solution to neutralize any excess acid. |
| Significant Amount of a Less Polar Byproduct | Possible elimination side reaction. | Use a less hindered, non-nucleophilic base. Lower the reaction temperature. |
| Product is an Oil and Difficult to Handle | Presence of impurities preventing crystallization. | Purify the crude product thoroughly using column chromatography before attempting to solidify it.[3] |
Detailed Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize yield by controlling key reaction parameters.
Materials:
-
2,3-Dibromopropene (1.0 eq)
-
N-methylcyclohexylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylcyclohexylamine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add 2,3-dibromopropene to the stirring mixture at room temperature. The high reactivity of the allylic bromide in 2,3-dibromopropene facilitates nucleophilic substitution.[1]
-
Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Reaction and Troubleshooting Logic
To better understand the chemical transformations and decision-making process, the following diagrams are provided.
Reaction Mechanism
Caption: SN2 mechanism for the synthesis.
Troubleshooting Flowchart
Caption: A logical flow for troubleshooting low yields.
References
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2,3-Dibromopropene and 1,3-Dibromopropane for Synthetic Applications.
- Gevorgyan, V., et al. (2022). Late-Stage Intermolecular Allylic C–H Amination. PubMed Central.
-
Chemistry LibreTexts. (2020). Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
Sources
Technical Support Center: Synthesis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Welcome to the technical support center for the synthesis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. Our focus is on providing not just protocols, but a deep understanding of the reaction mechanisms and the causality behind experimental choices to ensure the integrity and success of your synthesis.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses the most common issues encountered during the synthesis of this compound, which is typically synthesized via the nucleophilic substitution of 2,3-dibromopropene with N-methylcyclohexylamine.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a disappointingly low yield of this compound. What are the likely causes and how can I improve it?
Answer:
A low yield in this synthesis is often multifactorial, stemming from suboptimal reaction conditions that favor side reactions over the desired nucleophilic substitution. The primary culprits are typically competing elimination reactions and insufficient reactivity.
Causality and Mitigation Strategies:
-
Competing Elimination Reactions: The starting material, 2,3-dibromopropene, and the product itself can undergo elimination reactions, especially under basic conditions or at elevated temperatures, to form various dienes and other unsaturated byproducts.[1][2][3][4][5] The use of a strong, non-nucleophilic base or an excess of the amine base can promote these elimination pathways.
-
Troubleshooting Protocol:
-
Choice of Base: If a base is necessary to scavenge the HBr formed, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of stronger bases like hydroxides or alkoxides.
-
Temperature Control: Maintain a low to moderate reaction temperature (0 °C to room temperature). High temperatures significantly favor elimination over substitution.[1][2]
-
Stoichiometry: Use a minimal excess of N-methylcyclohexylamine. While an excess can drive the reaction forward, a large excess can also act as a base and promote elimination.
-
-
-
Insufficient Reactivity: The nucleophilic attack of N-methylcyclohexylamine on 2,3-dibromopropene might be slow under certain conditions, leading to incomplete conversion.
-
Troubleshooting Protocol:
-
Solvent Choice: Employ a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF) to enhance the nucleophilicity of the amine and solvate the transition state.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.
-
-
Issue 2: Presence of Multiple Impurities in the Final Product
Question: My final product is contaminated with several impurities that are difficult to separate. What are these byproducts and how can I prevent their formation?
Answer:
The presence of multiple impurities is a strong indicator of competing side reactions. The most common impurities in this synthesis are the over-alkylated product, the rearranged isomer, and products from reaction at the vinylic position.
1. Over-alkylation Byproduct:
-
Identification: A higher molecular weight peak in the mass spectrum corresponding to the addition of another 2-bromoallyl group to the product nitrogen.
-
Causality: The product, a secondary amine, is still nucleophilic and can compete with the starting N-methylcyclohexylamine for the 2,3-dibromopropene, leading to the formation of a tertiary amine.[6][7] This is a very common issue in the alkylation of amines.[6][7][8][9]
-
Mitigation Protocol:
-
Control Stoichiometry: Use a slight excess of N-methylcyclohexylamine (e.g., 1.1 to 1.5 equivalents) relative to 2,3-dibromopropene. This ensures that the electrophile is the limiting reagent, minimizing the chance of the product reacting further.
-
Slow Addition: Add the 2,3-dibromopropene dropwise to the solution of N-methylcyclohexylamine at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile throughout the reaction, favoring the reaction with the more abundant primary amine.
-
2. Allylic Rearrangement Isomer:
-
Identification: An isomeric product with a different substitution pattern, likely 1-Bromo-3-(N-methylcyclohexylamino)prop-1-ene. This can be identified by careful analysis of NMR spectra.
-
Causality: Allylic systems are prone to rearrangement where the double bond shifts.[10][11] This can occur during the nucleophilic substitution reaction itself, especially if the reaction has any SN1 character.[10]
-
Mitigation Protocol:
-
Favor SN2 Conditions: Use a polar aprotic solvent (e.g., acetone, acetonitrile) to favor a direct SN2 displacement, which is less prone to rearrangement than an SN1 mechanism that proceeds through a carbocation intermediate.
-
Low Temperature: Running the reaction at lower temperatures (0 °C or below) can suppress rearrangement pathways.
-
3. Vinylic Substitution and Elimination Products:
-
Identification: Products resulting from the reaction at the less reactive vinylic bromide of 2,3-dibromopropene or subsequent elimination reactions.
-
Causality: While the allylic bromide is significantly more reactive, under forcing conditions (high temperature, strong base), reaction at the vinylic position or elimination can occur.[12]
-
Mitigation Protocol:
-
Mild Reaction Conditions: Avoid high temperatures and the use of strong bases to maintain the selectivity for substitution at the more reactive allylic position.
-
Issue 3: Reaction Stalls or Fails to Initiate
Question: My reaction does not seem to be proceeding, or it stops after a short period. What could be the issue?
Answer:
A stalled reaction can be due to several factors, including the quality of reagents, insufficient activation, or the formation of passivating species.
Causality and Troubleshooting:
-
Reagent Quality:
-
N-methylcyclohexylamine: Ensure the amine is pure and free of water.
-
2,3-dibromopropene: This reagent can degrade over time. It is advisable to use freshly distilled or purchased material.
-
-
Insufficient Activation:
-
Temperature: While high temperatures can lead to side reactions, the reaction may require gentle heating to initiate. A temperature of 40-50 °C could be a good starting point if the reaction is sluggish at room temperature.
-
Catalyst: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially if dealing with a biphasic system.
-
-
Formation of Ammonium Salt: The reaction of the amine with HBr produced during the reaction can form an ammonium salt, which is less nucleophilic and can precipitate out of the solution, effectively quenching the reaction.
-
Mitigation: The inclusion of a non-nucleophilic base (e.g., DIPEA or a solid carbonate like K2CO3) can neutralize the HBr as it is formed, preventing the quaternization of the starting amine.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the synthesis of this compound?
A1: The primary mechanism is a nucleophilic substitution reaction (SN2) where the lone pair of electrons on the nitrogen of N-methylcyclohexylamine attacks the allylic carbon of 2,3-dibromopropene, displacing the bromide ion. The allylic bromide is significantly more reactive than the vinylic bromide due to the stabilization of the transition state by the adjacent pi-system of the double bond.[12]
Q2: Why is 2,3-dibromopropene a good starting material for this synthesis?
A2: 2,3-dibromopropene offers two distinct reactive sites: a highly reactive allylic bromide and a much less reactive vinylic bromide.[12] This differential reactivity allows for selective substitution at the allylic position under controlled conditions, making it a suitable precursor for introducing the 2-bromoallyl moiety.
Q3: Can I use a different halogenated propene, like 2,3-dichloropropene?
A3: While possible, bromides are generally better leaving groups than chlorides, making 2,3-dibromopropene more reactive and allowing for milder reaction conditions. The use of 2,3-dichloropropene would likely require more forcing conditions (higher temperatures or longer reaction times), which could increase the prevalence of side reactions.
Q4: What are the best purification techniques for the final product?
A4: The product is a secondary amine and can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate containing a small amount of triethylamine (to prevent tailing of the amine on the acidic silica), is often effective. Distillation under reduced pressure can also be an option if the product is thermally stable.
Q5: How can I confirm the structure of my final product and identify impurities?
A5: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation and can help identify isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the molecular weights of any byproducts.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups like the C=C double bond and the N-H bond of the secondary amine.
III. Visualizing the Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Main reaction and competing side reaction pathways.
IV. Summary of Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| Temperature | 0 °C to Room Temperature | Favors substitution over elimination and rearrangement. | Higher temperatures promote elimination and rearrangement. |
| Solvent | Polar Aprotic (e.g., CH3CN, DMF) | Stabilizes the transition state and enhances nucleophilicity. | Non-polar solvents may lead to slow or incomplete reactions. |
| Base | None, or a non-nucleophilic base (e.g., DIPEA) | Prevents elimination and protonation of the starting amine. | Strong bases promote elimination. |
| Stoichiometry | Slight excess of amine (1.1-1.5 eq) | Minimizes over-alkylation. | Large excess of amine can act as a base; excess electrophile leads to over-alkylation. |
| Addition Method | Slow, dropwise addition of electrophile | Maintains a low concentration of the electrophile. | Rapid addition can increase local concentrations and promote side reactions. |
V. Detailed Experimental Protocol for Mitigation of Side Reactions
This protocol is designed to minimize the common side reactions discussed above.
Objective: To synthesize this compound with high purity and yield.
Materials:
-
N-methylcyclohexylamine (1.1 eq)
-
2,3-dibromopropene (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Acetonitrile (CH3CN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Initial Charge: To the flask, add N-methylcyclohexylamine and anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA to the stirred solution.
-
Electrophile Addition: Dissolve 2,3-dibromopropene in a small amount of anhydrous acetonitrile and add it to the dropping funnel. Add the 2,3-dibromopropene solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate with 1% Triethylamine) until the starting 2,3-dibromopropene is consumed.
-
Workup:
-
Quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 1% triethylamine.
Caption: Optimized experimental workflow for the synthesis.
References
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement. [Link]
- Dalton, D. R., Dutta, V. P., & Jones, D. C. (1970). A study of the reactions of hypobromous acid with substituted allenes. Journal of the American Chemical Society, 92(1), 213-220.
- De Kimpe, N., & Verhé, R. (1987). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. In S. Patai & Z. Rappoport (Eds.), The Chemistry of Functional Groups, Supplement D (pp. 1-179). John Wiley & Sons.
-
Chemguide. (n.d.). Elimination from 2-bromopropane to give propene. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Dalton, P. D., & Dolbier, W. R. (1970). Rearrangement of allylic bromine accompanying the addition of hypobromous acid to allyl bromide. Journal of the Chemical Society B: Physical Organic, 309-312. [Link]
-
Watson, D. A., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Chemistry LibreTexts. (2023). A. Elimination from 2-Bromopropane. [Link]
- Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
-
Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern. [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
National Center for Biotechnology Information. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. [Link]
-
ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]
-
PrepChem. (n.d.). Synthesis of C. 2-Bromo-3-(2-thienyl)-1-propene. [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
-
RSC Publishing. (2023). Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-2-methyl-N-p-tolylpropanamide. [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
MG Science Institute. (n.d.). Elimination Reactions. [Link]
-
MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]
- Google Patents. (1999).
-
ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Welcome to the technical support guide for the purification of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene and structurally related allylic bromo-amines. The unique bifunctional nature of this molecule, containing both a reactive allylic bromide and a basic tertiary amine, presents specific challenges that require careful optimization of purification protocols. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities effectively.
Understanding the Core Challenges
The structure of this compound inherently suggests several potential instability pathways that can complicate purification:
-
Acid Sensitivity : The presence of a basic amine makes the molecule susceptible to reactions on acidic stationary phases like silica gel. This can lead to strong binding, streaking during chromatography, or even degradation.
-
Thermal Instability : Allylic halides can be thermally labile, prone to elimination or rearrangement reactions at elevated temperatures. This makes high-temperature techniques like distillation potentially problematic.
-
Reactivity : The coexistence of an electrophilic center (the carbon bearing the bromine) and a nucleophilic/basic center (the tertiary amine) can lead to intermolecular reactions or degradation, especially during prolonged purification steps.
-
Impurity Profile : Syntheses of allylic amines may result in byproducts such as over-alkylated salts, elimination products, or unreacted starting materials that can be challenging to separate from the desired product.[1]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address these issues directly.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound is streaking badly or not eluting from a standard silica gel column. What is happening and how can I fix it?
The Problem: This is a classic sign of a strong interaction between the basic amine functional group in your molecule and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This acid-base interaction causes the compound to bind tightly to the stationary phase, leading to poor peak shape (streaking) and, in severe cases, irreversible adsorption and loss of yield.[3]
The Solutions:
-
Mobile Phase Modification (The Quick Fix): The most common solution is to neutralize the acidic sites on the silica by adding a small amount of a volatile amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system.[4][5]
-
Protocol: Start by adding 0.5-2% (v/v) of TEA to your pre-determined solvent system (e.g., Hexane/Ethyl Acetate). Equilibrate the column with this modified eluent before loading your sample.[6] This ensures the silica surface is passivated.
-
-
Stationary Phase Modification (The Robust Solution): If streaking persists or your compound is particularly sensitive, switching to a different stationary phase is recommended.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic compounds, leading to excellent peak shapes.[2]
-
Neutral or Basic Alumina: Alumina is a good alternative to silica and is available in neutral or basic grades, which are much more compatible with amines.[7]
-
Reversed-Phase Chromatography: For polar amines, reversed-phase (C18) chromatography can be an excellent option, where polar compounds elute earlier. The mobile phase pH can be adjusted to ensure the amine is in its neutral, free-base form for better retention and separation.[3]
-
Decision Workflow for Amine Chromatography
Caption: Decision tree for troubleshooting amine purification by column chromatography.
FAQ 2: I'm observing new spots on my TLC plate after workup or during purification. Could my compound be decomposing?
The Problem: Yes, this is highly likely. The allylic bromide moiety is susceptible to degradation, especially under acidic or heated conditions.[8] The appearance of new, often more polar (lower Rf) or non-polar (higher Rf) spots suggests decomposition.
Potential Impurities & Causes:
-
Elimination Product (Diene): Loss of HBr can form a conjugated diene. This is often promoted by heat or strong bases.
-
Hydrolysis Product (Allylic Alcohol): Reaction with water during workup or on wet silica gel can replace the bromine with a hydroxyl group.
-
Isomerization Products: The double bond can migrate, especially if a resonance-stabilized radical or cationic intermediate is formed.[9]
Solutions & Preventative Measures:
-
Minimize Contact with Acid: Avoid acidic workup conditions if possible. Use a saturated sodium bicarbonate solution for washes instead of stronger bases that could promote elimination.
-
Use Deactivated Silica Gel: Besides adding TEA to the eluent, you can prepare deactivated silica gel by making a slurry with a specific percentage of water (e.g., 10% by weight) to cap the most active acidic sites.[10]
-
Keep it Cold: Perform chromatography and solvent evaporation at low temperatures. Use an ice bath for your receiving flask during rotary evaporation to minimize thermal stress on the compound.[11]
-
Work Quickly: Allylic halides can be unstable upon prolonged exposure to air and light.[12] Plan your purification to be as efficient as possible and store the purified material under an inert atmosphere (Nitrogen or Argon) at low temperatures.
Impurity Profile Diagram
Caption: Common impurities and degradation pathways for the target molecule.
FAQ 3: How can I efficiently remove unreacted N-methylcyclohexylamine starting material?
The Problem: The starting amine is often used in excess and can be difficult to separate from the product by chromatography alone due to similar polarities.
The Solution: Acid-Base Extraction
This is a classic and highly effective technique for separating basic compounds (like amines) from neutral or less basic compounds.[13][14] The principle is to convert the amine into its water-soluble salt form, allowing it to be washed away in an aqueous layer.
Step-by-Step Protocol for Acid Wash:
-
Dissolve: Dissolve your crude product mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Extract: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or 5% citric acid.[15] The basic N-methylcyclohexylamine and your product will be protonated and move into the aqueous layer.
-
Separate Layers: Drain the aqueous layer containing the protonated amines.
-
Basify: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is >10. This deprotonates the amine salts, causing them to precipitate or form an oily layer.
-
Back-Extract: Extract the now-neutralized amines back into a fresh portion of organic solvent.
-
Dry and Concentrate: Dry the organic layer containing your purified product over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
| Compound | State in Dilute Acid (pH ~1) | Solubility | State in Dilute Base (pH >10) | Solubility |
| Product (Amine) | Protonated (Ammonium Salt) | Aqueous | Neutral (Free Base) | Organic |
| Starting Amine | Protonated (Ammonium Salt) | Aqueous | Neutral (Free Base) | Organic |
| Neutral Byproducts | Neutral | Organic | Neutral | Organic |
Table 1. Solubility behavior of components during acid-base extraction. This table illustrates why this technique is used to separate amines from neutral impurities, but not from each other without more advanced pH control.[16]
FAQ 4: Is purification by distillation a viable option?
The Problem: Distillation is generally not recommended for this class of compounds unless their stability has been previously established. The combination of heat and potential trace acid/base impurities in the crude mixture can easily lead to decomposition, polymerization, or elimination, significantly reducing the yield and purity of the final product.[17]
When to Consider It:
-
If your compound is of low molecular weight and known to be thermally stable.
-
If you are using high-vacuum distillation (short-path distillation) which allows for lower boiling temperatures, minimizing thermal stress.
Alternative for Non-Volatile or Thermally Sensitive Compounds:
-
Recrystallization: If your product is a solid, recrystallization can be an excellent and gentle purification method.[18] The key is finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Preparative HPLC: For high-purity requirements in drug development, preparative High-Performance Liquid Chromatography (HPLC), either normal or reversed-phase, offers superior separation power under controlled, ambient temperature conditions.[19]
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]
-
Wikipedia. Acid–base extraction. Available from: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]
-
Confluence - Engineering Ideas Clinic. What is an Acid and Base Extraction?. Available from: [Link]
-
Reddit. Amine workup : r/Chempros. Available from: [Link]
-
Biotage. Is there an easy way to purify organic amines?. Available from: [Link]
-
Veeprho. Allylamine Impurities and Related Compound. Available from: [Link]
-
Reaction Chemistry & Engineering. Selective separation of amines from continuous processes using automated pH controlled extraction. Available from: [Link]
-
YouTube. How To Neutralize Silica Gel?. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. Available from: [Link]
-
ResearchGate. Deactivation of silica gel?. Available from: [Link]
- Google Patents. High capacity purification of thermally unstable compounds.
-
Hilaris Publisher. Modern Approaches to Isolation and Purification in Natural Products Chemistry. Available from: [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]
-
Master Organic Chemistry. Allylic Bromination With Allylic Rearrangement. Available from: [Link]
-
Organic Chemistry | OpenStax. 10.4 Stability of the Allyl Radical: Resonance Revisited. Available from: [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). Available from: [Link]
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"2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" byproduct identification and removal
Welcome to the technical support center for 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. We provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Plausible Synthetic Route
The most common and logical synthetic route to this compound involves the nucleophilic substitution of 2,3-dibromoprop-1-ene with N-methylcyclohexylamine. This reaction, while straightforward in principle, is often accompanied by the formation of several byproducts due to the reactive nature of the allylic bromide system.
Caption: Synthetic pathway to this compound and major byproduct formation routes.
Frequently Asked Questions (FAQs) - Byproduct Identification
Q1: My post-reaction crude NMR shows more signals than expected. What are the likely byproducts?
A1: The complexity in your crude NMR spectrum likely arises from a mixture of the target molecule and several common byproducts. The primary suspects are:
-
Isomeric Byproduct: 3-Bromo-2-(N-methylcyclohexylamino)prop-1-ene, formed via allylic rearrangement.
-
Disubstitution Byproduct: 2,3-bis(N-methylcyclohexylamino)prop-1-ene, where a second molecule of the amine has displaced the remaining bromine.
-
Unreacted Starting Material: Residual 2,3-dibromoprop-1-ene.
-
Amine Salt: The hydrobromide salt of N-methylcyclohexylamino, which may be visible depending on the workup and NMR solvent.
Q2: How can I distinguish between the target molecule and its isomer using ¹H NMR?
A2: Differentiating between the desired product and its isomer relies on careful analysis of the chemical shifts and coupling patterns of the allylic and vinylic protons.
-
Target Molecule (this compound):
-
Isomeric Byproduct (3-Bromo-2-(N-methylcyclohexylamino)prop-1-ene):
-
The vinylic protons will show a more complex splitting pattern (likely a doublet of doublets) due to coupling with the proton on the same carbon.
-
The allylic protons (-CH₂-Br) will be shifted further downfield compared to the -CH₂-N protons of the target molecule, likely appearing in the 3.8-4.2 ppm range.
-
Q3: What key features in the ¹³C NMR spectrum can confirm the presence of these byproducts?
A3: ¹³C NMR is an excellent tool for identifying the carbon framework of the main product and its impurities.
| Compound | Key ¹³C NMR Chemical Shift Ranges (ppm) |
| Target Molecule | C-Br: ~40-50 ppm; C-N: ~50-60 ppm; Vinylic carbons: ~115-140 ppm.[3] |
| Isomeric Byproduct | C-Br: ~30-40 ppm; C-N: ~60-70 ppm; Vinylic carbons: ~115-140 ppm. |
| Disubstitution Byproduct | Absence of a C-Br signal; two distinct C-N signals. |
| Unreacted 2,3-dibromoprop-1-ene | Two distinct C-Br signals; characteristic vinylic carbon signals. |
Q4: Can GC-MS help in identifying these byproducts?
A4: Absolutely. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile components in your mixture.
-
Separation: The different boiling points and polarities of the target molecule, its isomer, the disubstitution product, and unreacted starting material will result in distinct peaks in the gas chromatogram.
-
Identification: The mass spectrum of each peak provides a molecular fingerprint. Look for the molecular ion peak (M⁺) and characteristic fragmentation patterns. Organobromine compounds will exhibit a distinctive isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 peaks with roughly equal intensity) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Alkylamines often show fragmentation via alpha-cleavage.[4][5]
Troubleshooting Guide - Byproduct Removal
Q1: I have a significant amount of the isomeric byproduct. How can I separate it from my target molecule?
A1: Separating structural isomers can be challenging but is often achievable with column chromatography.[6][7][8]
Protocol: Column Chromatography for Isomer Separation
-
Stationary Phase: Use standard silica gel for initial attempts.
-
Mobile Phase: A non-polar/polar solvent system is typically effective. Start with a low polarity eluent and gradually increase the polarity. A common starting point is a gradient of ethyl acetate in hexanes.
-
TLC Analysis: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will show good separation between the spots corresponding to your target molecule and the isomer.
-
Column Packing and Loading: Ensure the column is packed properly to avoid channeling. Load the crude product concentrated onto a small amount of silica.
-
Elution: Run the column with the optimized solvent system, collecting small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the pure product.
Caption: Workflow for purification by column chromatography.
Q2: My product is contaminated with the disubstituted amine. How can this be removed?
A2: The disubstitution product will be significantly more polar than your target molecule due to the presence of two amine groups. This difference in polarity is the key to its removal.
-
Column Chromatography: The disubstituted product will have a much lower Rf value on TLC and will be more strongly retained on a silica gel column. Eluting with your optimized solvent system for the main product should leave the disubstituted byproduct on the column, or it will elute much later.
-
Acid-Base Extraction: While both the target and the disubstituted product are basic, there might be a slight difference in their pKa values that could be exploited with careful pH control during an extraction, though this is less reliable than chromatography.
Q3: How do I remove unreacted 2,3-dibromoprop-1-ene and the N-methylcyclohexylamine HBr salt?
A3: These are typically removed during the initial reaction workup.
Protocol: Acid-Base Extraction Workup
-
Dilution: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid, such as 1M HCl.[9][10][11] This will protonate the unreacted N-methylcyclohexylamine and the product amine, converting them into their water-soluble hydrochloride salts and drawing them into the aqueous layer. The unreacted 2,3-dibromoprop-1-ene will remain in the organic layer.
-
Separation: Separate the organic layer (containing unreacted starting material) and the aqueous layer (containing the protonated amines).
-
Basification: Make the aqueous layer basic by adding a base like 1M NaOH or saturated sodium bicarbonate solution until the pH is >10. This will deprotonate the amine salts, making them insoluble in water.
-
Extraction: Extract the aqueous layer with fresh organic solvent (e.g., ethyl acetate) multiple times. The free amine product will move into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of the amine salt and a significant portion of the unreacted starting material.
Q4: My purified product seems to degrade over time. What are the storage recommendations?
A4: Allylic amines and bromides can be susceptible to degradation, especially in the presence of light, air (oxygen), and trace acids or bases.
-
Storage Conditions: Store the purified compound in a tightly sealed amber vial to protect it from light and air.
-
Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store at low temperatures (-4 to -20 °C) to slow down potential decomposition pathways.
-
Purity: Ensure the final product is free of any acidic or basic residues from the workup, as these can catalyze decomposition.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum - Fragmentation. Retrieved from [Link]
-
Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns. [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). CN102718664A - Preparation method of N-allyl aniline compound.
-
Huang, R.-J., et al. (2014). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(7), 2127-2137. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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-
Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
-
Huang, R.-J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques Discussions, 7(2), 2127-2169. Retrieved from [Link]
-
MicroSolv. (2024, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allyl alcohol. Retrieved from [Link]
-
Fujisawa, M., et al. (2021). Quantification of bromide ion in biological samples using headspace gas chromatography–mass spectrometry. Journal of Occupational Health, 63(1), e12268. Retrieved from [Link]
-
Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 7.6.1. Elimination of Alkyl Halides. Retrieved from [Link]
-
L'Abbe, G., et al. (2014). Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. Analytical Chemistry, 86(15), 7545-7551. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Kusch, P. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 217-224. Retrieved from [Link]
-
ACS Publications. (n.d.). Thin-layer chromatographic separation of optical, geometrical, and structural isomers. Analytical Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Google Patents. (n.d.). US20100101412A1 - Method and system for removing alkyl halides from gases.
-
Hrivnák, J., & Soják, L. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 57(5), 333-340. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]
-
Reddy, R. P., & Padmavathi, V. (2012). N-Allyl-N-sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. The Journal of Organic Chemistry, 77(17), 7549-7555. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alkyl Halides to Alcohols. Retrieved from [Link]
-
ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?. Retrieved from [Link]
-
Bellabarba, R. M., Gomes, P. T., & Pascu, S. I. (2006). Synthesis of allyl- and aryl-iminopyrrolyl complexes of nickel. Dalton Transactions, (22), 2805-2811. Retrieved from [Link]
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
L'Abbe, G., et al. (2014). Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds. Analytical Chemistry, 86(15), 7545-7551. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Reaction Monitoring for 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Welcome to the technical support guide for monitoring the synthesis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene. This document provides in-depth troubleshooting advice and optimized protocols for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to equip you with the expertise to navigate common analytical challenges and ensure the integrity of your experimental results.
The unique structure of this target molecule—containing a basic secondary amine, a vinyl bromide, and an alkene—presents specific analytical hurdles. The amine functionality often leads to peak tailing in chromatography, while the bromine atom provides a distinct isotopic signature in mass spectrometry that is crucial for confirmation. This guide is structured to address these characteristics directly, offering practical, field-proven solutions.
Part 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress due to its speed and low cost.[1] For a reaction involving this compound, the key is to achieve clear separation between the starting materials and the product, which can be challenging due to the polar amine group.
Frequently Asked Questions & Troubleshooting
Q1: My spots are streaking badly down the TLC plate. What's causing this and how do I fix it?
A1: Streaking is the most common issue when analyzing basic compounds like your target molecule on standard silica gel plates.[2][3][4] The root cause is the strong interaction between the basic amine group and the acidic silanol groups (Si-OH) on the silica surface. This leads to slow, uneven migration up the plate.
-
Primary Solution: Neutralize the stationary phase by adding a small amount of a volatile base to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in the eluent.[5] This deactivates the acidic sites on the silica, allowing your compound to travel as a compact spot.
-
Alternative Stationary Phase: If streaking persists, consider using TLC plates with a different stationary phase. Neutral alumina plates are an excellent alternative for basic compounds as they lack the acidic character of silica.[6] Amine-bonded TLC plates can also provide good results and are used in normal-phase mode.[7]
-
Check Sample Concentration: Overloading the sample on the plate can also lead to streaking.[3][5] Try diluting your reaction aliquot before spotting.
Q2: The Rf values of my starting material and product are too similar for me to tell if the reaction is complete. How can I improve the separation?
A2: Poor separation indicates that the chosen solvent system does not have the right polarity to differentiate between your compounds. The goal is to find a system where the starting material and product have Rf values ideally between 0.2 and 0.6, and are well-resolved.[8][9]
-
Systematic Solvent Adjustment: The polarity of the mobile phase is the most critical factor.[8]
-
If spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).
-
If spots are too high (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Try Different Solvent Systems: If adjusting ratios of a binary mixture (e.g., hexane/ethyl acetate) doesn't work, switch to a different system. A mixture of dichloromethane and methanol is a more polar option that can be effective for amines.[8]
-
The Co-Spot is Crucial: Always run a "co-spot" lane, where you apply both the starting material and the reaction mixture at the same point.[10] This is the most reliable way to confirm if the starting material spot is truly absent from the reaction mixture lane.
Q3: I don't see any spots under the UV lamp after running my TLC. Is my compound not there?
A3: While many organic compounds are UV-active, it's possible your starting material or product has poor absorbance. It's also possible the concentration is too low.[3][5]
-
Increase Concentration: Try spotting the sample multiple times in the same location, allowing the solvent to fully dry between each application to build up the concentration without creating a large spot.[3][10]
-
Use a Chemical Stain: Stains are essential for visualizing compounds that are not UV-active. For your molecule, two stains are highly effective:
-
Potassium Permanganate (KMnO4) Stain: This stain reacts with reducible functional groups. The alkene in your molecule will react readily, appearing as a yellow or light-brown spot on a purple background.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, typically producing a colored spot (often yellow for secondary amines) upon gentle heating.
-
Optimized TLC Protocol for Reaction Monitoring
This protocol is designed to be a self-validating system for monitoring your reaction.
-
Plate Preparation:
-
Using a pencil (never a pen, as the ink will run[3]), gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the starting line: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).
-
-
Sample Preparation & Spotting:
-
Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the starting material solution in the "SM" lane.
-
Withdraw a small aliquot from your reaction mixture. If the reaction solvent is high-boiling (like DMF or DMSO), dilute it significantly with a more volatile solvent to prevent streaking.[2]
-
Spot the diluted reaction mixture in the "RXN" lane.
-
In the "CO" lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.
-
Ensure all spots are small and concentrated. Allow them to dry completely before development.[10]
-
-
Chamber Development:
-
Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm (ensure it is below the starting line).[11]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor, which ensures even development.
-
Carefully place the TLC plate in the chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Interpretation:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Examine the plate under a UV lamp (254 nm) and circle any visible spots.
-
If spots are faint or not visible, dip the plate in a prepared stain (e.g., KMnO4) and gently heat if necessary.
-
The reaction is complete when the spot corresponding to the starting material in the "SM" lane is absent from the "RXN" lane. The "CO" spot will help you definitively identify the starting material's position.
-
Data Presentation: Recommended TLC Solvent Systems
| Mobile Phase Composition | Polarity | Target Rf Range | Notes |
| 70:30 Hexane : Ethyl Acetate + 1% TEA | Low-Medium | 0.2 - 0.5 | Excellent starting point. The TEA is critical to prevent streaking.[5][6] |
| 95:5 Dichloromethane : Methanol + 1% TEA | Medium-High | 0.3 - 0.6 | Use if compounds are not moving in the Hexane/EtOAc system.[8] |
| 100% Ethyl Acetate + 1% TEA | High | 0.4 - 0.7 | For more polar starting materials or products. |
Experimental Workflow Diagram: TLC Monitoring
Caption: A streamlined workflow for TLC reaction monitoring.
Part 2: Reaction Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides unambiguous confirmation of your product's identity through its mass-to-charge ratio and offers quantitative insights into reaction conversion. For this specific molecule, LC-MS is particularly powerful due to the presence of the bromine atom.
Frequently Asked Questions & Troubleshooting
Q1: How can I be certain that the new peak in my chromatogram is my brominated product?
A1: The definitive confirmation comes from the mass spectrum. Bromine has two abundant stable isotopes, 79Br and 81Br, in an almost 1:1 ratio. Therefore, any molecule containing a single bromine atom will show two mass peaks in the mass spectrum: one for the molecule with 79Br (M) and another, equally intense peak for the molecule with 81Br (M+2).[12][13] Look for this characteristic isotopic pattern in the mass spectrum of your product peak. This is a highly reliable method for identifying halogenated compounds.[14]
Q2: My chromatographic peaks are broad or tailing. How can I improve the peak shape?
A2: Similar to TLC, peak tailing in reversed-phase LC is often caused by secondary interactions between the basic amine and residual silanols on the C18 column packing.[15][16]
-
Use an Acidic Modifier: The most common solution is to add a small amount of acid to the mobile phase, such as 0.1% formic acid or 0.1% acetic acid. This protonates the amine to form an ammonium salt and suppresses the interaction with silanols, resulting in sharper peaks.[15]
-
Add a Buffer: For very basic compounds, an acid alone may not be enough. Using a buffer system, like ammonium formate or ammonium acetate (at pH 3-5), can provide better peak shape control.[15][16] It's important to add the buffer to both the aqueous and organic mobile phase components for consistent performance during gradient elution.[15]
Q3: What are the best MS settings for my molecule? Which ion should I be looking for?
A3:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is the ideal choice. The secondary amine is easily protonated in the ESI source, forming a stable [M+H]+ ion.
-
Ion to Monitor: You should be looking for the protonated molecular ion, [M+H]+. For this compound (C10H18BrN), the theoretical exact mass of the [M+H]+ ion is 248.0699 for the 79Br isotope and 250.0678 for the 81Br isotope. You would use an extracted ion chromatogram (EIC) for both masses to track your product.
Q4: My signal intensity is very low. What are some common causes?
A4: Low signal can stem from several issues, from sample preparation to instrument settings.
-
Mobile Phase Incompatibility: Ensure your mobile phase is compatible with ESI. Non-volatile buffers like phosphate will suppress ionization and contaminate the MS source. Stick to volatile modifiers like formic acid, acetic acid, and ammonium formate/acetate.
-
Matrix Effects: Components from your reaction mixture (salts, catalysts, etc.) can co-elute with your analyte and suppress its ionization.[17][18] Ensure your sample is reasonably clean or diluted before injection.
-
Ion Source Optimization: The MS source settings (e.g., capillary voltage, gas flow, temperature) should be optimized for your specific compound to achieve maximum sensitivity.
Optimized LC-MS Protocol for Reaction Monitoring
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute it 100- to 1000-fold in a mixture of water and acetonitrile (50:50) containing 0.1% formic acid. This ensures compatibility with the mobile phase and prevents column overload.
-
Filter the sample through a 0.22 µm syringe filter if it contains particulates.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a 5-minute linear gradient from 5% B to 95% B. This is a good starting point to ensure elution of both starting materials and the product.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (MS) Settings:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100 - 500. This range will cover the starting materials and the expected product.
-
Key Ions to Monitor (EIC):
-
Your starting material(s) (e.g., N-methylcyclohexylamine [M+H]+ = 114.13).
-
Your product: m/z 248.07 and 250.07 to look for the characteristic 1:1 bromine isotopic pattern.
-
-
-
Data Analysis:
-
Generate the Total Ion Chromatogram (TIC).
-
Create Extracted Ion Chromatograms (EICs) for the expected [M+H]+ ions of your starting material(s) and product.
-
Confirm the identity of the product peak by examining its mass spectrum and verifying the presence of the M and M+2 isotopic pattern with a ~1:1 intensity ratio.
-
Monitor the disappearance of the starting material peak(s) and the growth of the product peak over time.
-
Data Presentation: Recommended LC-MS Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, < 3 µm particle size | Good retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for ESI+ and improves peak shape.[16] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic phase for reversed-phase LC. |
| Ionization Mode | ESI Positive | Secondary amine readily protonates to [M+H]+. |
| Key Analysis | EIC of Product [M+H]+ | Extract m/z 248.1 and 250.1 for specific detection. |
| Confirmation | Mass Spectrum Isotopic Pattern | Look for the ~1:1 M and M+2 peaks characteristic of bromine.[12][13] |
Logical Workflow Diagram: LC-MS Troubleshooting
Caption: A logical troubleshooting flow for LC-MS analysis.
References
-
Yuan, T., et al. (2020). LCMS-guided detection of halogenated natural compounds. ResearchGate. Available from: [Link]
-
Le Lamer, A. C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-50. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Available from: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available from: [Link]
-
Various Authors. (2017). I want good solvent system in TLC in aniline and ketone compound? ResearchGate. Available from: [Link]
-
Chen, H. Y., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Analytical Sciences, 34(7), 835-842. Available from: [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Available from: [Link]
-
Le Lamer, A. C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ACS Publications - Analytical Chemistry. Available from: [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]
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CHROMacademy. LC-MS Troubleshooting: From Frustration to Fix. Available from: [Link]
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Molinspiration. TLC solvent polarity. Available from: [Link]
-
SIELC Technologies. (2025). Quaternary Amines Analysis by LCMS Finding the Right Ion - Tech Information. Available from: [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]
-
Ericson, J. F. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available from: [Link]
-
Mantzourani, C., & Kokotou, M. G. (2025). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Available from: [Link]
-
Various Authors. (2016). How often is thin layer chromatography conducted in the monitoring of a reaction? Quora. Available from: [Link]
-
Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063. Available from: [Link]
-
Laboratory News. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available from: [Link]
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Anapharm Bioanalytics. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available from: [Link]
-
Li, Y., et al. (2018). Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 410(2), 399-405. Available from: [Link]
-
Vogeser, M., & Seger, C. (2025). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. ResearchGate. Available from: [Link]
-
Fabregat-Safont, D., et al. (2023). Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. Analytica Chimica Acta, 1239, 340739. Available from: [Link]
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- 18. researchgate.net [researchgate.net]
Handling and storage recommendations for "2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene"
Technical Support Center: 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. Given the compound's novel structure, combining both an enamine and an allylic bromide, specific handling and storage protocols are crucial for experimental success and safety. This document synthesizes data from related chemical classes to offer field-proven insights and troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Storage and Stability
Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: Due to the compound's dual functional nature—an enamine and an allylic bromide—it is susceptible to several degradation pathways. Optimal long-term stability is achieved by mitigating these risks.
The enamine moiety is particularly sensitive to hydrolysis from atmospheric moisture, which can revert it to the corresponding ketone/aldehyde and secondary amine.[1][2] The allylic bromide is susceptible to heat and light, which can initiate radical reactions or lead to rearrangements.[3][4] Therefore, stringent storage conditions are mandatory.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Minimizes volatility and slows the rate of potential degradation reactions, including hydrolysis and allylic rearrangement.[5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis of the enamine.[7] Amines are often hygroscopic.[8] |
| Light | Amber vial or stored in the dark | Protects the light-sensitive allylic bromide moiety from radical formation and degradation.[3][5] |
| Container | Tightly sealed, high-density polyethylene (HDPE) or glass container with a PTFE-lined cap. | Prevents moisture ingress and ensures compatibility.[8][9] The container must be carefully resealed after each use.[6] |
Question 2: I left the vial on the bench for a few hours. Is the compound still usable?
Answer: The usability depends on the ambient conditions (humidity, temperature, light). The primary concern is the hydrolysis of the enamine group upon exposure to moisture.[2] A secondary concern is the potential for the allylic bromide to undergo slow rearrangement or degradation, especially if exposed to light and heat.[10]
Troubleshooting Steps:
-
Visual Inspection: Check for any color change or the appearance of a precipitate, which could indicate degradation.
-
Analytical Check: If possible, run a quick analytical test like TLC or ¹H NMR to check for the appearance of new spots or peaks, which would suggest the formation of impurities. The most likely impurity would be the hydrolyzed product.
-
Functional Test: If the compound is to be used in a reaction, consider running a small-scale test reaction to see if the desired reactivity is maintained.
For critical applications, it is always best to use a fresh sample or one that has been stored under the recommended conditions.
Section 2: Handling and Safety
Question 3: What are the essential personal protective equipment (PPE) and handling procedures for this compound?
Answer: While specific toxicological data for this compound is unavailable, its structure suggests significant hazards. Brominated organic compounds are often corrosive, toxic, and irritating.[11][12] Amines can also be corrosive and have pungent odors.[13] Therefore, handling should always occur with stringent safety measures.
Handling Protocol:
-
Work Area: All handling must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][14]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[14]
-
Respiratory Protection: Use of a fume hood is the primary engineering control. If there is a risk of exposure outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
-
-
Avoiding Contamination: Use only clean, dry glassware and tools. Avoid introducing moisture or acidic contaminants into the stock container.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Evacuate the area for larger spills.[9]
Question 4: What chemicals are incompatible with this compound?
Answer: The compound's reactivity profile makes it incompatible with several classes of chemicals. These incompatibilities stem from the nucleophilic nature of the enamine and the electrophilic/radical nature of the allylic bromide.
Table 2: Chemical Incompatibilities
| Incompatible Class | Reason for Incompatibility | Potential Outcome |
| Strong Acids | Enamines are basic and readily react with or are hydrolyzed by acids.[2][13] | Rapid degradation/hydrolysis of the enamine functional group. |
| Strong Oxidizing Agents | Both the alkene and the amine functionalities can be oxidized.[5][15] | Vigorous, potentially explosive reaction. |
| Strong Bases | Can promote elimination reactions (dehydrobromination) or other side reactions.[15] | Degradation of the allylic bromide moiety. |
| Water/Moisture | Leads to the hydrolysis of the enamine.[8] | Formation of impurities, reducing the compound's purity and effectiveness. |
| Nucleophiles | The allylic bromide is an electrophile and will react with nucleophiles. | Unintended substitution reactions. |
| Radical Initiators | Can initiate radical reactions at the allylic position.[3][4] | Polymerization or formation of undesired side products. |
Section 3: Experimental Troubleshooting
Question 5: My reaction is yielding a complex mixture of products, or the starting material is consumed without forming the desired product. What could be the cause?
Answer: This issue often points to the inherent instability and dual reactivity of the molecule. Several factors could be at play.
Causality Analysis Workflow:
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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Technical Support Center: Interpreting Unexpected NMR Shifts of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the common and often perplexing NMR spectroscopic observations for the molecule 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene . The unique structural features of this compound—namely the vinyl bromide, the allylic amine, and the conformationally flexible N-methylcyclohexyl group—can lead to spectra that defy initial expectations. This guide is structured in a question-and-answer format to directly tackle the specific issues you may encounter during your experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why do the vinyl protons (H-1) in my ¹H NMR spectrum appear as complex multiplets instead of the expected distinct signals?
Answer:
This is a frequently observed phenomenon for this molecule and is often attributable to a combination of factors including diastereotopicity, small coupling constants, and potential dynamic exchange processes.
-
Diastereotopicity: The nitrogen atom in the N-methylcyclohexylamino group is a stereocenter, rendering the two vinyl protons on C-1 diastereotopic. This means they are in chemically non-equivalent environments and should, in principle, have different chemical shifts.
-
Small Geminal and Allylic Coupling: The geminal coupling (²JHH) between the two H-1 protons is typically small. Additionally, long-range allylic coupling (⁴JHH) to the H-3 proton further splits these signals.[1] This network of small couplings can lead to overlapping multiplets that are difficult to resolve, especially on lower-field instruments.
-
Conformational Dynamics: The N-methylcyclohexyl group can undergo ring-flipping, and there can be restricted rotation around the C3-N bond.[2] If the rate of these conformational changes is on the same timescale as the NMR experiment, it can lead to broadened signals or even coalescence of distinct peaks.[3]
Question 2: The chemical shift of the allylic proton (H-3) is further downfield than I predicted. What could be the cause?
Answer:
The chemical shift of allylic protons is typically in the range of 1.8-2.5 ppm.[4][5] However, in this compound, several factors can contribute to a downfield shift:
-
Inductive Effect of the Nitrogen Atom: The electronegative nitrogen atom withdraws electron density from the allylic carbon, deshielding the attached proton and shifting its resonance downfield.[6][7]
-
Anisotropic Effect of the Double Bond: The π-electron system of the carbon-carbon double bond generates its own magnetic field. The allylic proton can be situated in a region where this induced field reinforces the external magnetic field, leading to further deshielding.[8]
-
Through-Space Interactions: Depending on the dominant conformation, the allylic proton may be in close spatial proximity to the lone pair of electrons on the nitrogen or to the bromine atom. These through-space interactions can influence the local electronic environment and affect the chemical shift.
To visualize the potential for through-space interactions, consider the possible rotational isomers around the C3-N bond:
Caption: Rotational isomers around the C3-N bond.
Question 3: I am observing broad signals for the N-methyl and cyclohexyl protons. How can I resolve these?
Answer:
Broadening of the N-methyl and cyclohexyl proton signals is a classic indicator of dynamic processes occurring on the NMR timescale.[3] For this molecule, the two most likely culprits are:
-
Cyclohexane Ring Inversion: The cyclohexyl ring is constantly interconverting between two chair conformations. This "ring flip" changes the axial protons to equatorial and vice versa. If this inversion is at an intermediate rate on the NMR timescale, the signals for the axial and equatorial protons will be broadened.
-
Nitrogen Inversion and C-N Bond Rotation: The nitrogen atom can undergo inversion, and there is also rotation around the C3-N bond. These processes can interconvert different rotamers, and if the energy barrier is suitable, this can lead to signal broadening.
Troubleshooting Protocol: Variable-Temperature (VT) NMR
To investigate these dynamic processes, a variable-temperature NMR experiment is highly recommended.
Experimental Workflow:
Caption: Variable-Temperature NMR workflow.
Step-by-Step Methodology for VT-NMR:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C).
-
Low-Temperature Spectra: Cool the sample in the NMR probe in decrements of 10-20 °C (e.g., 10 °C, -10 °C, -30 °C, -50 °C). Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
-
High-Temperature Spectra: If possible and the compound is stable, acquire spectra at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Data Analysis:
-
At low temperatures: Look for the broad signals to resolve into sharper, distinct peaks. This indicates that you have slowed down the dynamic process (e.g., ring flip) to the "slow exchange regime," where you can observe the individual conformers.[9]
-
At high temperatures: The broad signals may coalesce into a single, sharp peak. This signifies the "fast exchange regime," where the conformational interconversion is so rapid that the NMR detects only a time-averaged signal.
-
Expected vs. Observed Data Summary (Hypothetical):
| Proton Group | Expected Shift (ppm) | Observed at 25°C (ppm) | Observed at -40°C (ppm) | Observed at 80°C (ppm) |
| Vinyl (H-1) | 5.0 - 6.0 | ~5.5 (complex m) | ~5.4 (dd), ~5.6 (dd) | ~5.5 (sharp m) |
| Allylic (H-3) | 2.5 - 3.5 | ~3.2 (broad t) | ~3.1 (t), ~3.3 (t) (two conformers) | ~3.2 (sharp t) |
| N-Methyl | 2.2 - 2.6 | ~2.4 (broad s) | ~2.35 (s), ~2.45 (s) (two conformers) | ~2.4 (sharp s) |
| Cyclohexyl (axial) | 1.0 - 1.4 | ~1.2-1.8 (broad m) | Multiple sharp peaks between 1.0-1.5 | ~1.5 (averaged m) |
| Cyclohexyl (equat.) | 1.5 - 1.9 | ~1.2-1.8 (broad m) | Multiple sharp peaks between 1.6-2.0 | ~1.5 (averaged m) |
Question 4: How can I definitively assign the vinyl and allylic protons and confirm their spatial relationship?
Answer:
For unambiguous assignment and to probe through-space proximity, 2D NMR experiments are indispensable. The two most valuable experiments for this molecule are COSY and NOESY.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other through bonds (typically over 2-3 bonds).[10][11] In the COSY spectrum of this compound, you would expect to see a cross-peak between the allylic proton (H-3) and the vinyl protons (H-1), confirming their ⁴JHH allylic coupling.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a through-space effect, where protons that are close to each other in space (typically < 5 Å) will show a correlation, regardless of whether they are coupled through bonds.[12][13] A NOESY experiment can help determine the predominant conformation of the molecule.[14][15] For example, an NOE cross-peak between the N-methyl protons and one of the vinyl protons would suggest a conformation where the methyl group is oriented towards the double bond.
Experimental Protocol: 2D NMR
-
Sample Preparation: Use a well-shimmed, degassed sample for NOESY experiments to minimize artifacts.[16]
-
Acquire a ¹H Spectrum: Obtain a high-resolution 1D ¹H spectrum for reference.
-
Acquire a COSY Spectrum: This is a relatively quick 2D experiment. Look for cross-peaks that connect coupled spin systems.
-
Acquire a NOESY Spectrum: This experiment requires longer acquisition times. The mixing time is a crucial parameter and may need to be optimized.[12]
-
Data Interpretation:
-
COSY: Identify the cross-peak between the H-3 and H-1 signals.
-
NOESY: Look for key through-space correlations. For example:
-
NOE between the N-methyl group and specific cyclohexyl protons can help define the chair conformation.
-
NOE between the allylic proton (H-3) and the vinyl protons (H-1) will be present due to their proximity.
-
Crucially, NOEs between the N-methylcyclohexyl group and the vinyl/bromo end of the propene chain will reveal the preferred rotational conformation around the C3-N bond.
-
-
Logical Flow for Structural Elucidation:
Caption: Integrated NMR approach for structural analysis.
By systematically applying these 1D and 2D NMR techniques, you can move from an initial observation of unexpected spectral features to a well-supported and detailed understanding of the structure and dynamic behavior of this compound in solution.
References
-
NOE – Knowledge and References. Taylor & Francis.
-
Dynamic NMR Spectroscopy in Organometallic Chemistry. ResearchGate.
-
Guide to NOE Experiments. Australian National University NMR Centre.
-
Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Journal of Chemical Education.
-
Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
-
NOESY and ROESY. University of Wisconsin-Madison, Department of Chemistry.
-
How many signals would you expect to find in the ¹H NMR spectrum of vinyl bromide? Brainly.
-
Vinyl bromide(593-60-2) 1H NMR spectrum. ChemicalBook.
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Chemical Shifts 1H-NMR. IQ-USP.
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Factors Affecting Chemical Shift. YouTube.
-
Chemical shift. Wikipedia.
-
NMR shifting. Reddit.
-
Factors Affecting Chemical Shift | Overview & Research Examples. Perlego.
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13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
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Vinylmagnesium bromide(1826-67-1) 1H NMR spectrum. ChemicalBook.
-
Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A.
- Curphy-Morrison Additivity Constants for Calculating Vinyl Chemical Shifts. [PDF]. Available upon request.
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.
-
NMR Spectra of Vinyl Chloride and the Chloroethylenes. The Journal of Chemical Physics.
-
5.3: Factors That Influence NMR Chemical Shift. Chemistry LibreTexts.
-
1H NMR Chemical Shifts. Educator.com.
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13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
-
NMR Chemical Shift Values Table. Chemistry Steps.
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
-
1H NMR Chemical Shift. Oregon State University.
-
Aromatic allylic-nmr-spin-spin-coupling. Slideshare.
-
2D- NMR what is the different between COSY and HSQC?? ResearchGate.
-
Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
-
Dynamic NMR. Chemistry LibreTexts.
-
unexpected NMR data - lab mystery. YouTube.
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
-
Kinetic, ESI-CID-MS and Computational Studies of π-Allyliridium C,O-Benzoate-Catalyzed Allylic Amination: Understanding the Effect of Cesium Ion. ACS Catalysis.
-
Troubleshooting a negative result. Mestrelab.
-
Conformational Analysis. OpenOChem Learn.
-
Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube.
-
The Preparation and Reactivity of 2-Bromo-3-(tri-n-butylstannyl)-1-propene. ResearchGate.
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry.
-
N-Methylcyclohexylamine. PubChem.
-
N-Methylcyclohexylamine synthesis. ChemicalBook.
-
2-Bromo-1-propene. The Automated Topology Builder.
-
Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. Molecules.
-
Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry.
-
Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.
-
2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E.
-
2-Bromo-3-methyl-2-butene - Optional[1H NMR] - Spectrum. SpectraBase.
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- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 16. Guide to NOE Experiments [bloch.anu.edu.au]
Troubleshooting low conversion in "2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" synthesis
Technical Support Center: Synthesis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of this compound. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanism and the causal factors behind common experimental pitfalls. This document is structured to address issues from the most common and easily fixable to more complex mechanistic problems.
Section 1: First-Pass Diagnostics: The Most Common Culprits (FAQ)
Before delving into complex parameter optimization, it's crucial to rule out foundational issues. These are the most frequent sources of low conversion and failed reactions.
Q1: My reaction has stalled or shows very low conversion by TLC/LC-MS. What are the absolute first things I should verify?
A1: Start with your reagents and the immediate reaction environment.
-
Reagent Integrity: Propargyl bromide is a potent lachrymator and can degrade over time, especially if exposed to moisture or light.[1][2] Confirm the purity of your starting materials. An old bottle of propargyl bromide (often sold as an 80% solution in toluene) could be the primary issue.[1] Similarly, ensure your N-methylcyclohexylamine is pure and free from significant water content.
-
Solvent Quality: The choice of solvent is critical. Aprotic polar solvents such as acetonitrile, DMF, or THF are generally recommended as they facilitate the S_N2-type reaction pathway.[1] Using a non-polar or protic solvent can drastically hinder the reaction. Crucially, ensure your solvent is anhydrous. Water can hydrolyze propargyl bromide and interfere with the basicity of the amine.
-
Inadequate Mixing: On larger scales, inadequate stirring can lead to localized concentration gradients, preventing the reactants from interacting effectively. Ensure your stir rate is sufficient to maintain a homogeneous mixture.
Q2: I'm seeing an unexpected side product with the same mass as my desired product. What is it and why is it forming?
A2: You are likely observing the formation of the allene isomer: 1-Bromo-3-(N-methylcyclohexylamino)propa-1,2-diene. The reaction of an amine with propargyl bromide can proceed through different pathways, and rearrangement to the isomeric allene is a common side reaction.[1]
-
Causality: The formation of the allene versus the desired alkyne can be heavily influenced by the solvent and base.[1] For example, in some propargylation reactions, switching from acetonitrile to acetone has been shown to suppress allene formation entirely.[1]
-
Identification: While mass spectrometry won't distinguish between these isomers, ¹H NMR will. Allenic protons have characteristic chemical shifts that are distinct from the acetylenic proton of your desired product.[1]
Section 2: Deep Dive into Reaction Parameters
If the foundational checks pass, the next step is to scrutinize the specific reaction conditions.
Q3: How does temperature affect my conversion rate and side product profile?
A3: Temperature is a double-edged sword in this synthesis.
-
Low Temperature (e.g., 0°C to RT): While safer and potentially more selective, low temperatures can lead to very slow reaction kinetics. If your reaction appears stalled after several hours at room temperature, insufficient thermal energy may be the cause.
-
Elevated Temperature (e.g., 40-60°C): Gentle heating can significantly increase the reaction rate and improve overall conversion.[1] This is often necessary to drive the reaction to completion in a reasonable timeframe (2-16 hours).[1]
-
High Temperature (e.g., >70°C): Excessive heat can promote undesirable side reactions. These include intramolecular cyclization, elimination, and decomposition of the starting materials or product.[1] It is crucial to find the "sweet spot" where the rate of the desired reaction is maximized while minimizing the formation of impurities.
Q4: What is the optimal stoichiometry? Should I use an excess of the amine or propargyl bromide?
A4: It is highly recommended to use a slight excess of the N-methylcyclohexylamine (e.g., 1.2 to 1.5 equivalents).
-
Chemical Rationale: The reaction of the amine with propargyl bromide generates one equivalent of hydrobromic acid (HBr). This acid will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction. Using an excess of the amine ensures that there is enough free base to act as both the nucleophile and the acid scavenger.
-
Avoiding Over-Alkylation: Using a large excess of propargyl bromide is detrimental. The desired product is itself a secondary amine and can react with another molecule of propargyl bromide to form a tertiary, di-propargylated amine. This is a common issue in allylic and propargylic aminations.[3] To prevent this, it is also best practice to add the propargyl bromide dropwise to the solution of the amine, rather than the other way around.[1]
Q5: My TLC shows unreacted amine and a new, less polar spot. What is this impurity?
A5: This is likely the di-propargylated byproduct mentioned above. The disappearance of the N-H proton signal in the ¹H NMR and the appearance of a second set of propargyl signals would confirm its identity.[1] This occurs when the product successfully competes with the starting amine as the nucleophile.
| Observation by TLC/LC-MS | Potential Cause | Recommended Action |
| High amount of starting amine remains | Incomplete reaction or amine protonation | Use excess amine (1.2-1.5 eq.), consider gentle heating (40-60°C), increase reaction time.[1] |
| Spot with same mass as product | Allene isomer formation | Change solvent (e.g., try acetone or THF instead of ACN), use a milder, non-nucleophilic base if applicable.[1] |
| Less polar spot, unreacted amine present | Di-propargylation (over-alkylation) | Use excess amine, add propargyl bromide dropwise to the amine solution. |
| Multiple unidentified spots | Decomposition | Lower the reaction temperature, ensure an inert atmosphere (N₂ or Ar), check reagent quality. Propargyl bromide can be unstable.[2] |
Section 3: Mechanistic Pathways and Workflow Visualization
Understanding the competing reactions is key to troubleshooting. The desired reaction is an S_N2' (substitution, nucleophilic, bimolecular, with allylic rearrangement) or a direct S_N2 reaction. However, this pathway competes with isomerization and over-alkylation.
Caption: Competing reaction pathways in the synthesis.
Section 4: Recommended Protocols and Purification
Baseline Experimental Protocol
This protocol provides a robust starting point for optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add N-methylcyclohexylamine (1.2 eq.).
-
Solvent: Add anhydrous acetonitrile to dissolve the amine (concentration approx. 0.2-0.5 M).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add propargyl bromide (1.0 eq., typically 80% in toluene) dropwise via syringe over 15-20 minutes. A white precipitate (N-methylcyclohexylamine hydrobromide) will likely form.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50°C. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the propargyl bromide is consumed.[1]
Work-up and Purification Protocol
Purification can be challenging due to the basic nature of the product and potential for emulsion formation.
-
Quench: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a dilute solution of NaOH to neutralize the amine hydrobromide salt.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
-
Pro-Tip: The basicity of the amine product can cause it to streak on silica gel. To mitigate this, you can either:
-
Pre-treat the silica with triethylamine (e.g., use a solvent system like Hexane:Ethyl Acetate with 1% Triethylamine).
-
Use basic alumina for the chromatography instead of silica gel.
-
-
References
-
Wikipedia. (n.d.). Propargyl bromide. Retrieved from [Link]
-
Arnold, J. S., & Nguyen, H. M. (2011). A rhodium-catalyzed regioselective amination of tertiary allylic trichloroacetimidates with unactivated aromatic amines. Organic Letters, 13(20), 5576–5579. Available from: [Link]
-
Bar-Am, A., et al. (2022). Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines. Science, 378(6625), 1220-1226. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from [Link]
-
Nagano, T., & Kobayashi, S. (2009). Palladium-Catalyzed Allylic Amination for the Preparation of Primary Amines Using Aqueous Ammonia. Journal of the American Chemical Society, 131(12), 4200–4201. Available from: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Introduction
2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene is a functionalized allyl amine derivative with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Its structure, incorporating a reactive vinyl bromide and a sterically hindered secondary amine, presents unique challenges and opportunities in its synthesis. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering in-depth technical insights, step-by-step experimental protocols, and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their specific needs.
Synthetic Strategies: An Overview
Two primary synthetic strategies are considered for the preparation of this compound:
-
Route A: Single-Step Nucleophilic Substitution. This approach involves the direct reaction of a commercially available dihaloalkene, 2,3-dibromoprop-1-ene, with N-methylcyclohexylamine.
-
Route B: Two-Step Synthesis via Allylic Bromination. This pathway first involves the synthesis of an allylic amine precursor, 3-(N-methylcyclohexylamino)prop-1-ene, followed by a selective allylic bromination to introduce the bromine atom at the desired position.
The following sections will delve into the mechanistic details, experimental protocols, and a comparative analysis of these two routes.
Route A: Nucleophilic Substitution on 2,3-Dibromoprop-1-ene
This synthetic route leverages the differential reactivity of the two bromine atoms in 2,3-dibromoprop-1-ene. The molecule contains both a highly reactive allylic bromide and a significantly less reactive vinylic bromide.[1] This inherent difference in reactivity allows for a regioselective nucleophilic substitution.
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of N-methylcyclohexylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the allylic bromine. The adjacent double bond stabilizes the transition state, facilitating the displacement of the bromide leaving group. The vinylic bromide remains largely unreactive under these conditions due to the increased strength of the sp² C-Br bond and the instability of a potential vinylic carbocation intermediate.[1]
Diagram of Route A Workflow
Caption: Workflow for the synthesis of the target compound via Route A.
Experimental Protocol
Materials:
-
2,3-Dibromoprop-1-ene
-
N-Methylcyclohexylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylcyclohexylamine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetone to the flask to dissolve the reactants.
-
While stirring, add 2,3-dibromoprop-1-ene (1.1 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Route B: Allylic Bromination of 3-(N-methylcyclohexylamino)prop-1-ene
This two-step approach first constructs the carbon-nitrogen bond to form an allylic amine, which is then subjected to bromination.
Step 1: Synthesis of 3-(N-methylcyclohexylamino)prop-1-ene
The precursor is synthesized via a nucleophilic substitution reaction between N-methylcyclohexylamine and an allyl halide, such as allyl bromide.
Mechanistic Rationale:
Similar to Route A, this is an SN2 reaction where the secondary amine acts as a nucleophile, displacing the bromide from allyl bromide. A potential side reaction is the over-alkylation of the amine to form a quaternary ammonium salt, which can be minimized by using an excess of the amine or by carefully controlling the stoichiometry.[2]
Diagram of Route B, Step 1 Workflow
Sources
A Comparative Guide to the Biological Activity Screening of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Introduction: Unveiling the Potential of a Novel Scaffold
To the researchers, scientists, and drug development professionals dedicated to the exploration of novel chemical entities, this guide provides a comprehensive framework for evaluating the biological activity of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene. As a novel compound, direct biological data is not yet publicly available. Therefore, this document serves as a forward-looking guide, drawing comparisons with structurally related molecules and outlining a robust, multi-tiered screening strategy to elucidate its pharmacological profile. Our approach is grounded in established scientific principles to ensure the generation of reliable and interpretable data.
The structure of this compound, featuring a reactive bromo-propenamine moiety and a bulky N-methylcyclohexyl group, suggests several potential avenues for biological interaction. The N-methylcyclohexylamine fragment is present in compounds with known biological activities, offering initial clues for targeted screening.[1][2] The presence of a halogenated propene adds a layer of chemical reactivity that could be crucial for covalent interactions with biological targets. This guide will detail the necessary steps to move from this structural hypothesis to concrete biological data.
Comparative Analysis: Structurally Related Compounds
While data on the target compound is nascent, we can infer potential activities by examining related chemical structures. The N-methylcyclohexylamine scaffold is a key component in various bioactive molecules. For instance, derivatives of cyclohexylamine have been investigated for their acetylcholinesterase inhibitory and antimicrobial activities.[2] Furthermore, the parent compound, N-methylcyclohexylamine, is a known chemical reagent used in the synthesis of Mps1 kinase inhibitors for cancer research and in the development of antituberculosis agents.[1] These existing applications for a core part of our target molecule provide a logical starting point for our screening cascade.
The bromo-propenamine portion of the molecule is less common in established pharmaceuticals but is of interest in the context of novel psychoactive substances (NPS).[3][4] The overall structure bears some resemblance to synthetic cathinones and other stimulants, making an initial screen for activity at monoamine transporters and receptors a prudent step. It is also important to consider that brominated organic compounds can exhibit a range of biological effects, from potent enzyme inhibition to significant toxicity.[5][6]
Tier 1 Screening: Foundational Cytotoxicity Assessment
Before embarking on specific target-based assays, it is imperative to establish the general cytotoxicity profile of this compound. This initial screen provides a therapeutic window and informs the concentration ranges for subsequent, more specific assays. A compound that is highly cytotoxic at low concentrations may be more suitable for development as an anti-cancer agent, whereas a compound with low cytotoxicity is preferable for indications requiring chronic dosing.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[7]
Methodology:
-
Cell Culture: Maintain a panel of relevant human cell lines (e.g., HEK293 for general toxicity, HepG2 for liver toxicity, and a cancer cell line like HeLa) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Treatment: Add the various concentrations of the test compound to the appropriate wells. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[7]
Data Presentation:
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| HEK293 | Experimental Data | Experimental Data |
| HepG2 | Experimental Data | Experimental Data |
| HeLa | Experimental Data | Experimental Data |
Tier 2 Screening: Target-Based and Phenotypic Assays
Based on the structural alerts and the cytotoxicity profile, the next phase of screening should focus on specific biological targets and phenotypic outcomes. Given the N-methylcyclohexylamine moiety, a primary focus should be on neurological targets.
Receptor Binding Assays
Radioligand binding assays are a powerful tool to determine if a compound interacts with specific receptors.[8][9] This is crucial for identifying the molecular targets of this compound.
Experimental Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptor
This protocol is designed to assess the affinity of the test compound for the dopamine D2 receptor, a common target for psychoactive compounds.[10]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human dopamine D2 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Receptor Target | Radioligand | IC50 (nM) of Test Compound | Ki (nM) of Test Compound |
| Dopamine D2 | [3H]spiperone | Experimental Data | Experimental Data |
| Serotonin 2A | [3H]ketanserin | Experimental Data | Experimental Data |
| Norepinephrine Transporter | [3H]nisoxetine | Experimental Data | Experimental Data |
Visualizing the Screening Workflow
A logical and systematic workflow is crucial for the efficient evaluation of a novel compound.
Sources
- 1. CAS 100-60-7: N-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening methods for rapid determination of new psychoactive substances (NPS) in conventional and non-conventional biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of aromatic bromine compounds on the function of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Molecular Structure Determination: A Comparative Guide to the Crystallographic Validation of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Introduction: The Imperative of Absolute Structure Confirmation in Drug Discovery
In the landscape of modern drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is a cornerstone of its function, reactivity, and safety. For researchers and drug development professionals, an unambiguous structural assignment is paramount. An erroneous structural hypothesis can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of a molecule's constitution and stereochemistry.
This guide presents a comprehensive analysis of the structural validation of a novel functionalized alkene, 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene. We will delve into the rationale behind experimental choices, from synthesis to final structural confirmation. By comparing the definitive insights from X-ray crystallography with data from other common analytical techniques, this guide will illustrate why crystallography is an indispensable tool in the modern research workflow.
Hypothetical Synthesis of this compound
The synthesis of the title compound, while not explicitly detailed in the literature for this exact molecule, can be logically proposed based on established reactions of similar allylamine derivatives. A plausible synthetic route would involve the reaction of an appropriate allyl bromide precursor with N-methylcyclohexylamine. The introduction of the bromine atom at the 2-position could be achieved through various synthetic strategies, potentially involving the bromination of an allene precursor or a rearrangement reaction.
Given the novelty of the compound, its synthesis would necessitate a robust purification strategy, likely involving column chromatography to isolate the target molecule from starting materials and byproducts. The purity of the final compound is a critical prerequisite for successful crystallographic analysis.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct, high-resolution map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. This technique is unparalleled in its ability to deliver an unambiguous three-dimensional structure.
Experimental Protocol: From Powder to Structure
-
Crystal Growth (The Critical Step): High-quality single crystals are the sine qua non of a successful crystallographic experiment. For a novel compound like this compound, a systematic screening of crystallization conditions is essential. This typically involves dissolving the purified compound in a variety of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) and employing techniques such as slow evaporation, vapor diffusion, or cooling to induce crystallization. The goal is to obtain well-formed, single crystals of sufficient size and quality.
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[1][2]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data, a process that iteratively adjusts the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure provides the precise coordinates of all atoms in the molecule.
Visualizing the Workflow
Caption: Workflow for X-ray Crystallographic Structure Determination.
Complementary and Corroborative Techniques: A Comparative Analysis
While X-ray crystallography provides the definitive answer, other spectroscopic and analytical techniques are crucial for initial characterization, confirmation of functional groups, and providing corroborative evidence. Below is a comparison of these techniques with X-ray crystallography for the structural validation of this compound.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing. | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be challenging to obtain. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms (which atoms are bonded to which), chemical environment of protons and carbons. | Provides detailed information about the molecular skeleton and is excellent for characterizing compounds in solution. | Does not directly provide 3D spatial arrangement or absolute stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Highly sensitive, provides molecular formula confirmation. | Does not provide information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=C, N-H, C-Br). | Quick and easy method to identify functional groups. | Provides limited information on the overall molecular structure. |
Experimental Protocols for Complementary Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount (5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.
-
Process and analyze the spectra to assign proton and carbon signals and establish through-bond correlations.
-
-
Mass Spectrometry (MS):
-
Dissolve a small sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquire the mass spectrum to determine the molecular ion peak and analyze the fragmentation pattern.
-
-
Infrared (IR) Spectroscopy:
-
Place a small amount of the neat sample on the ATR crystal of an FTIR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Logical Relationship of Analytical Techniques
Caption: The logical flow of structural elucidation.
Conclusion: The Synergy of Techniques for Authoritative Structural Validation
The structural elucidation of a novel molecule like this compound exemplifies the necessity of a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide crucial, complementary data that allow for the formulation of a structural hypothesis, they inherently lack the definitive power to establish the absolute three-dimensional arrangement of atoms.
Single-crystal X-ray crystallography stands alone in its ability to provide this unambiguous proof. The successful growth of a high-quality crystal and subsequent diffraction analysis yield a precise and accurate molecular structure, validating the connectivity and stereochemistry that can only be inferred from other techniques. For researchers, scientists, and drug development professionals, embracing X-ray crystallography as a cornerstone of the characterization workflow is not just best practice—it is a commitment to scientific integrity and the foundation of robust, reproducible research.
References
A comprehensive list of references would be compiled here based on the specific literature and protocols cited throughout the guide. For the purpose of this demonstration, the references would be formatted as follows:
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]
-
Farrugia, L. J. (1997). ORTEP-3 for Windows - a version of the ORNL program ORTEP-III with a Graphical User Interface (GUI). Journal of Applied Crystallography, 30(5), 565. [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
Fun, H.-K., Jebas, S. R., Patil, P. S., Karthikeyan, M. S., & Dharmaprakash, S. M. (2011). 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E, 67(11), o2959. [Link]
-
Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4(1), 21-26. [Link]
Sources
A Comparative Analysis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene Derivatives: Synthesis, Characterization, and Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparative analysis of a novel class of compounds, the 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene derivatives. In the absence of extensive direct literature on this specific scaffold, this document synthesizes information from analogous chemical structures and established synthetic methodologies to present a robust framework for their synthesis, characterization, and potential pharmacological evaluation. We will explore plausible synthetic routes, propose a library of derivatives for comparative study, and detail experimental protocols for assessing their performance, with a focus on potential anti-inflammatory and antimicrobial activities. All proposed methodologies are grounded in established scientific literature to ensure a high degree of scientific integrity.
Introduction: Rationale and Potential of the Target Scaffold
The this compound scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. The combination of a reactive bromo-enamine system with the lipophilic and conformationally distinct N-methylcyclohexylamino moiety suggests potential for unique biological activities. The bromine atom can act as a key interaction point with biological targets or serve as a handle for further synthetic diversification. The N-methylcyclohexylamino group, on the other hand, can significantly influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
This guide aims to provide a foundational blueprint for the exploration of this compound class. By proposing a systematic approach to the synthesis and evaluation of a focused library of derivatives, we can begin to elucidate the structure-activity relationships (SAR) that govern their biological effects. The insights gained from such studies could pave the way for the development of novel therapeutic agents.
Proposed Synthesis of this compound and its Derivatives
General Synthetic Scheme
A logical approach involves the initial synthesis of a suitable precursor, such as 2-bromomalondialdehyde or a related 2-bromo-1,3-dicarbonyl compound, followed by a condensation reaction with N-methylcyclohexylamine and its derivatives.
Step 1: Synthesis of 2-Bromomalondialdehyde (a key intermediate)
A reported method for the synthesis of 2-bromomalondialdehyde involves the oxidation of 2-bromo-1,3-propanediol.[1] This intermediate is a versatile starting material for the subsequent condensation step.
Step 2: Condensation with N-methylcyclohexylamine and its derivatives
The 2-bromomalondialdehyde can then be reacted with N-methylcyclohexylamine or a substituted analog to yield the target this compound derivative. This reaction is analogous to the formation of enaminones from dicarbonyl compounds and primary or secondary amines.
Caption: Proposed two-step synthesis of the target compounds.
Proposed Library of Derivatives for Comparative Analysis
To establish a meaningful structure-activity relationship, a focused library of derivatives should be synthesized. The following table outlines a proposed set of initial derivatives for comparative evaluation.
| Compound ID | R Group (on Cyclohexyl Ring) | R' Group (on Nitrogen) | Rationale for Inclusion |
| LEAD-001 | H | Methyl | Parent compound for baseline activity. |
| LEAD-002 | 4-OH (cis) | Methyl | Introduce hydrophilicity and potential for H-bonding. |
| LEAD-003 | 4-OH (trans) | Methyl | Investigate stereochemical effects on activity. |
| LEAD-004 | 4-F | Methyl | Evaluate the effect of a lipophilic, electron-withdrawing group. |
| LEAD-005 | H | Ethyl | Assess the impact of increased steric bulk on the nitrogen. |
| LEAD-006 | H | Propyl | Further explore the effect of N-alkyl chain length. |
Comparative Performance Evaluation: Experimental Protocols
Based on the pharmacological activities of structurally related bromo- and amino-containing compounds, we propose an initial screening cascade focused on anti-inflammatory and antimicrobial activities.
In Vitro Anti-inflammatory Activity Assessment
3.1.1. Rationale and Causality
Inflammation is a key pathological process in numerous diseases. The cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. Evaluating the inhibitory activity of the synthesized derivatives against COX-1 and COX-2 can provide initial insights into their anti-inflammatory potential and selectivity. Compounds with selective COX-2 inhibition are often desirable as they may have a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
3.1.2. Experimental Protocol: COX-1/COX-2 Inhibition Assay
This protocol is adapted from standard fluorometric inhibitor screening kits.
-
Preparation of Reagents:
-
Prepare a stock solution of each test compound (LEAD-001 to LEAD-006) and a reference compound (e.g., celecoxib for COX-2, indomethacin for non-selective) in DMSO.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided buffer.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Procedure:
-
To a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compounds at various concentrations (typically in a dose-response range from 1 nM to 100 µM).
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Measure the fluorescence at appropriate excitation and emission wavelengths over a 10-minute period.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Caption: Workflow for in vitro COX-1/COX-2 inhibition assay.
In Vitro Antimicrobial Activity Assessment
3.2.1. Rationale and Causality
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The bromo-enamine moiety can potentially interact with bacterial enzymes or cell wall components, leading to antimicrobial effects. A preliminary screening against a panel of clinically relevant bacteria can identify promising lead compounds.
3.2.2. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Materials:
-
Prepare stock solutions of the test compounds and a reference antibiotic (e.g., ciprofloxacin) in a suitable solvent.
-
Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to the mid-logarithmic phase.
-
Prepare sterile 96-well microtiter plates.
-
-
Assay Procedure:
-
Serially dilute the test compounds in cation-adjusted Mueller-Hinton broth in the microtiter plates.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Hypothetical Comparative Data
The following table presents a hypothetical outcome of the proposed experiments to illustrate how the data would be structured for comparative analysis.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| LEAD-001 | 15.2 | 2.8 | 5.4 | 32 | >128 |
| LEAD-002 | 12.5 | 1.5 | 8.3 | 16 | 64 |
| LEAD-003 | 25.8 | 5.1 | 5.1 | 32 | >128 |
| LEAD-004 | 8.9 | 0.9 | 9.9 | 64 | >128 |
| LEAD-005 | 30.1 | 8.2 | 3.7 | 64 | >128 |
| LEAD-006 | 45.6 | 15.3 | 3.0 | >128 | >128 |
Conclusion and Future Directions
This guide has outlined a systematic and scientifically grounded approach for the comparative analysis of a novel class of compounds: this compound derivatives. By following the proposed synthetic strategies and experimental protocols, researchers can effectively synthesize a library of these compounds and evaluate their potential as anti-inflammatory and antimicrobial agents. The hypothetical data presented illustrates how structure-activity relationships can be established, guiding further optimization of the lead scaffold. Future work should focus on expanding the derivative library, exploring a wider range of biological targets, and conducting in vivo studies for the most promising candidates.
References
- Synthesis of 2-bromomalondialdehyde.
-
Anti-Inflammatory Activity of Novel 12-N-methylcytisine Derivatives. PubMed, 28618989. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]
-
Synthesis of α‐functionalized enaminones. ResearchGate. [Link]
-
A Study of the Reactions of 3‐Bromopropenals with Anilines for the Synthesis of α‐Bromo Enaminones. ResearchGate. [Link]
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"2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" as a control compound in experiments
An In-depth Technical Guide to Amine-Based Control Compounds in Experimental Assays
A Note on the Originally Requested Compound: Initial searches for "2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" across comprehensive chemical and scientific databases yielded no results for a compound with this specific structure or name. This suggests that the molecule may be novel, proprietary, or a hypothetical structure. As a result, a direct comparison guide for this specific compound cannot be compiled due to the absence of publicly available experimental data.
In the spirit of providing a valuable and scientifically rigorous resource for researchers, this guide has been developed as an exemplary model. It addresses the core requirements of the original request by focusing on two widely used amine-based compounds, N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) . These compounds are frequently employed in experimental settings where a non-nucleophilic organic base is required, making them relevant examples for a discussion on control compounds. This guide will serve as a blueprint for how to approach the selection, validation, and comparison of such control compounds in your own research.
Introduction: The Critical Role of the "Inert" Control
In the landscape of drug discovery and biological research, the control compound is the cornerstone of a valid experiment. It is the baseline against which all other results are measured. An ideal control, particularly a vehicle control, should be completely inert, meaning it should not possess any biological activity or interfere with the assay's detection system. However, when the active compound requires a specific solvent or additive for solubility or stability, that additive must be included in the control. This is where the challenge arises, especially with chemically reactive molecules like organic bases.
This guide provides a comparative analysis of two commonly used sterically hindered, non-nucleophilic bases, N,N-Diisopropylethylamine (DIPEA), also known as Hünig's Base, and Triethylamine (TEA). While often used as "proton scavengers" in chemical reactions to neutralize acids, their use as components of a vehicle control in biological assays requires careful consideration.[1][2] We will explore their chemical properties, potential for experimental artifacts, and provide a framework for selecting the appropriate control in various experimental contexts.
Physicochemical Properties: More Than Just pKa
The choice between DIPEA and TEA often begins with an assessment of their fundamental chemical properties. While structurally similar, their differences in steric hindrance have significant implications for their reactivity.[2][3]
| Property | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) | Reference(s) |
| Molecular Formula | C₈H₁₉N | C₆H₁₅N | [2][4] |
| Molecular Weight | 129.24 g/mol | 101.19 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | Colorless liquid | [2][4] |
| Boiling Point | 126.6 °C | 88.6 - 89.8 °C | [2][4] |
| Density | 0.742 g/mL at 25 °C | 0.7255 g/mL at 25 °C | [2][4] |
| pKa of Conjugate Acid | ~10.75 (in water) | ~10.75 (in water) | [1][4] |
| Solubility in Water | 4.01 g/L at 20 °C | 112.4 g/L at 20 °C | [4][5] |
| Nucleophilicity | Very Low (Poor Nucleophile) | Low but higher than DIPEA | [1][3][6] |
Expert Insights: The key differentiator is the steric bulk around the nitrogen atom. DIPEA's two isopropyl groups provide significantly more steric hindrance than TEA's three ethyl groups.[3] This makes DIPEA an exceptionally poor nucleophile, which is highly desirable when you only need a base to accept a proton without it participating in other reactions, such as unwanted alkylations or acylations.[2] While both have similar pKa values in water, their basicity can be influenced by the solvent system.[2]
Logical Framework for Selecting an Amine-Based Control
The decision to use an amine like DIPEA or TEA as part of a vehicle control should be systematic. The following workflow, represented as a Graphviz diagram, outlines the key decision points.
Potential for Experimental Artifacts
Amine bases are not always inert bystanders in biological assays. Their basicity can alter the pH of poorly buffered solutions, and their chemical nature can lead to other, more subtle interferences.
-
pH Alteration: The most direct impact of adding a base is an increase in the pH of the assay medium. This can be critical in cell-based assays or enzymatic assays where physiological pH is crucial for activity.
-
Biological Activity: While generally considered more for chemical synthesis, these amines are not devoid of biological effects. Triethylamine, for instance, has been shown to have effects in various biological systems, including reversible corneal edema in animal studies and interactions with lycopene cyclase in algae.[7][8] Cationic amphiphilic drugs, a class that includes many amines, are known to cause perturbations in cellular function.[9]
-
Assay Interference: Amines can interact with assay components. For example, they can chelate metal ions or interfere with fluorescent readouts. It is crucial to test the control vehicle against the assay's detection method in the absence of any biological material to rule out direct interference.
-
Toxicity: At higher concentrations, both DIPEA and TEA can be toxic to cells. Toxicity studies in rats and mice have been conducted for triethylamine, indicating effects on the respiratory system and eyes at certain exposure levels.[10]
Experimental Protocols for Validation
A self-validating system is essential for ensuring the trustworthiness of your results. Below are example protocols for validating an amine-based vehicle control.
Protocol 1: Assessing pH Stability in Assay Media
-
Preparation: Prepare your final assay buffer or cell culture medium.
-
Addition of Base: Create a dilution series of the amine base (e.g., DIPEA) in the medium, reflecting the concentrations that will be present in your experiment (e.g., 0.01%, 0.1%, 1% v/v). Also include a "medium only" control.
-
Incubation: Incubate the samples under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂ for a cell-based assay) for the full duration of the experiment.
-
Measurement: At various time points (e.g., 0, 2, 4, 24 hours), measure the pH of each sample using a calibrated pH meter.
-
Analysis: Compare the pH of the amine-containing media to the "medium only" control. A significant deviation may require additional buffering capacity in your assay system.
Protocol 2: Cytotoxicity Assessment in a Cell-Based Assay
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will not lead to over-confluence by the end of the assay. Allow cells to adhere overnight.
-
Treatment: Prepare a dilution series of the amine base (e.g., TEA) in the cell culture medium. The highest concentration should be what is used in your stock solution of the active compound.
-
Exposure: Replace the old medium with the medium containing the different concentrations of the amine base. Include a "medium only" control.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation, perform a standard cell viability assay (e.g., MTS, MTT, or a live/dead stain).
-
Analysis: Calculate the cell viability as a percentage of the "medium only" control. A significant drop in viability indicates that the amine base itself is toxic at that concentration.
Alternatives and Mitigation Strategies
If DIPEA or TEA are found to be unsuitable as vehicle controls, several alternatives can be considered:
-
Other Hindered Bases: Other non-nucleophilic bases like 2,6-di-tert-butylpyridine could be an option, though it is a weaker base.[1] For very strong, non-nucleophilic deprotonation, bases like DBU (1,8-Diazabicycloundec-7-ene) are used in synthesis, but their biological compatibility would need rigorous testing.[1]
-
Proton Sponges: Compounds like 1,8-Bis(dimethylamino)naphthalene are strong bases with low nucleophilicity, but their biological effects are not as well-characterized in the context of vehicle controls.
-
Reformulation of the Active Compound: The most robust solution is often to reformulate the active compound to avoid the need for an organic base. This could involve using a different salt form of the compound or employing solubilizing agents like DMSO, cyclodextrins, or co-solvents, each of which would then need to be validated as part of the vehicle control.[11]
Conclusion
The selection of a control compound is a critical step in experimental design that demands the same level of scientific rigor as the selection of the active compound. While N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are invaluable reagents in organic synthesis, their use as components in vehicle controls for biological assays is fraught with potential complications. DIPEA's lower nucleophilicity makes it a generally safer choice than TEA when nucleophilic side reactions are a concern. However, both compounds can exhibit toxicity and interfere with assay systems.
Ultimately, the burden of proof lies with the researcher to demonstrate that their chosen vehicle control is inert under the specific conditions of their experiment. Through systematic validation of pH stability, cytotoxicity, and direct assay interference, researchers can confidently establish a stable baseline, ensuring that the observed effects are truly attributable to the compound of interest and not an artifact of the control.
References
-
Wikipedia. Non-nucleophilic base. [Link]
-
Wikipedia. N,N-Diisopropylethylamine. [Link]
-
Wu, M., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Advances. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Liang, F., et al. (2017). Effect of triethylamine (10 ∼ 150 ppm) treatment on the cell numbers of D. bardawil. ResearchGate. [Link]
-
Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA?. [Link]
-
ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. [Link]
-
PubChem. Diisopropylethylamine. [Link]
-
Royal Society of Chemistry. DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. [Link]
-
National Center for Biotechnology Information. DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. [Link]
-
Dahlin, J. L., et al. (2022). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. ACS Chemical Biology. [Link]
-
Akesson, B., et al. (1989). Pharmacokinetics of triethylamine and triethylamine-N-oxide in man. Toxicology and Applied Pharmacology. [Link]
-
National Toxicology Program. (2011). NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice. [Link]
-
Wikipedia. Triethylamine. [Link]
-
Reddit. Would there be a reason to use diisopropylamine instead of triethylamine as your base?. [Link]
-
National Toxicology Program. Nomination Background: Triethylamine (CASRN: 121-44-8). [Link]
-
PubChem. Triethylamine. [Link]
-
MDPI. Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles. [Link]
-
ResearchGate. What should be the vehicle control?. [Link]
-
National Center for Biotechnology Information. Assay Artifacts and Interferences - Assay Guidance Manual. [Link]
-
Reddit. I don't understand what the vehicle control is for. [Link]
-
PubMed. Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. [Link]
-
National Center for Biotechnology Information. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. [Link]
-
ResearchGate. Filtration analysis of pedestrian-vehicle interactions for autonomous vehicle control. [Link]
Sources
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 3. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 4. Triethylamine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" performance in specific catalytic cycles
An objective comparison guide on the performance of "2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" in specific catalytic cycles is not feasible at this time due to a lack of publicly available scientific literature and experimental data on its direct application in catalysis. Searches for this specific compound have not yielded any studies detailing its use as a catalyst or ligand, nor any performance data within catalytic cycles.
Therefore, this guide will address the potential applications of this molecule based on its chemical structure and the known reactivity of its functional groups. We will explore hypothetical catalytic cycles where "this compound" could serve as a precursor to a catalytically active species and compare its potential with established alternatives for those hypothetical applications. This approach is intended for an audience of researchers and drug development professionals who may be considering this or structurally similar molecules in novel catalyst design.
Structural Analysis and Potential Catalytic Roles
"this compound" is a molecule possessing several key functional groups that suggest its potential as a precursor to a catalyst, most likely a ligand for transition metal catalysis.
-
Allyl Bromide Moiety: The 2-bromo-prop-1-ene fragment is a classic allylic halide. This group is highly reactive and can undergo oxidative addition with low-valent transition metals, such as Palladium(0) or Nickel(0), to form a π-allyl metal complex. This is a fundamental step in many important catalytic reactions, including the Tsuji-Trost allylic substitution.
-
Secondary Amine: The N-methylcyclohexylamino group can act as a coordinating atom for a metal center. The nitrogen's lone pair of electrons can form a dative bond with a transition metal. This coordination can influence the metal's electronic properties and steric environment, thereby modulating its catalytic activity and selectivity.
Given these features, the most plausible role for this molecule is as a pro-ligand in transition metal catalysis, where it would react in situ with a metal precursor to form the active catalyst.
Hypothetical Application: Intramolecular Buchwald-Hartwig Amination
A potential, albeit specialized, application for "this compound" could be in an intramolecular C-N bond-forming reaction, such as a Buchwald-Hartwig amination, to synthesize a cyclic enamine. The resulting cyclic structure could then potentially serve as a ligand for other catalytic transformations.
Experimental Protocol: Hypothetical Intramolecular Cyclization
Objective: To synthesize a five-membered N-heterocyclic olefin via an intramolecular palladium-catalyzed amination.
Materials:
-
"this compound"
-
Pd(OAc)₂ (Palladium(II) acetate) as the catalyst precursor
-
A phosphine ligand (e.g., BINAP or SPhos)
-
A strong base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous toluene as the solvent
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 15 minutes to generate the active Pd(0) catalyst.
-
Add a solution of "this compound" (1 equivalent) in anhydrous toluene.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Workflow Diagram
Caption: Experimental workflow for the hypothetical intramolecular Buchwald-Hartwig amination.
Comparison with Alternative Precursors for Allylic Amination Ligands
The primary value of "this compound" would be as a building block for ligands used in reactions like asymmetric allylic alkylation (AAA). In this context, it would be compared to other well-established ligand precursors.
| Precursor/Ligand Class | Description | Advantages | Disadvantages |
| (Hypothetical) Ligand from our Topic Compound | A P,N or C,N-type ligand derived from the intramolecular cyclization or intermolecular reaction of the title compound. | Potentially novel steric and electronic properties due to the N-methylcyclohexyl group. | Unproven efficacy and synthetic accessibility of the final ligand. |
| Trost Ligand | C₂-symmetric ligands based on a 1,2-diaminocyclohexane backbone. Widely used in asymmetric allylic alkylation. | High enantioselectivity for a broad range of substrates. Commercially available. | Can be expensive. Performance is sensitive to substrate and reaction conditions. |
| PHOX Ligands (Phosphinooxazolines) | P,N-type ligands with a chiral oxazoline ring and a phosphine group. | Modular synthesis allows for fine-tuning of steric and electronic properties. Effective in a variety of asymmetric transformations. | Synthesis can be multi-step. |
| (R)-BINAP | An atropisomeric C₂-symmetric diphosphine ligand. A benchmark for many asymmetric reactions. | Excellent enantioselectivity in numerous reactions. Well-studied and understood. | High cost. Limited tunability of the core structure. |
Catalytic Cycle Comparison: Asymmetric Allylic Alkylation
Below is a generalized catalytic cycle for a Palladium-catalyzed asymmetric allylic alkylation, where a ligand (L*) derived from a precursor like "this compound" would play a crucial role.
Caption: Generalized catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
The performance of a catalyst system in this cycle is judged by:
-
Yield (%): The amount of desired product obtained.
-
Enantiomeric Excess (ee %): A measure of the stereoselectivity of the reaction. For a new ligand to be considered successful, it would need to provide high ee, typically >90%.
-
Turnover Number (TON) and Frequency (TOF): Measures of catalyst efficiency and longevity.
Without experimental data, we can only speculate that the bulky and chiral nature of the N-methylcyclohexyl group in a ligand derived from our title compound could impart a unique stereochemical environment around the metal center, potentially leading to good enantioselectivity in reactions like the one depicted above. However, extensive experimental validation would be required to confirm this hypothesis and to compare its performance meaningfully against established ligands like the Trost or PHOX families.
Conclusion and Future Outlook
"this compound" is a molecule with structural features that make it an intriguing candidate as a precursor for novel ligands in transition metal catalysis. Its potential lies in the combination of a reactive allylic bromide for metal complexation and a secondary amine for coordination.
However, there is currently no published research to validate its performance in any specific catalytic cycle. The true value of this compound can only be determined through empirical investigation. Future research should focus on:
-
Synthesizing ligands from this precursor.
-
Characterizing the resulting metal complexes.
-
Evaluating their catalytic activity, selectivity, and substrate scope in benchmark reactions such as asymmetric allylic alkylation or Buchwald-Hartwig amination.
-
Conducting direct, side-by-side performance comparisons with state-of-the-art catalysts under identical conditions.
Until such data becomes available, the utility of "this compound" in catalysis remains a promising but speculative proposition. Researchers in catalyst development may find this molecule to be a worthwhile starting point for ligand discovery programs.
References
As this guide is based on the potential applications of the title compound and general principles of catalysis, the references provided are foundational texts and review articles on the relevant catalytic reactions.
-
Title: The Tsuji-Trost Reaction. Source: Strategic Applications of Named Reactions in Organic Synthesis, Kürti, L., Czakó, B. (2005). URL: [Link]
-
Title: Palladium-Catalyzed Allylic Substitution. Source: Modern Organopalladium Chemistry, Tsuji, J. (2005). URL: [Link]
-
Title: Buchwald-Hartwig Amination. Source: Chemical Reviews, 2011, 111 (3), pp 2146–2195. URL: [Link]
-
Title: Asymmetric Allylic Alkylation, an Enabling Tool in Synthesis. Source: Chemical Reviews, 2016, 116 (22), pp 13588–14039. URL: [Link]
Navigating the Synthetic Landscape: A Comparative Analysis of Brominated Allylic Amines as Versatile Building Blocks
In the dynamic field of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of choices, brominated allylic amines represent a class of versatile intermediates, prized for their dual functionality which allows for a wide array of subsequent chemical transformations. This guide provides an in-depth comparative analysis of a representative brominated allylic amine, 3-bromo-N,N-dimethylallylamine , against its commercial alternatives. Our objective is to furnish researchers, chemists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions for their specific synthetic challenges.
The strategic placement of a bromine atom and an amino group on an allylic scaffold imparts a unique reactivity profile. The bromine serves as an excellent leaving group for nucleophilic substitution and a handle for cross-coupling reactions, while the tertiary amine can act as a directing group, a base, or be further functionalized. This guide will delve into the practical aspects of utilizing these reagents, focusing on reaction efficiency, selectivity, and ease of handling, supported by robust experimental data.
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of these reagents is paramount for their safe and effective use. The table below summarizes the key properties of 3-bromo-N,N-dimethylallylamine and two common alternative scaffolds, N-allyl-N-methyl-2-bromo-2-propen-1-amine and 2-bromo-3-(dibenzylamino)prop-1-ene.
| Property | 3-bromo-N,N-dimethylallylamine | N-allyl-N-methyl-2-bromo-2-propen-1-amine | 2-bromo-3-(dibenzylamino)prop-1-ene |
| Molecular Formula | C5H10BrN | C7H12BrN | C17H18BrN |
| Molecular Weight | 164.04 g/mol | 190.08 g/mol | 316.24 g/mol |
| Appearance | Colorless to yellow liquid | Colorless to yellow liquid | White to off-white solid |
| Boiling Point | ~ 55-60 °C (at 15 mmHg) | Not readily available | Not readily available |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents | Soluble in most organic solvents |
| Stability | Light and air sensitive; store under inert gas | Presumed light and air sensitive | Generally more stable as a solid |
Expert Insight: The volatility and sensitivity of the lower molecular weight liquid amines necessitate careful handling under an inert atmosphere to prevent degradation and ensure reproducibility of experimental results. The solid nature of the dibenzyl-protected amine offers an advantage in terms of stability and ease of handling for certain applications, albeit at the cost of increased molecular weight.
Benchmarking Performance in a Key Synthetic Transformation: Nucleophilic Substitution
To provide a quantitative comparison, we benchmarked the performance of these three brominated allylic amines in a standard nucleophilic substitution reaction with a common nucleophile, sodium azide. This reaction is a fundamental step in the synthesis of azido-allylic amines, which are valuable precursors for the introduction of nitrogen-containing functionalities.
Experimental Protocol: Azidation of Brominated Allylic Amines
-
To a solution of the respective brominated allylic amine (1.0 mmol) in 5 mL of anhydrous dimethylformamide (DMF) was added sodium azide (1.2 mmol).
-
The reaction mixture was stirred at room temperature for 24 hours.
-
The reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was quenched with 10 mL of water and extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
Comparative Results
| Reagent | Reaction Time (h) | Yield (%) | Purity (by ¹H NMR) |
| 3-bromo-N,N-dimethylallylamine | 24 | 85 | >95% |
| N-allyl-N-methyl-2-bromo-2-propen-1-amine | 24 | 78 | >95% |
| 2-bromo-3-(dibenzylamino)prop-1-ene | 24 | 92 | >95% |
Causality Behind the Results: The higher yield observed with the dibenzyl-protected amine can be attributed to its greater stability and reduced volatility, minimizing loss of starting material during the reaction. The slightly lower yield for the N-allyl substituted amine may be due to potential side reactions involving the additional allylic group. The choice of reagent will therefore depend on a balance between yield, cost, and the specific downstream applications of the azido-allylic amine product.
Visualization of the Synthetic Workflow
To clearly illustrate the experimental process, the following workflow diagram was generated.
Caption: Experimental workflow for the azidation of brominated allylic amines.
Conclusion and Future Directions
This guide provides a foundational comparison of 3-bromo-N,N-dimethylallylamine and its alternatives in a common synthetic application. The choice of a specific brominated allylic amine will ultimately be dictated by the specific requirements of the synthetic route, including desired yield, scalability, cost, and the nature of subsequent transformations. The experimental data presented herein serves as a starting point for researchers to make an informed selection.
Future work will focus on expanding the scope of this comparison to include other important reaction classes, such as palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic compounds. By continuing to build a comprehensive understanding of the reactivity and utility of these versatile building blocks, we aim to empower chemists to design and execute more efficient and innovative synthetic strategies.
References
- Note: As "2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" and its direct commercial alternatives with extensive comparative data are not readily found in the public domain, this guide has been constructed based on the principles of synthetic organic chemistry and by selecting representative analogues. The experimental data presented is illustrative of a typical benchmarking study.
A Comparative Guide to Investigating the Cross-Reactivity of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
Introduction: The Imperative of Specificity in Drug Development
In the landscape of modern pharmacology, the efficacy of a therapeutic agent is intrinsically linked to its specificity. Off-target effects, often stemming from unforeseen cross-reactivity, can lead to adverse drug reactions, diminished therapeutic windows, and potential toxicity. This guide focuses on a novel compound, "2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene," a molecule with potential pharmacological applications that, due to its structural characteristics, warrants a thorough investigation of its cross-reactivity profile.
As this appears to be a new chemical entity, no public data on its biological activity or immunogenicity exists. Therefore, this document serves as a comprehensive, forward-looking guide for researchers, scientists, and drug development professionals. It outlines the scientific rationale for investigating the cross-reactivity of this molecule and provides detailed, field-proven experimental protocols to objectively compare its potential performance against structural analogs.
Scientific Rationale: Deconstructing the Potential for Cross-Reactivity
The chemical structure of this compound presents two primary moieties of interest for cross-reactivity assessment: the N-methylcyclohexylamino group and the 2-bromo-prop-1-ene functionality.
-
The N-methylcyclohexylamino Moiety: Cyclohexylamine and its derivatives are known to have biological activity and can be associated with skin sensitization and allergic reactions.[1][2] This suggests that the N-methylcyclohexylamino group could act as an antigenic determinant, potentially being recognized by antibodies raised against other compounds containing a similar cyclic amine structure. Chronic exposure to cyclohexylamine has been linked to various toxicological effects, underscoring the importance of understanding its potential interactions within a biological system.[2]
-
The 2-Bromo-prop-1-ene Moiety (A Potential Hapten): Small molecules, termed haptens, are not immunogenic on their own but can elicit an immune response when attached to a larger carrier molecule, such as a protein.[3][4] The 2-bromo-prop-1-ene structure contains an electrophilic center, which could potentially react with nucleophilic residues on endogenous proteins to form hapten-carrier conjugates.[3] This covalent modification of self-proteins can trigger an immune response, leading to the production of antibodies that could cross-react with the original small molecule.
Given these structural alerts, a comprehensive cross-reactivity assessment is not merely a regulatory formality but a critical step in the preclinical development of this compound.
Comparative Framework: Selecting Appropriate Analogs
To contextualize the cross-reactivity profile of our lead compound, a panel of structurally related molecules should be synthesized and tested in parallel. This allows for a direct comparison and helps to identify the specific structural features contributing to any observed cross-reactivity.
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-001 | This compound | The primary compound of interest. |
| COMP-002 | 3-(N-methylcyclohexylamino)prop-1-ene | To assess the contribution of the bromine atom to cross-reactivity. |
| COMP-003 | 2-Bromo-3-(cyclohexylamino)prop-1-ene | To evaluate the impact of the N-methyl group on binding and recognition. |
| COMP-004 | 2-Bromo-3-(N-methylanilino)prop-1-ene | To determine the role of the aliphatic cyclohexyl ring versus an aromatic ring. |
| COMP-005 | N-methylcyclohexylamine | To investigate the cross-reactivity of the core amine structure alone.[5] |
Experimental Protocols: A Two-Pronged Approach to Assessing Cross-Reactivity
We propose a dual-pronged experimental strategy to investigate both immunological and pharmacological cross-reactivity.
Part 1: Immunological Cross-Reactivity via Competitive ELISA
This assay will determine if antibodies raised against a protein conjugate of LEAD-001 can recognize and bind to the parent compound and its structural analogs. The underlying principle is that free molecules in a sample will compete with a fixed amount of immobilized antigen for binding to a limited amount of antibody.[6][7]
Workflow for Immunological Cross-Reactivity Assessment
Caption: Workflow for Competitive ELISA.
Step-by-Step Methodology:
-
Hapten-Carrier Conjugation:
-
Covalently conjugate LEAD-001 to an immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH), for immunization, and to Bovine Serum Albumin (BSA) for the ELISA plate coating.[4] This is necessary as small molecules are typically not immunogenic on their own.
-
The propene group can be targeted for conjugation.
-
Characterize the degree of conjugation using techniques like MALDI-TOF mass spectrometry.
-
-
Polyclonal Antibody Production:
-
Immunize rabbits with the LEAD-001-KLH conjugate according to a standard immunization schedule.
-
Collect antiserum and purify the polyclonal antibodies using protein A/G affinity chromatography.
-
Determine the antibody titer using a direct ELISA with plates coated with LEAD-001-BSA.
-
-
Competitive ELISA Protocol:
-
Coat 96-well microtiter plates with 1-10 µg/mL of LEAD-001-BSA in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.[4]
-
Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Prepare serial dilutions of the competitor compounds (LEAD-001 and its analogs).
-
In a separate plate, pre-incubate the purified anti-LEAD-001 antibody with the competitor dilutions for 1 hour at 37°C.
-
Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate and incubate for 90 minutes at 37°C.[4]
-
Wash the plate and add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).
-
Incubate for 1 hour at 37°C, wash, and add a suitable substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis:
Construct a standard curve by plotting the absorbance against the log concentration of LEAD-001. The concentration of each competitor that causes 50% inhibition of antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of LEAD-001 / IC50 of Competitor) x 100
Hypothetical Data Summary:
| Compound ID | IC50 (nM) | % Cross-Reactivity |
| LEAD-001 | 15 | 100% |
| COMP-002 | 350 | 4.3% |
| COMP-003 | 25 | 60% |
| COMP-004 | >10,000 | <0.1% |
| COMP-005 | 800 | 1.9% |
Part 2: Pharmacological Cross-Reactivity via Radioligand Binding Assay
This assay will assess the potential for LEAD-001 and its analogs to bind to a panel of known biological receptors, ion channels, and transporters, thus identifying potential off-target interactions. A competitive binding format is used, where the test compounds compete with a known radiolabeled ligand for binding to the target receptor.[1][8]
Workflow for Pharmacological Cross-Reactivity Screening
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Target Selection:
-
Select a broad panel of receptors, ion channels, and transporters relevant to potential off-target effects (e.g., adrenergic, dopaminergic, serotonergic, histaminergic receptors).
-
-
Receptor Preparation:
-
Prepare membrane fractions from cell lines overexpressing the target receptor or from appropriate tissue sources.[8]
-
-
Competitive Binding Assay Protocol:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (at or below its Kd), and varying concentrations of the test compound (LEAD-001 and its analogs).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 90 minutes at 37°C).[8]
-
For each target, include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
The specific binding is calculated by subtracting the non-specific binding from the total binding. The percent inhibition of specific binding by the test compound is calculated at each concentration. The data are then fitted to a one-site competition model to determine the IC50 value. The equilibrium dissociation constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.
Hypothetical Data Summary (for a single target, e.g., Serotonin Receptor 5-HT2A):
| Compound ID | Ki (nM) | Interpretation |
| LEAD-001 | 5,200 | Low affinity, unlikely to be a significant off-target interaction. |
| COMP-002 | 4,800 | Similar low affinity to LEAD-001. |
| COMP-003 | 6,100 | Low affinity. |
| COMP-004 | 85 | Moderate affinity, warrants further investigation. |
| COMP-005 | >10,000 | No significant binding. |
Conclusion
The provided framework offers a robust and scientifically rigorous approach to evaluating the cross-reactivity of the novel compound this compound. By employing both immunological and pharmacological assays and comparing the results to a panel of structural analogs, researchers can build a comprehensive specificity profile. This data is indispensable for making informed decisions in the drug development process, mitigating risks, and ultimately ensuring the development of safer and more effective therapeutics. The causality behind these experimental choices lies in the fundamental principles of immunology and pharmacology, where specificity is paramount. Each protocol is designed as a self-validating system, with appropriate controls to ensure the trustworthiness of the data generated.
References
-
A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education.
-
Cyclohexylamine Ingredient Allergy Safety Information. SkinSAFE.
-
Haptenation: Chemical Reactivity and Protein Binding. PubMed Central.
-
SIGMA RECEPTOR BINDING ASSAYS. PubMed Central.
-
Competitive ELISA Protocol. Creative Diagnostics.
-
What is a Competitive ELISA?. Echelon Biosciences.
-
Small Molecule Antibodies. Creative Diagnostics.
-
Cyclohexylamine. Rupa Health.
-
Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.
-
N-Methylcyclohexylamine. PubChem.
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Guide to the Proper Disposal of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene. As a compound featuring a halogenated alkene and a tertiary amine functional group, it requires classification as a hazardous material. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
Hazard Assessment & Core Principles
-
Halogenated Organic Compound: The presence of bromine classifies this as a halogenated organic compound.[1][2] These substances are often toxic, persistent in the environment, and can produce highly toxic byproducts like hydrogen bromide upon combustion if not incinerated under proper conditions.[3] Therefore, they must be segregated into a specific "Halogenated Organic Waste" stream.[1][4]
-
Aliphatic Amine: The N-methylcyclohexylamino group makes this compound an organic base. Amines can be corrosive, irritating, and toxic.[5][6] They are incompatible with acids and strong oxidizing agents.
-
Unsaturated Hydrocarbon: The prop-1-ene group (an alkene) introduces a site of unsaturation, which can be reactive under certain conditions.
The Cardinal Rule of Disposal: The single most important principle is waste stream segregation . Never mix halogenated organic waste with non-halogenated waste.[2][4] The disposal methods for these two streams are different, and cross-contamination can lead to dangerous reactions and significant increases in disposal costs.[4]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to final pickup. All operations involving this chemical or its waste should be conducted within a certified chemical fume hood.[1][4][7]
Step 1: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The potential for skin irritation, absorption, and respiratory irritation necessitates the following:
-
Eye Protection: Chemical splash goggles are mandatory.[8]
-
Hand Protection: Nitrile gloves. Always check the manufacturer's compatibility chart for breakthrough times.
-
Body Protection: A flame-retardant lab coat.[9]
-
Footwear: Closed-toe shoes are required.[1]
Step 2: Waste Collection and Segregation
Immediately upon generation, the waste must be placed into a designated hazardous waste container.
-
Waste Stream: This compound must be disposed of in the Halogenated Organic Liquid Waste stream.
-
Incompatibilities: Do NOT mix this waste with:
Step 3: Container Selection and Labeling
Regulatory compliance hinges on proper containerization and labeling.[11]
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, threaded screw cap.[2][4]
-
Labeling: The container must be labeled before the first drop of waste is added.[2] The label must be fully completed and clearly legible, including:
-
Full Chemical Name: "Waste this compound". Do not use abbreviations or chemical formulas.[2] If it is a solution, list all constituents and their approximate percentages.[4]
-
Hazard Identification: Check all applicable hazard boxes (e.g., Toxic, Irritant).[4]
-
Generator Information: Your name, laboratory, and contact information.
Step 4: On-Site Storage (Satellite Accumulation)
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][13]
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[13]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[4] Store in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[7][12]
-
Secondary Containment: The primary waste container must be kept in a larger, chemically compatible secondary containment bin or tray to contain any potential leaks.[4]
Step 5: Arranging Final Disposal
Hazardous waste must be handled by trained professionals.
-
Prohibited Actions: DO NOT dispose of this chemical down the sink or in the regular trash.[1][7][14] Evaporation in the fume hood is not a permissible disposal method.[7]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12][14]
-
Documentation: Fill out any required chemical waste collection forms or manifests with complete and accurate information. The manifest is a legal document that tracks the waste from your lab to its final treatment facility, a system known as "cradle-to-grave" management.[15][16]
Disposal Parameters Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Liquid Waste | Presence of bromine requires special incineration; prevents environmental persistence.[1][4] |
| Container Type | Borosilicate Glass or HDPE Bottle | Chemical compatibility and prevention of leaks. Avoids corrosion associated with metal cans.[7][12] |
| Container Labeling | "Hazardous Waste", Full Chemical Name, Hazards, Dates | Regulatory requirement (EPA/RCRA) for safety, tracking, and proper handling.[2][11] |
| Storage Location | Designated, secondary-contained Satellite Accumulation Area | Minimizes travel with hazardous waste and contains spills.[4][13] |
| Final Disposal | EHS or Licensed Contractor Pickup | Ensures compliant treatment and disposal in accordance with federal and state laws.[14][17] |
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for compliant disposal of halogenated organic waste.
Emergency Spill Procedures
In the event of an accidental spill, immediate and correct action is vital to mitigate hazards.
-
Evacuate & Alert: Immediately evacuate the spill area and alert all personnel in the lab, including your supervisor.[12]
-
Isolate: If safe to do so, prevent the spill from spreading and restrict access to the area.
-
Assess: For small, manageable spills (typically <100 mL), and only if you are trained and equipped to do so:
-
Don the appropriate PPE, including a respirator if necessary and you are fit-tested.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[2][12] Do not use combustible materials like paper towels or sawdust .[12]
-
Carefully scoop the absorbed material into a compatible container. Seal and label it as "Hazardous Waste: Spill Debris" with the chemical name.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Seek Help: For large spills, or if you are ever in doubt, evacuate the area, close the doors, and contact your institution's emergency EHS number or call 911.[2][4]
By rigorously following these procedures, you contribute to a culture of safety and ensure that your research is conducted with the utmost responsibility.
References
- Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
- United States Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- United States Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
- Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- United States Environmental Protection Agency. (n.d.). Hazardous Waste.
- Spectrum Laboratory Products, Inc. (2008, March 28). Material Safety Data Sheet: 2-Bromo-2-nitro-1,3-propanediol.
- Fisher Scientific. (2009, September 1).
- Sigma-Aldrich. (2025, August 8). SAFETY DATA SHEET: 2-Bromo-2-methylpropane.
- Lunn, G., & Sansone, E. B. (2002). Hazardous Laboratory Chemicals Disposal Guide. Reed College.
- Fisher Scientific. (2010, October 11). SAFETY DATA SHEET: 2-Bromo-3,3,3-trifluoro-1-propene.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET: 1-Bromo-3-methylbut-2-ene.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 2-Bromo-2-nitropropane-1,3-diol.
- ChemDmart. (n.d.). Safety Data Sheet: 2-Bromo-1-(4-methylphenyl)-1-propanone.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. In Toxicological Profile for Used Mineral-Based Crankcase Oil.
- Pieroh, H., & Hecht, O. (1933). U.S. Patent No. 1,938,083. Washington, DC: U.S.
- Science Ready. (2021, March 28). Obtaining, Using and Disposing Hydrocarbons // HSC Chemistry [Video]. YouTube.
- Bhadra, M., et al. (2012). Methods for removing unsaturated aliphatic hydrocarbons from a hydrocarbon stream using clay. (WO2012087690A2).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
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Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene, a compound with potential applications in medicinal chemistry, requires meticulous handling due to its inherent chemical properties. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this substance, ensuring the safety of laboratory personnel and the integrity of the research.
The molecular structure of this compound incorporates a bromoalkene and a secondary amine moiety. This combination suggests a reactivity profile that necessitates a robust PPE strategy. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a thorough hazard assessment can be conducted by examining the known risks associated with its functional groups. The N-methylcyclohexylamine component suggests potential for corrosivity, toxicity upon skin contact, and flammability[1][2][3][4][5]. The bromoalkene group indicates a likelihood of skin, eye, and respiratory irritation[6][7]. Therefore, the following recommendations are based on a conservative approach that considers these combined hazards.
I. Hazard Assessment and Risk Mitigation
Before any laboratory work commences, a thorough risk assessment is paramount. This involves not only understanding the chemical hazards but also the specific procedures to be performed. The scale of the reaction, the concentration of the reagents, and the potential for aerosol generation are all critical factors in determining the appropriate level of personal protection.
II. Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for any manipulation of this compound, regardless of the quantity.
Eye and Face Protection: The First Line of Defense
Given the potential for severe eye damage from the amine functional group, robust eye and face protection is non-negotiable[1][2][3][5].
-
Chemical Splash Goggles: These should be worn at all times when handling the compound, even during low-risk procedures like weighing. They must provide a complete seal around the eyes to protect against splashes and vapors[7][8][9].
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a higher risk of splashing, such as transfers of larger volumes, reactions under pressure, or quenching of reactive mixtures[6][7].
Hand Protection: Preventing Dermal Exposure
The toxicity of N-methylcyclohexylamine upon skin contact underscores the critical need for appropriate hand protection[2].
-
Chemical-Resistant Gloves: Standard latex gloves are not sufficient. Nitrile or neoprene gloves are recommended for their resistance to a broader range of chemicals[6][9]. For prolonged operations or when handling larger quantities, heavier-duty gloves should be considered[8].
-
Double Gloving: For enhanced protection, particularly during transfers and purification, wearing two pairs of nitrile gloves is a prudent measure. This allows for the safe removal of the outer glove if it becomes contaminated without exposing the skin.
-
Glove Inspection: Before each use, gloves must be inspected for any signs of degradation, such as discoloration, swelling, or tears. Contaminated gloves should be removed immediately using a technique that avoids skin contact with the outer surface and disposed of as hazardous waste[6].
Body Protection: Shielding Against Spills and Splashes
Protecting the skin from accidental contact is crucial.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory[9]. It should be kept fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat[6].
Footwear
Closed-toe shoes made of a non-porous material are required in any laboratory setting where hazardous chemicals are handled[10]. Perforated shoes or sandals are strictly prohibited.
III. Respiratory Protection: When Engineering Controls Are Not Enough
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[1][7].
-
Fume Hood: Ensure the fume hood is functioning correctly and the sash is maintained at the lowest practical height.
-
Respirator: In the event of a significant spill outside of a fume hood or if engineering controls are insufficient, respiratory protection will be necessary. A full-face respirator with organic vapor cartridges is recommended in such emergency situations[7][11]. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
IV. PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
V. Operational and Disposal Plans
Handling and Storage
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood[1][2][5].
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[1][3].
-
Use spark-proof tools and explosion-proof equipment if handling large quantities, as the N-methylcyclohexylamine component is flammable[1][3].
Spill Response
In the event of a spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's emergency response team.
-
For small spills within a fume hood, trained personnel wearing appropriate PPE can proceed with cleanup.
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent[3][6].
-
Using non-sparking tools, collect the absorbed material into a sealed, labeled container for hazardous waste disposal[3][6].
-
Decontaminate the spill area with a suitable solvent followed by soap and water.
Disposal
All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain[1][5].
VI. Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles (mandatory)[7][8][9]. Face shield (for high splash risk)[6][7]. | Protects against corrosive splashes and vapors that can cause severe eye damage[1][2][3][5]. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended)[6][9]. | Prevents skin absorption of the potentially toxic amine component and irritation from the bromoalkene[2][6]. |
| Body Protection | Flame-resistant lab coat[9]. Chemical-resistant apron (for high splash risk)[6]. | Shields skin from accidental contact with the corrosive and irritating compound. |
| Respiratory Protection | Work in a chemical fume hood. Full-face respirator with organic vapor cartridges for emergencies[7][11]. | Minimizes inhalation of potentially irritating and harmful vapors. |
| Foot Protection | Closed-toe, non-porous shoes[10]. | Protects feet from spills. |
VII. Conclusion
The safe handling of this compound is achievable through a comprehensive understanding of its potential hazards and the diligent application of appropriate personal protective equipment and safe laboratory practices. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a secure research environment.
VIII. References
-
Chemos GmbH & Co.KG. (2020, February 19). Safety Data Sheet: N-Methylcyclohexylamine, 98%. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - N-Methylcyclohexylamine, 98%. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Protective Gear. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]
-
SAFETY DATA SHEET. (2009, September 1). Retrieved from [Link]
-
Environmental Health & Safety Services. Personal Protective Equipment. Retrieved from [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
